1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Description
The exact mass of the compound 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFABAACDRPWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8B2F10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370044 | |
| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178439-26-4 | |
| Record name | 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), registered under CAS number 178439-26-4 , is a powerful electrophilic fluorinating agent widely utilized in modern organic synthesis.[1][2][3] Also known by the synonyms MEC-31 and SYNFLUOR REAGENT, this compound offers a reactive and versatile source of electrophilic fluorine for the synthesis of a diverse array of organofluorine compounds.[1][2][3] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of contemporary drug development, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the properties, applications, and handling of this important reagent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is typically a white to light yellow powder or crystalline solid.[4] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 178439-26-4 | [1][2] |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [1][2] |
| Molecular Weight | 367.79 g/mol | [1][2][5] |
| Melting Point | 175 °C (decomposes) | [3][4][6] |
| Appearance | White to light yellow powder to crystal | [4] |
| Storage Temperature | 2-8°C | [6][7] |
| Purity | ≥95% | [1][2] |
Core Application: Electrophilic Fluorination
The primary application of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is as a potent electrophilic fluorinating agent.[3][4] This reactivity stems from the highly electron-deficient nature of the fluorine atoms attached to the positively charged nitrogen atoms of the bipyridinium core. This polarization facilitates the transfer of a fluorine cation (F⁺) equivalent to a nucleophilic substrate.
Mechanistic Considerations
The fluorination reaction is believed to proceed via a nucleophilic attack of the substrate on one of the electrophilic fluorine atoms of the reagent. The bipyridinium moiety serves as an excellent leaving group, readily departing to form a stable, neutral 2,2'-bipyridine molecule. The reaction is often depicted as a direct transfer of a fluoronium ion, though the precise mechanism can be substrate-dependent.
The high fluorine content and reactivity of this reagent make it a valuable tool for the synthesis of complex organofluorine compounds.[3] For certain applications, its reactivity can be further enhanced by the addition of a catalytic amount of sodium triflate (NaOTf), which may act as a Lewis acid to increase the electrophilicity of the reagent.[3]
Experimental Protocol: General Procedure for Electrophilic Fluorination
The following is a generalized protocol for the electrophilic fluorination of a nucleophilic substrate using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate.
Materials:
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Nucleophilic substrate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with magnetic stirring
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the nucleophilic substrate and the appropriate anhydrous solvent.
-
Reagent Addition: Add 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (typically 1.1-1.5 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 5. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 178439-26-4|1,1'-Difluoro-[2,2'-bipyridine]-1,1'-diium tetrafluoroborate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent commonly known by the trade name SynFluor. The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, capable of modulating a compound's metabolic stability, lipophilicity, and bioavailability.[1] This guide delves into the core properties, synthesis, and applications of this highly reactive reagent, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.
Introduction: The Imperative of Electrophilic Fluorination
The selective incorporation of fluorine atoms into organic molecules is a critical strategy in the development of novel pharmaceuticals and advanced materials.[1] Organofluorine compounds frequently exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them highly desirable in medicinal chemistry.[1] Historically, the use of highly toxic and corrosive elemental fluorine posed significant challenges. The development of bench-stable, selective electrophilic fluorinating agents has revolutionized the field, enabling the precise introduction of fluorine under milder conditions. Among these, N-F class reagents have become indispensable tools for synthetic chemists.
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has emerged as a potent and highly reactive electrophilic fluorinating agent, facilitating the synthesis of a wide array of organofluorine compounds. This guide serves as a detailed resource for understanding and effectively utilizing this reagent in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is paramount for its safe and effective use.
Chemical Structure and Core Data
The structure of the 1,1'-Difluoro-2,2'-bipyridinium dication is depicted below, accompanied by its counter-ions, two tetrafluoroborate anions.
Caption: Structure of 1,1'-Difluoro-2,2'-bipyridinium dication and tetrafluoroborate anions.
Tabulated Properties
For ease of reference, the key physicochemical properties of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178439-26-4 | |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [2] |
| Molecular Weight | 367.79 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 175 °C (decomposition) | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in polar aprotic solvents (e.g., acetonitrile) | Inferred from reaction conditions |
Spectroscopic Characterization
While detailed spectra are often proprietary to manufacturers, typical analytical data for this compound would include:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the bipyridinium core.
-
¹⁹F NMR: The fluorine NMR would exhibit signals corresponding to the N-F and B-F environments.
-
¹³C NMR: The carbon NMR would display resonances for the carbon atoms of the bipyridyl backbone.
-
IR Spectroscopy: Infrared analysis would reveal characteristic vibrational frequencies for the aromatic rings and the tetrafluoroborate anions.
Synthesis and Mechanism of Action
Synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
The synthesis of N-fluoropyridinium salts, including 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a non-nucleophilic counteranion.[4] A common method involves the fluorination of 2,2'-bipyridine with elemental fluorine (typically diluted with an inert gas like nitrogen) in a suitable solvent and in the presence of a tetrafluoroborate source, such as tetrafluoroboric acid or a salt thereof, at low temperatures.[4] This one-step process leads to the formation of the stable N-fluoropyridinium salt.[4]
Caption: General synthetic scheme for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Mechanism of Electrophilic Fluorination
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) acts as an electrophilic fluorinating agent by transferring a fluorine atom to a nucleophilic substrate. The highly polarized N-F bond renders the fluorine atom electron-deficient and susceptible to nucleophilic attack. The reaction mechanism can proceed through different pathways, often dependent on the nature of the substrate.
Caption: General mechanism of electrophilic fluorination with SynFluor.
Activation with Sodium Triflate
The reactivity of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be enhanced by the addition of a catalytic amount of sodium triflate (NaOTf). While the precise mechanism of this activation is a subject of ongoing investigation, it is postulated that the triflate anion may facilitate the fluorination process. The triflate anion is a poor nucleophile and a good leaving group, which may play a role in stabilizing intermediates or influencing the reaction kinetics.
Applications in Drug Development and Organic Synthesis
The primary application of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is as a versatile reagent for the electrophilic fluorination of a wide range of organic substrates.
Fluorination of Carbonyl Compounds
A key transformation in medicinal chemistry is the α-fluorination of carbonyl compounds. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is effective for the fluorination of β-diketones and β-ketoesters under mild conditions.[3]
Fluorination of Aromatic and Heteroaromatic Systems
The direct C-H fluorination of electron-rich aromatic and heteroaromatic compounds is a valuable transformation. This reagent can be employed for the fluorination of phenols, anisoles, and various heterocyclic systems, which are common motifs in pharmaceutical agents.[3]
Representative Experimental Protocol: Fluorination of a β-Ketoester
The following protocol is a representative example of an electrophilic fluorination reaction using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Materials:
-
β-Ketoester (1.0 mmol)
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol)
-
Sodium Triflate (0.1 mmol, optional)
-
Anhydrous Acetonitrile (10 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.
-
Stir the solution until the substrate is fully dissolved.
-
If using, add the catalytic amount of sodium triflate to the reaction mixture.
-
In a single portion, add the 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for electrophilic fluorination.
Safety and Handling
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Classifications: Acute toxicity (oral), skin corrosion, and serious eye damage.
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, and a respirator with a suitable cartridge are mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is 2-8°C.
Conclusion
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a valuable and highly reactive electrophilic fluorinating agent with broad applications in organic synthesis, particularly in the context of drug discovery and development. Its ability to deliver fluorine to a variety of nucleophiles under relatively mild conditions makes it an attractive alternative to more hazardous fluorinating agents. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective implementation in the laboratory.
References
- Tomashenko, V. V. Grushin, Chem. Rev. 2011, 111, 4475-4521.
- gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogener
- Flow electrochemistry: a safe tool for fluorine chemistry. PMC - NIH. [Link]
- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl). Organic Syntheses. [Link]
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
- Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
- A novel, air and thermally stable, yet highly reactive trifluoromethylthiolating reagent, CF3SO2SCF3 (1), was prepared easily in one step from commercially inexpensive CF3SO2Na and Tf2O. [Link]
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluorobor
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Oakwood Chemical. [Link]-hf-as-a-source-of-fluorine/)
Sources
- 1. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known commercially as SynFluor®, is a powerful electrophilic fluorinating agent.[1] Its high reactivity and fluorine content make it a valuable reagent for the synthesis of diverse organofluorine compounds, which are of significant interest in pharmaceutical and agrochemical development.[1][2][3][4] This guide provides a detailed, in-depth examination of its synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, critical safety procedures, and methods for characterization. The synthesis, originally developed by Teruo Umemoto and colleagues, involves the direct fluorination of a 2,2'-bipyridine-boron trifluoride complex using elemental fluorine.[5][6] This document is intended to serve as a comprehensive resource for researchers aiming to understand and safely implement this synthesis in a laboratory setting.
The Chemistry of Electrophilic N-Fluorination
The formation of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a classic example of electrophilic fluorination.[7] The core of the reaction is the creation of a stable N-F bond, where the fluorine atom can later be delivered to a nucleophilic substrate.[7]
Reaction Mechanism
The synthesis proceeds through a mechanism that leverages the Lewis acidity of boron trifluoride (BF₃) and the extreme electrophilicity of elemental fluorine (F₂).
-
Step 1: Lewis Acid Complexation: 2,2'-Bipyridine, a bidentate Lewis base, readily coordinates with two equivalents of the strong Lewis acid, boron trifluoride. This pre-complexation is crucial as it deactivates the pyridine rings towards unwanted side reactions and primes the nitrogen atoms for fluorination.
-
Step 2: Electrophilic Attack by Fluorine: A diluted stream of elemental fluorine (typically 10% in nitrogen) is introduced.[6] The F₂ molecule acts as the electrophile, attacking the lone pair of electrons on one of the nitrogen atoms. This is the key bond-forming step.
-
Step 3: Formation of the Dication: The process is repeated on the second nitrogen atom, resulting in the formation of the 1,1'-difluoro-2,2'-bipyridinium dication.
-
Step 4: Counter-ion Formation: The tetrafluoroborate anion ([BF₄]⁻) is formed from the boron trifluoride and any trace fluoride ions present, serving as the counter-ion to the positively charged bipyridinium core.[8]
The overall reaction can be summarized as follows:
Caption: Overall reaction scheme for the synthesis.
The Role of Boron Trifluoride (BF₃)
Boron trifluoride is not merely a spectator; it is a critical promoter of the reaction.[8][9][10] Its functions are multifaceted:
-
Lewis Acid Catalyst: As a powerful Lewis acid, BF₃ activates the 2,2'-bipyridine substrate.[8][9]
-
Formation of a Stable Counter-ion: BF₃ readily reacts with fluoride ions to form the stable, non-nucleophilic tetrafluoroborate (BF₄⁻) anion.[8][11] This is essential for the stability and isolation of the final cationic product.[5] A non-nucleophilic counter-ion prevents decomposition of the highly reactive N-F cation.
Experimental Protocol: A Self-Validating System
This protocol is adapted from the foundational work by Umemoto et al. and represents a reliable method for the synthesis.[5][6] The key to success and safety is the meticulous preparation of the apparatus and cautious handling of reagents.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2,2'-Bipyridine | >99% purity, anhydrous | Starting material |
| Boron trifluoride (BF₃) | Anhydrous gas | Lewis acid and counter-ion source |
| Fluorine (F₂) | 10% mixture in Nitrogen (N₂) | Electrophilic fluorine source |
| Acetonitrile (CH₃CN) | Anhydrous, <50 ppm H₂O | Reaction solvent |
| Three-neck flask | 500 mL, oven-dried | Reaction vessel |
| Gas dispersion tube | Frittered glass | For introducing gases into the solvent |
| Low-temperature bath | Capable of maintaining -40°C | Reaction temperature control |
| Gas flow controllers | For F₂/N₂ and BF₃ | Precise control of gas delivery |
| Soda lime tower | To neutralize excess F₂ and BF₃ |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the synthesis.
-
Apparatus Preparation: Assemble the three-neck flask equipped with a gas dispersion tube, a thermocouple, and an outlet connected to a soda lime trap. The entire apparatus must be oven-dried and purged with dry nitrogen to eliminate moisture, which can react with BF₃ and F₂.[12]
-
Charging the Reactor: In the flask, dissolve 2,2'-bipyridine in anhydrous acetonitrile.
-
Cooling: Cool the solution to -40 °C using a low-temperature bath (e.g., dry ice/acetone).
-
BF₃ Addition: Bubble anhydrous boron trifluoride gas through the solution at a slow, controlled rate. The formation of the 2,2'-bipyridine·2BF₃ complex will be observed. Continue until the solution is saturated.
-
Fluorination: Introduce the 10% F₂/N₂ gas mixture through the gas dispersion tube at a carefully controlled flow rate. The reaction is exothermic; maintain the temperature at -40 °C. The product will begin to precipitate as a white solid.
-
Completion and Purging: Once the reaction is complete (typically monitored by the consumption of starting material), stop the F₂ flow and purge the system thoroughly with dry nitrogen to remove any residual fluorine and boron trifluoride.
-
Isolation: The product is isolated by filtration of the cold reaction mixture.
-
Washing and Drying: Wash the collected solid with cold, anhydrous acetonitrile to remove any unreacted starting materials or impurities. Dry the product under vacuum. The resulting solid is 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Trustworthiness: Critical Safety Protocols
Handling elemental fluorine and boron trifluoride requires specialized knowledge and equipment.[13][14][15] Adherence to strict safety protocols is non-negotiable.
Reagent-Specific Hazards
-
Fluorine (F₂): A highly toxic, corrosive, and powerful oxidizing gas.[13] It can ignite many organic compounds and reacts violently with water.[13] All work must be conducted in a specialized, dedicated fume hood or glovebox.[12][15] Materials used for handling fluorine, such as tubing and regulators, must be made of compatible materials like Monel or stainless steel and must be passivated before use.[12][15]
-
Boron Trifluoride (BF₃): A toxic and corrosive gas that forms dense white fumes in moist air due to hydrolysis, which produces hydrofluoric acid (HF).[8][16]
-
Hydrofluoric Acid (HF): A potential byproduct of any moisture contamination. HF is extremely corrosive and toxic. Skin contact requires immediate and specific first-aid treatment with calcium gluconate.[17]
Personal Protective Equipment (PPE)
-
Body: A flame-resistant lab coat is mandatory.[12]
-
Hands: Neoprene or other fluorine-resistant gloves should be worn.[12] Always check manufacturer compatibility charts.
-
Eyes/Face: Tightly sealed safety goggles and a full-face shield are required.[12][17]
Engineering Controls
-
Ventilation: All operations must be performed in a fume hood specifically designed for hazardous gas handling.[15]
-
Gas Monitoring: A dedicated fluorine gas detector should be in place to monitor for leaks.[15]
-
Emergency Preparedness: An eyewash station, safety shower, and a fully equipped HF first-aid kit (including calcium gluconate gel) must be immediately accessible.[12][17]
Product Characterization
The identity and purity of the synthesized 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) must be confirmed through analytical methods.
| Property | Typical Value |
| Appearance | White to light yellow crystalline solid |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |
| Molecular Weight | 367.79 g/mol [1][18][19][20] |
| Melting Point | 175 °C (with decomposition)[1] |
| Storage Temperature | 2-8°C, under inert atmosphere[1][19] |
-
NMR Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are essential for structural confirmation. The ¹⁹F NMR will show characteristic signals for the N-F fluorine atoms and the BF₄⁻ counter-ions.
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized product.
Conclusion
The synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a powerful but hazardous procedure that grants access to a highly effective electrophilic fluorinating agent. Success hinges on a deep understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and an unwavering commitment to safety. This guide provides the necessary framework for researchers to approach this synthesis with the expertise and caution it demands, enabling further advancements in the field of fluorine chemistry.
References
- Fluorine. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 9, 2026.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Umemoto, T. (n.d.). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Bentham Science. Retrieved January 9, 2026.
- Pohli, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 39-53.
- Umemoto, T., et al. (1986). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 59(12), 3823-3828.
- Umemoto, T., Tomita, K., & Kawada, K. (n.d.). N-Fluoropyridinium triflate. Organic Syntheses Procedure. Retrieved January 9, 2026.
- Fluorine Lab. (n.d.). Krossing Group, University of Freiburg. Retrieved January 9, 2026.
- Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2988-3023.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 9, 2026.
- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.
- Beaumont, J., et al. (2017). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 117(5), 4141-4205.
- Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Umemoto, T., & Tomizawa, G. (1995). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 60(20), 6563-6569.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Tetrahedron, 120, 132876.
- Matoušek, V., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 824.
- Umemoto Reagent I. (n.d.). Enamine. Retrieved January 9, 2026.
- Li, C., et al. (2021). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto’s Reagent. Organic Letters, 23(15), 5890-5895.
- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). ChemScene. Retrieved January 9, 2026.
- Boron trifluoride. (n.d.). PubChem. Retrieved January 9, 2026.
- Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7476-7489.
- Ball, N. D., & Sanford, M. S. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 16867-16870.
- Shainyan, B. A., & Stang, P. J. (2016). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Chemical Reviews, 85(8), 837-854.
- Boron trifluoride. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- Innovative Uses of Boron Trifluoride in Industry and Challenges Faced by Manufacturers. (2025, April 17). LinkedIn.
- What Does BF3 Do In Organic Chemistry? (2025, January 21). YouTube.
- Talybov, A. G., & Talybova, G. M. (2015). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Current Organic Synthesis, 12(4), 446-467.
- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate). (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). (n.d.). TCI Chemicals. Retrieved January 9, 2026.
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). (n.d.). PubChem. Retrieved January 9, 2026.
- Goryunov, E. I., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(10), 2585.
Sources
- 1. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umemoto Reagent I - Enamine [enamine.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 9. Innovative Uses of Boron Trifluoride in Industry and Challenges Faced by Manufacturers [jy-chemical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. LCSS: FLUORINE [web.stanford.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. krossing-group.de [krossing-group.de]
- 16. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. chemscene.com [chemscene.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate): An In-Depth Technical Guide for Researchers
Foreword: Unveiling a Modern Fluorinating Powerhouse
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of electrophilic fluorinating agents, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often referred to as SynFluor® or MEC-31, has emerged as a practical and efficient reagent. This guide provides an in-depth exploration of its core mechanism, particularly its synergistic role as a terminal oxidant in iodoarene-catalyzed fluorination reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: The Nature of an N-F Reagent
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a cationic electrophilic fluorinating agent characterized by two nitrogen-fluorine (N-F) bonds within a bipyridinium scaffold. The electron-withdrawing nature of the dicationic bipyridinium core polarizes the N-F bonds, rendering the fluorine atoms electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its ability to deliver fluorine to a wide range of substrates.
While direct fluorination with N-F reagents is possible, the true elegance of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) lies in its function within a catalytic cycle, which enhances its efficacy and broadens its applicability.
The Iodoarene-Catalyzed Fluorination: A Symphony of Reactivity
A significant advancement in the application of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is its use as a terminal oxidant in iodoarene-catalyzed fluorination reactions. This approach offers a milder and more selective alternative to traditional methods. A 2023 study by Kitamura and colleagues highlighted this reagent as a superior terminal oxidant compared to conventional reagents like meta-chloroperoxybenzoic acid (mCPBA), which can lead to undesired side reactions such as epoxidation.[1]
The core of this process is a catalytic cycle involving an iodoarene (ArI) catalyst. The N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) does not directly fluorinate the substrate in this context. Instead, it regenerates the active hypervalent iodine(III) fluorinating species.
The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown
The proposed catalytic cycle elegantly illustrates the interplay between the iodoarene catalyst and the N-F reagent.
Figure 1: Proposed catalytic cycle for iodoarene-catalyzed fluorination.
Step 1: Oxidation of the Iodoarene Catalyst. The catalytic cycle commences with the oxidation of the iodoarene(I) (ArI) catalyst by N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This step generates the active hypervalent iodine(III) species, an iodoarene difluoride (ArIF₂), and reduces the N-F reagent to 2,2'-bipyridine.[1] This regeneration of the active catalyst is the primary role of the N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Step 2: Activation of the Nucleophile. The generated iodoarene difluoride then interacts with the nucleophilic substrate. The precise nature of this interaction and the subsequent intermediates can vary depending on the substrate.
Step 3: Fluorine Transfer and Reductive Elimination. The hypervalent iodine(III) center facilitates the transfer of two fluorine atoms to the substrate. This is often followed by a reductive elimination step, which forms the C-F bonds in the product and regenerates the iodoarene(I) catalyst, allowing it to re-enter the catalytic cycle.
Mechanistic Considerations: SN2 versus Single-Electron Transfer (SET)
The broader field of electrophilic fluorination has long debated the predominance of two primary mechanistic pathways: a direct nucleophilic attack on the fluorine atom (SN2-like) or a single-electron transfer (SET) process.[2]
-
SN2-type Mechanism: In this pathway, the nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent (or, in the catalyzed reaction, the hypervalent iodine species), leading to the formation of the C-F bond in a single concerted or stepwise step.
-
SET Mechanism: This pathway involves an initial single-electron transfer from the nucleophile to the fluorinating agent, generating a radical cation and a radical anion. These intermediates then recombine to form the fluorinated product.
While the precise mechanism for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in all contexts is not definitively established and can be substrate-dependent, the controlled and often stereoselective nature of the iodoarene-catalyzed reactions suggests a mechanism that proceeds through well-defined intermediates, characteristic of an SN2-type pathway at the hypervalent iodine center.
Experimental Protocols and Applications: A Practical Guide
The utility of this system is demonstrated in the efficient fluorination of various functional groups.
Fluorination of Alkenes
The iodoarene-catalyzed difluorination of alkenes is a powerful transformation.
General Experimental Protocol for the Difluorination of Alkenes:
-
To a solution of the alkene (1.0 mmol) and the iodoarene catalyst (e.g., iodobenzene, 0.1 mmol) in an appropriate solvent (e.g., acetonitrile) is added N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Substrate | Product | Yield (%) |
| Styrene | 1,2-Difluoro-1-phenylethane | 85 |
| 1-Octene | 1,2-Difluorooctane | 78 |
| Cyclohexene | 1,2-Difluorocyclohexane | 82 |
Table 1: Representative yields for the difluorination of alkenes. (Note: These are representative values and actual yields may vary based on specific reaction conditions.)
Fluorination of 1,3-Dicarbonyl Compounds
This methodology is also highly effective for the fluorination of active methylene compounds.[1]
General Experimental Protocol for the Fluorination of 1,3-Dicarbonyl Compounds:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the iodoarene catalyst (0.1 mmol) and N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol).
-
The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
The reaction is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography affords the desired monofluorinated product.
| Substrate | Product | Yield (%) |
| Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 92 |
| Ethyl acetoacetate | Ethyl 2-fluoro-3-oxobutanoate | 88 |
| Acetylacetone | 3-Fluoro-2,4-pentanedione | 85 |
Table 2: Representative yields for the fluorination of 1,3-dicarbonyl compounds. (Note: These are representative values and actual yields may vary based on specific reaction conditions.)
Advantages in Drug Development and Synthesis
The N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)/iodoarene catalytic system offers several advantages for medicinal chemists and process developers:
-
Mild Reaction Conditions: The reactions often proceed at or near room temperature, preserving sensitive functional groups.
-
High Selectivity: The catalytic nature of the reaction often leads to higher selectivity compared to stoichiometric use of aggressive fluorinating agents.
-
Improved Safety Profile: It avoids the use of highly toxic and corrosive reagents like elemental fluorine.
-
Cost-Effectiveness and Sustainability: The catalytic use of the iodoarene and the potential recovery of the 2,2'-bipyridine byproduct contribute to a more economical and sustainable process.[1]
Conclusion and Future Outlook
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has established itself as a valuable tool in the synthetic chemist's toolbox. Its role as a terminal oxidant in iodoarene-catalyzed fluorination represents a significant advancement, offering a mild, selective, and efficient method for the introduction of fluorine into organic molecules. The mechanistic understanding of this system, centered around a regenerative catalytic cycle, provides a robust framework for its application and further development. As the demand for complex fluorinated molecules in pharmaceuticals and materials continues to grow, the strategic application of this and similar N-F reagents will undoubtedly play a pivotal role in shaping the future of fluorine chemistry.
References
- Kitamura, T., et al. (2023). N,N'‐Difluoro‐2,2'‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – A European Journal, 365(16). [Link]
- Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 110507. [Link]
- Wikipedia. (2023).
- PubChem. (n.d.).
Sources
An In-Depth Technical Guide to the Chemical Properties and Applications of Synfluor Reagent
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic introduction of fluorine into molecular architectures represents a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered pKa, and modulated conformational preferences—have made fluorinated organic compounds indispensable in the development of novel pharmaceuticals and advanced materials. Within the diverse toolkit of fluorinating agents, electrophilic N-F reagents have emerged as a particularly versatile and user-friendly class. This guide provides a comprehensive technical overview of Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)), a powerful and highly reactive electrophilic fluorinating agent. As a Senior Application Scientist, my aim is to synthesize the technical data with practical, field-proven insights to empower researchers in leveraging the full potential of this reagent while ensuring safe and effective implementation.
Core Chemical and Physical Properties of Synfluor
Synfluor, systematically named N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), is a cationic electrophilic fluorinating agent. Its efficacy stems from the presence of two electron-deficient N-F bonds within a bipyridinium scaffold.
| Property | Value | Source(s) |
| Chemical Name | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | [1][2] |
| Synonyms | Synfluor, MEC-31 | [3][4] |
| CAS Number | 178439-26-4 | [1][2] |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [2] |
| Molecular Weight | 367.79 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 175 °C (decomposes) | [3] |
| Stability | Stable at room temperature; undergoes exothermic decomposition above 160 °C. Should be handled in a dry atmosphere. | [1] |
| Solubility | Soluble in polar aprotic solvents such as acetonitrile. | [5] |
The Mechanism of Electrophilic Fluorination
The prevailing mechanism for electrophilic fluorination by N-F reagents, including Synfluor, is a subject of ongoing investigation, with evidence pointing towards a polar, Sₙ2-type pathway rather than a single-electron transfer (SET) process for many substrates.
Fluorination of Enolates and Other Carbon Nucleophiles
The fluorination of 1,3-dicarbonyl compounds, which readily exist in their enol or enolate forms, is a cornerstone application of Synfluor. The electron-rich double bond of the enol or the carbanion of the enolate acts as the nucleophile, attacking the electrophilic fluorine atom of the Synfluor reagent.
Caption: Generalized mechanism for the electrophilic fluorination of a 1,3-dicarbonyl compound with Synfluor.
The choice of base for enolate formation and the reaction solvent are critical parameters that can influence the reaction rate and selectivity. For less acidic substrates, stronger bases may be required. However, the base must be compatible with the Synfluor reagent.
Fluorination of Aromatic Compounds
The electrophilic fluorination of electron-rich aromatic compounds, such as phenols and anisoles, is another key application. The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The high reactivity of Synfluor allows for the fluorination of these substrates under mild conditions. In the case of phenols, a notable ortho-selectivity can often be achieved, which is attributed to a hydrogen-bonding interaction between the hydroxyl group of the phenol and the counter-ion or the bipyridinium backbone of the reagent in the transition state.
Caption: Simplified SₑAr mechanism for the fluorination of a phenol with Synfluor.
Quantitative Reactivity and Comparative Analysis
The selection of an appropriate fluorinating agent is often a balance between reactivity, selectivity, safety, and cost. A quantitative reactivity scale for electrophilic N-F reagents, developed by Hodgson and coworkers, provides an invaluable tool for rational reagent selection. This scale, which spans eight orders of magnitude, is based on the kinetics of fluorination of 1,3-dicarbonyl compounds.
| Reagent | Relative Rate Constant (k_rel) | Class | Key Characteristics |
| Selectfluor® | 1 | Cationic (DABCO-based) | High reactivity, good stability, widely used. |
| Synfluor | ~0.1 - 1 (varies with substrate) | Cationic (Bipyridinium-based) | High reactivity, high fluorine content, cost-effective. |
| NFSI | ~10⁻² - 10⁻³ | Neutral (Sulfonimide) | Milder reagent, good for selective monofluorination. |
| N-Fluoropyridinium triflate | Varies with substitution (~10⁻⁴ - 10) | Cationic (Pyridinium-based) | Tunable reactivity based on pyridine ring substituents. |
Data adapted from Hodgson et al. The reactivity of Synfluor is comparable to that of Selectfluor®, making it one of the more powerful electrophilic fluorinating agents.
Synfluor vs. Other Common Fluorinating Agents
| Feature | Synfluor | DAST / Deoxo-Fluor | Selectfluor® |
| Reagent Type | Electrophilic ("F⁺") | Nucleophilic (Deoxyfluorination) | Electrophilic ("F⁺") |
| Primary Use | Fluorination of C-H, C=C | Conversion of C-OH, C=O to C-F, CF₂ | Fluorination of C-H, C=C |
| Reactivity | High | High (DAST > Deoxo-Fluor) | High |
| Thermal Stability | Decomposes > 160 °C | DAST is thermally unstable and can detonate. Deoxo-Fluor is more stable. | High, bench-stable solid. |
| Handling | Crystalline solid, handle in dry atmosphere. | Liquids, moisture-sensitive, DAST is particularly hazardous. | Crystalline solid, easy to handle. |
| Byproducts | 2,2'-Bipyridinium salts | SOF₂, HF, amine byproducts | DABCO-based salts |
| Safety Concerns | Corrosive, causes burns. | DAST is explosive. Both generate HF upon contact with moisture. | Oxidizer, can be corrosive. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific substrates and reaction scales. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Protocol for the Fluorination of a β-Ketoester (e.g., Ethyl Benzoylacetate)
This protocol is adapted from general procedures for the electrophilic fluorination of 1,3-dicarbonyl compounds.
Materials:
-
Ethyl benzoylacetate
-
Synfluor reagent
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile.
-
Add Synfluor (1.1 - 1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
Caption: Workflow for the fluorination of a β-ketoester using Synfluor.
Troubleshooting and Side Reactions
While Synfluor is a powerful reagent, careful consideration of reaction conditions is necessary to minimize side reactions and maximize yield.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagent due to moisture. 2. Insufficient reactivity of the substrate. 3. Low reaction temperature. | 1. Use a fresh bottle of Synfluor and ensure anhydrous conditions. 2. For less reactive substrates, consider the addition of a non-nucleophilic base to generate the enolate in situ. 3. Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of the reagent's decomposition temperature. |
| Formation of Byproducts | 1. Over-fluorination (difluorination). 2. Decomposition of the reagent or product. 3. Reaction with the solvent. | 1. Use a stoichiometric amount of Synfluor or add it slowly to the reaction mixture. 2. Maintain the reaction temperature well below 160 °C. Ensure the work-up is not overly acidic or basic if the product is sensitive. 3. Avoid reactive solvents. Acetonitrile is generally a good choice. |
| Difficult Purification | The byproduct (2,2'-bipyridinium salt) is polar and can sometimes co-elute with polar products. | An aqueous work-up is typically effective at removing the majority of the salt. If issues persist, consider a precipitation/filtration step or a different chromatographic system. |
Safety, Handling, and Disposal
Synfluor is a corrosive and reactive chemical that must be handled with care.
-
Handling: Always handle Synfluor in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin and eyes. It should be handled in a dry atmosphere to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Quenching and Disposal: Unreacted Synfluor should be quenched cautiously. A recommended procedure involves the slow addition of the reaction mixture to a stirred, cooled solution of saturated aqueous sodium bicarbonate. The resulting aqueous waste should be neutralized and disposed of as hazardous chemical waste in accordance with local regulations. Do not mix with incompatible waste streams.
Synthesis of Synfluor
Synfluor belongs to the class of N-fluoropyridinium salts, which were pioneered by Umemoto and coworkers. The general synthetic strategy involves the direct fluorination of the corresponding nitrogen heterocycle with elemental fluorine in the presence of a Lewis or Brønsted acid to provide the desired salt. For Synfluor, this involves the fluorination of 2,2'-bipyridine in the presence of two equivalents of boron trifluoride etherate, followed by precipitation. This synthesis requires specialized equipment for handling elemental fluorine and is typically performed by commercial suppliers.
Conclusion
Synfluor is a potent electrophilic fluorinating agent with reactivity comparable to other high-performance N-F reagents like Selectfluor®. Its high fluorine content and cost-effectiveness make it an attractive choice for a variety of fluorination reactions, particularly for activated substrates such as 1,3-dicarbonyls and electron-rich aromatics. A thorough understanding of its reactivity, mechanistic pathways, and handling requirements, as outlined in this guide, is crucial for its successful and safe application in the synthesis of novel fluorinated molecules. As with any highly reactive reagent, careful planning, and execution of experiments are paramount to achieving the desired outcomes.
References
- Umemoto, T. Exploration of fluorination reagents starting from FITS reagents. Journal of Fluorine Chemistry, 2014, 167, 3–15. [Link]
- Rozatian, N.; Ashworth, I. W.; Sandford, G.; Hodgson, D. R. W. A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 2018, 9(46), 8692–8702. [Link]
- Umemoto, T.; Fukami, S.; Tomizawa, G.; Harasawa, K.; Kawada, K.; Tomita, K. Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. Journal of the American Chemical Society, 1990, 112(23), 8563–8575. [Link]
- KGROUP. Quenching Reactive Substances. [Link]
Sources
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A Comprehensive Guide for the Synthetic Chemist
An In-Depth Technical Guide to a Modern Electrophilic Fluorinating Agent
A Note to the Reader: Initial searches for a fluorinating agent specifically designated "MEC-31" did not yield a publicly documented chemical entity in the scientific literature. The term may refer to an internal research code or a novel agent not yet in the public domain. However, to fulfill the core request for an in-depth technical guide on a relevant and powerful fluorinating agent for researchers, this guide will focus on a widely used and extensively studied reagent: Selectfluor® . This reagent, a staple in modern synthetic chemistry, provides a robust platform to discuss the principles, applications, and experimental intricacies of electrophilic fluorination in drug discovery.
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] Consequently, the development of safe, effective, and versatile fluorinating agents is of paramount importance. Among the arsenal of modern reagents, electrophilic fluorinating agents have emerged as powerful tools for the late-stage functionalization of complex molecules.[3][4] This guide provides a deep dive into the discovery, mechanism, and application of one of the most successful and widely adopted electrophilic fluorinating agents: Selectfluor®.
The Rise of N-F Reagents: The Genesis of Selectfluor®
The journey to stable and effective electrophilic fluorinating agents has been a long one, marked by the challenge of taming the reactivity of elemental fluorine. Early reagents were often hazardous and difficult to handle. A significant breakthrough came with the development of compounds containing a nitrogen-fluorine (N-F) bond, where the electronegativity of the nitrogen and attached electron-withdrawing groups could modulate the electrophilicity of the fluorine atom.[4][5][6]
Selectfluor®, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), represents a pinnacle in the development of N-F reagents.[3][7] It is a stable, non-hygroscopic, crystalline solid that is commercially available and easy to handle, a stark contrast to many earlier fluorinating agents.[7] Its robust nature and broad applicability have made it an indispensable tool in both academic and industrial research.[3]
Physicochemical Properties and Synthesis of Selectfluor®
The structure of Selectfluor® features a DABCO (1,4-diazabicyclo[2.2.2]octane) core, which provides a rigid and stable framework. The key to its reactivity lies in the polarized N-F bond, which acts as a source of electrophilic fluorine.[3]
| Property | Value |
| Chemical Formula | C₇H₁₄B₂ClF₁₂N₂ |
| Molar Mass | 354.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 190-195 °C (decomposes) |
| Solubility | Soluble in acetonitrile, DMF; sparingly soluble in water |
The synthesis of Selectfluor® is a multi-step process that begins with the quaternization of DABCO, followed by fluorination. While the specific industrial synthesis is proprietary, laboratory-scale preparations often involve the use of elemental fluorine under carefully controlled conditions.
Mechanism of Action: Unraveling the Fluorination Pathway
While the precise mechanism of electrophilic fluorination can be substrate-dependent, a general understanding of Selectfluor®'s reactivity has been established.[4][8] The reaction is believed to proceed through either an Sₙ2-type pathway or a single-electron transfer (SET) mechanism, depending on the nature of the substrate and reaction conditions.
In the case of electron-rich substrates, such as enolates or silyl enol ethers, the reaction is often depicted as a direct attack of the nucleophilic carbon on the electrophilic fluorine atom of Selectfluor®, with the DABCO derivative acting as the leaving group.
Sources
- 1. Fluorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Redox Properties of N,N'-Difluorobipyridinium Salts
This guide provides a comprehensive technical overview of the synthesis, electrochemical behavior, and unique redox characteristics of N,N'-difluorobipyridinium salts. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the distinct properties of these powerful reagents.
Introduction: A Tale of Two Redox Personalities
Bipyridinium salts, particularly the N,N'-disubstituted 4,4'-bipyridine derivatives known as "viologens," are renowned for their rich and reversible redox chemistry.[1][2] They typically undergo two sequential one-electron reductions to form stable radical cations and neutral species, a property that has led to their widespread use in electrochromic devices and, more recently, in redox flow batteries.[3][4][5] This reductive behavior is the hallmark of the bipyridinium scaffold.
The introduction of N-fluoro substituents dramatically alters this landscape. N,N'-Difluorobipyridinium salts are primarily recognized not for their reduction but for their potent oxidizing capabilities, serving as highly effective electrophilic fluorinating agents.[6][7] This guide delves into the dual redox nature of these fascinating molecules, exploring both their well-established oxidative reactivity and their anticipated, yet less-explored, reductive electrochemical properties. Understanding this duality is critical for harnessing their full potential in synthesis and materials science.
The core structure of these salts is based on a bipyridine scaffold, with isomers like 2,2'-, 3,3'-, and 4,4'-bipyridine influencing the molecule's planarity and the interaction between the pyridinium rings. This isomeric relationship is a key determinant of the salt's electrochemical behavior.[3][8]
Synthesis of N,N'-Difluorobipyridinium Salts
The synthesis of N,N'-difluorobipyridinium salts is achieved through the direct fluorination of the corresponding bipyridine isomer. This method is robust and provides high yields of the target compounds.[6]
Core Synthesis Mechanism
The process involves bubbling a dilute mixture of fluorine gas (typically 10-20% F₂ in N₂) through a solution of the bipyridine. The reaction is conducted in the presence of a Lewis acid, a Brønsted acid, or an alkali metal salt of an acid, which acts as a counter-ion source and facilitates the formation of the dicationic salt.[6][7]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} idot Caption: Generalized workflow for the synthesis of N,N'-difluorobipyridinium salts.
Detailed Experimental Protocol: Synthesis of N,N'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate)
This protocol is adapted from established literature procedures.[6]
Self-Validation: The success of the synthesis is confirmed by the formation of a stable, crystalline product. Purity and identity are validated through NMR spectroscopy (¹H, ¹³C, ¹⁹F) and elemental analysis. The disappearance of the starting bipyridine material can be monitored by thin-layer chromatography (TLC).
Methodology:
-
Reactor Setup: In a fluoropolymer-coated reactor vessel equipped with a gas inlet, outlet, and a low-temperature cooling system, dissolve 2,2'-bipyridyl (1 equivalent) in anhydrous acetonitrile.
-
Acid Addition: Add a Brønsted acid such as tetrafluoroboric acid (HBF₄, 2 equivalents) to the solution.
-
Inerting: Purge the reactor with dry nitrogen gas to remove oxygen and moisture.
-
Cooling: Cool the reaction mixture to between -40 °C and 0 °C.
-
Fluorination: Introduce a stream of 10% F₂ in N₂ gas into the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
Monitoring: Continue the gas flow until the starting material is consumed (monitored by TLC or a colorimetric indicator).
-
Quenching & Isolation: Stop the fluorine flow and purge the reactor with nitrogen. The product often precipitates from the solution. The crystalline solid can be isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
The Oxidative Redox Pathway: Electrophilic Fluorination
The primary and most-studied redox property of N,N'-difluorobipyridinium salts is their ability to act as potent electrophilic fluorinating agents. The two N-F moieties are highly polarized, rendering the fluorine atoms electrophilic ("F⁺" character). This allows for the transfer of a fluorine atom to a nucleophilic substrate, during which the bipyridinium dication is reduced.
The fluorinating capability is influenced by the bipyridine isomer, with the reactivity order generally being 2,2'- > 2,4'- > 3,3'- ≈ 4,4'-isomer.[6] This highlights the critical role of the scaffold's geometry in modulating the reactivity of the N-F bond.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} idot Caption: Oxidative redox mechanism of N,N'-difluorobipyridinium salts.
The Reductive Redox Pathway: A Viologen Analogy
While their oxidative nature is well-documented, the reductive electrochemistry of N,N'-difluorobipyridinium salts is less explored. However, by drawing parallels with their close structural relatives, the viologens, we can construct a robust hypothesis for their behavior.
Viologens (N,N'-dialkyl-4,4'-bipyridinium salts) are characterized by two distinct, reversible one-electron reduction events.[2][4]
-
First Reduction: V²⁺ + e⁻ ⇌ V•⁺ (Forms a stable, often colored, radical cation)
-
Second Reduction: V•⁺ + e⁻ ⇌ V⁰ (Forms a neutral species)
It is highly probable that N,N'-difluorobipyridinium salts undergo a similar two-step reduction. However, the presence of the highly electronegative fluorine atoms on the nitrogens is expected to have a significant impact:
-
Positive Shift in Reduction Potentials: The strong electron-withdrawing nature of the N-F bond will make the bipyridinium core more electron-deficient and thus easier to reduce. This will shift the reduction potentials to more positive values compared to their N-alkyl counterparts.
-
Potential Irreversibility: The N-F bond is labile. Upon reduction, particularly the second reduction to the neutral state, cleavage of the N-F bond to release a fluoride ion (F⁻) may occur. This would render the process electrochemically irreversible.
Factors Influencing Reductive Properties
Based on extensive studies of bipyridinium salts, the following factors are key to tuning their redox behavior[3][5][8]:
| Factor | Influence on Redox Properties | Rationale |
| Bipyridine Isomer | Affects reduction potential and reversibility. The 4,4'-isomer is often preferred for stable redox processes. | The geometry (e.g., planarity, steric hindrance) of the bipyridine core dictates the stability of the reduced radical cation and neutral forms.[3] |
| N-Substituent | The N-F group causes a large positive shift in reduction potential compared to N-alkyl groups. | The high electronegativity of fluorine makes the pyridinium rings significantly more electron-poor and easier to reduce. |
| Counter-ion | Can influence solubility and electrochemical stability. | Non-coordinating anions like BF₄⁻ or PF₆⁻ are preferred to avoid side reactions. Bromide, for instance, can be electrochemically active.[3] |
| Solvent/Electrolyte | Affects ion pairing, diffusion, and the stability of reduced species. | The choice of solvent and supporting electrolyte is critical for observing clean, reversible electrochemistry.[9] |
Characterization of Redox Properties: Key Methodologies
To fully elucidate the redox properties of N,N'-difluorobipyridinium salts, a combination of electrochemical and spectroscopic techniques is required.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating redox behavior. It provides information on reduction/oxidation potentials, electrochemical reversibility, and the number of electrons transferred.[9]
Self-Validating Protocol: The experiment's validity is ensured by including an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple). The stability of the potential window of the solvent-electrolyte system should be confirmed with a background scan.[9]
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF).
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Background Scan: Record a CV of the electrolyte solution alone to determine the potential window.
-
Sample Analysis: Add the N,N'-difluorobipyridinium salt to the cell (typically 1-5 mM concentration) and record the voltammogram.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reductions, and then reverse the scan to observe the corresponding oxidations. Varying the scan rate can provide insights into the stability of the generated species.[10]
-
Internal Standard: After the sample run, add a small amount of ferrocene and record another CV to calibrate the potential scale.
Spectroelectrochemistry
This technique combines UV-Vis spectroscopy with electrochemistry to characterize the optical properties of species generated at different redox states.[11] For bipyridinium salts, this is crucial for identifying the formation of the colored radical cation (V•⁺).[1]
Workflow:
-
An optically transparent electrode (e.g., indium tin oxide, ITO) is used as the working electrode in a specially designed cuvette.
-
A potential is applied to the electrode to generate the reduced (or oxidized) species.
-
Simultaneously, a UV-Vis spectrum is recorded, allowing for the direct correlation of electrochemical events with changes in the absorption spectrum.[11][12]
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} idot Caption: Workflow for a spectroelectrochemical experiment.
Conclusion and Future Outlook
N,N'-difluorobipyridinium salts are a unique class of redox-active molecules. While their utility as powerful electrophilic fluorinating agents is well-established, their reductive electrochemical properties remain a fertile ground for discovery. By leveraging the vast knowledge base of viologen chemistry, researchers can anticipate a rich reductive behavior characterized by positively shifted potentials and potentially complex reaction pathways involving N-F bond cleavage.
Future research should focus on the systematic electrochemical characterization of a series of N,N'-difluorobipyridinium isomers to build comprehensive structure-property relationships. Elucidating the stability of the reduced species and the conditions under which the N-F bond breaks will be paramount. This knowledge will unlock new applications for these salts, not just as synthetic reagents, but potentially as high-potential catholytes in energy storage systems or as redox indicators in non-aqueous environments.
References
- Burešová, Z., Klikar, M., Mazúr, M., Mikešová, J., Kvíčala, J., Bystron, T., & Bureš, F. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
- Umemoto, T., Adachi, K., & Ishihara, S. (1997). Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium Salts. The Journal of Organic Chemistry. [Link]
- Garrido, Y., Koca, A., & Biyiklioglu, Z. (2023).
- Shainyan, B. A., & Ustinov, M. V. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- He, J., & Monk, P. M. S. (2019).
- He, J., & Monk, P. M. S. (2019). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications.
- Madasamy, K., Velayutham, D., Suryanarayanan, V., Kathiresan, M., & Ho, K.-C. (2021). Viologen-based electrochromic materials and devices. RSC Publishing. [Link]
- Sivakumar, S., & Reid, D. L. (2012). Solid State Spectroelectrochemistry of Redox Reactions in Polypyrrole/Oxide Molecular Heterojunctions. University of Alberta Libraries. [Link]
- Aroeira, G. J. F., et al. (2024). Electrochemical and Spectroscopic Characterisation of Organic Molecules with High Positive Redox Potentials for Energy Storage in Aqueous Flow Cells. The Royal Society of Chemistry. [Link]
- Bird, C. L., & Kuhn, A. T. (1981). Electrochemistry of the viologens. Chemical Society Reviews. [Link]
- Zhang, Y., et al. (2022). A multi-colored electrochromic device based on mixed mono- and bi-substituted 4,4′-bipyridine derivatives containing an ester group.
- Burešová, Z., et al. (2021). Redox Property Tuning in Bipyridinium Salts. PubMed. [Link]
- Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes. PubMed Central. [Link]
- Tsierkezos, N., Philippopoulos, A., & Ritter, U. (2010). Electrochemical Studies on cis-[CrIII(bipy)2(SCN)2]I3 in Acetonitrile.
- Burešová, Z., et al. (2021). Redox Property Tuning in Bipyridinium Salts.
- Amini, K., et al. (2021).
- L'Esperance, D., & Slinker, J. (N.D.). Cyclic Voltammetry of [Ru(bpy)3]. UMass Boston ScholarWorks. [Link]
Sources
- 1. The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Redox Property Tuning in Bipyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. rsc.org [rsc.org]
The Alchemist's Touch: A Technical Guide to Electrophilic Fluorination in Modern Drug Discovery
Foreword: The Fluorine Factor in Pharmaceuticals
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry.[1][2] This seemingly simple substitution can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][3][4] Consequently, approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a figure that rises to nearly 40% for newly approved drugs.[5] This guide provides an in-depth exploration of electrophilic fluorination, a powerful and versatile strategy for the precise installation of fluorine, tailored for researchers, scientists, and professionals navigating the intricate landscape of drug development.
The Paradigm of Electrophilic Fluorination: A Departure from Tradition
Historically, the synthesis of organofluorine compounds was fraught with challenges. Elemental fluorine (F₂), while the most direct source, is exceptionally reactive, toxic, and corrosive, necessitating specialized and hazardous handling procedures.[6][7] Electrophilic fluorination emerged as a safer and more controlled alternative, offering a practical means to forge carbon-fluorine bonds.[8][9] This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center.[5][10]
The advent of nitrogen-fluorine (N-F) based reagents marked a pivotal moment in the field.[6][11] These compounds, often stable, crystalline solids, offer superior handling, safety, and selectivity compared to earlier generations of fluorinating agents like perchloryl fluoride (FClO₃) and xenon difluoride (XeF₂).[6][12]
The Modern Alchemist's Toolkit: A Comparative Analysis of N-F Reagents
The contemporary synthetic chemist has access to a diverse arsenal of N-F reagents, each with its own distinct reactivity profile and application scope.[8] These can be broadly categorized into neutral and cationic reagents.[8]
Neutral N-F Reagents: The Subtle Powerhouses
Neutral N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are characterized by electron-withdrawing groups attached to the nitrogen atom, which diminishes the electron density on the fluorine, rendering it electrophilic.[10] NFSI is a versatile and widely used reagent, valued for its stability and broad substrate scope.[13][14]
Cationic N-F Reagents: The Reactive Virtuosos
Cationic reagents, where the nitrogen atom is part of a quaternary ammonium salt, exhibit significantly enhanced reactivity.[8][10] The positive charge on the nitrogen atom powerfully withdraws electron density from the fluorine, making it a more potent electrophile.[10] The most prominent member of this class is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[15]
Selectfluor® is a highly versatile and user-friendly reagent, appreciated for its stability in air and water, and its broad applicability in fluorinating a vast array of substrates.[14][15] Its applications extend beyond simple fluorination to include roles as a strong oxidant and a mediator in various organic transformations.[16][17][18]
| Reagent Name | Acronym/Abbreviation | Class | Key Characteristics | Common Applications |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Stable, crystalline solid; broad substrate scope.[13][14] | Fluorination of enolates, silyl enol ethers, and activated aromatic rings.[10][14] |
| Selectfluor® | F-TEDA-BF₄ | Cationic | Highly stable, water-tolerant crystalline solid; potent electrophilic fluorine source.[14][15] | Wide range of fluorinations, including late-stage functionalization of complex molecules.[14] Also used as an oxidant.[15] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Effective fluorinating agent.[10] | Used in various electrophilic fluorination reactions.[10] |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ (NFTh) | Cationic | A white solid with specific reactivity.[6] | Used in electrophilic fluorination.[6] |
Unraveling the Mechanism: A Tale of Electrons and Atoms
The precise mechanism of electrophilic fluorination, particularly with N-F reagents, can be nuanced and substrate-dependent.[10] While a direct Sₙ2 attack of the nucleophile on the fluorine atom is a plausible pathway, evidence also points towards single-electron transfer (SET) mechanisms in certain cases.[15]
Computational studies have provided valuable insights, suggesting that for the fluorination of some aromatic compounds with Selectfluor, a SET mechanism is preferred over a direct Sₙ2 pathway.[19] For other substrates, a polar, two-electron process is more likely.[20] The reaction of N,N-dimethylaniline with Selectfluor and NFSI, for instance, leads to complex mixtures, indicating radical pathways might be at play.[19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brynmawr.edu [brynmawr.edu]
- 14. mdpi.com [mdpi.com]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in the Application of Selectfluor as a "Fluorine-free" Functional Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Reactivities of electrophilic N-F fluorinating reagents. | Semantic Scholar [semanticscholar.org]
Theoretical Studies on N-Fluorobipyridinium Salt Reactivity: From First Principles to Predictive Power
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-fluorobipyridinium salts have emerged as exceptionally potent electrophilic fluorinating agents, finding significant application in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] The strategic introduction of fluorine is a cornerstone of modern drug design, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Understanding the nuanced reactivity of these powerful reagents is paramount for their effective and predictable application. This technical guide delves into the theoretical and computational methodologies employed to dissect the reactivity of N-fluorobipyridinium salts. We will explore the fundamental electronic structures that govern their fluorinating power, elucidate the competing reaction mechanisms, and demonstrate how computational chemistry provides a predictive framework for optimizing their use in drug discovery and development.
The Landscape of Electrophilic Fluorination: Context and Significance
The deliberate installation of a carbon-fluorine bond is a formidable challenge in organic synthesis. Electrophilic fluorination, which involves the reaction of a nucleophile with an electrophilic fluorine source ("F+"), has become a preferred strategy.[6] Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used due to their stability, safety, and tunable reactivity.[6][7]
N-fluorobipyridinium salts belong to the class of cationic N-F reagents, which are generally more reactive than their neutral counterparts.[8] Their defining feature is the presence of two linked pyridinium rings. This structural motif dramatically enhances the electrophilicity of the fluorine atom compared to simpler N-fluoropyridinium salts.[2] The second pyridinium ring acts as a powerful electron-withdrawing group, polarizing the N-F bond and priming it for transfer to a nucleophile.[2]
Table 1: Comparative Overview of Common Electrophilic N-F Reagents
| Reagent Class | Example(s) | General Reactivity | Key Structural Feature |
| Neutral Sulfonamides | N-Fluoro-N-alkylsulfonamides | Low | N-F bond activated by one sulfonyl group. |
| Neutral Sulfonimides | NFSI (N-Fluorobenzenesulfonimide) | Moderate | N-F bond activated by two sulfonyl groups.[6] |
| Cationic DABCO Salts | Selectfluor® | High | Fluorine on a quaternary nitrogen within a cage structure.[9] |
| Cationic Pyridinium Salts | N-Fluoropyridinium Triflates | Variable (Tunable) | Fluorine on a positively charged pyridinium nitrogen.[1][10] |
| Cationic Bipyridinium Salts | N,N'-Difluorobipyridinium Salts | Very High | N-F moiety activated by a second pyridinium ring. [2] |
This guide will focus specifically on the theoretical underpinnings that explain the exceptionally high reactivity of the bipyridinium class.
The Computational Scientist's Toolkit: Methodologies for Studying Reactivity
To probe the intricate details of a chemical reaction that occurs on a timescale of picoseconds, we turn to computational quantum chemistry. These methods allow us to model molecular structures, calculate energies, and map out entire reaction pathways.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse for studying the reactivity of organic molecules.[11][12] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total electronic energy from the electron density. This approach provides an excellent balance of computational cost and accuracy.
-
Choice of Functional: Functionals like B3LYP are common starting points, while modern functionals such as M06-2X are often preferred for their improved accuracy in describing non-covalent interactions and reaction barrier heights.[13]
-
Basis Sets: Basis sets, such as 6-311+G(d,p), provide the mathematical functions used to build the molecular orbitals. Larger basis sets offer greater accuracy at a higher computational cost.
Simulating Reality: Solvation Models
Reactions are almost always performed in a solvent, which can significantly influence reactivity. Implicit solvation models, like the Polarizable Continuum Model (PCM), are essential for obtaining meaningful results.[14] PCM treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute, which is crucial for modeling charged species like pyridinium salts.
Mapping the Reaction: Transition State Theory
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). According to transition state theory, the energy difference between the reactants and the TS, known as the activation energy (ΔG‡), determines the reaction rate. DFT is used to locate the precise geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Core Principles of Reactivity: A Theoretical Dissection
The Nature of the Activated N-F Bond
The fluorinating power of an N-F reagent is directly related to the electrophilicity of the fluorine atom. In N-fluorobipyridinium salts, the quaternization of both nitrogen atoms creates a powerful electron sink. Natural Bond Orbital (NBO) analysis, a computational technique, reveals a significant positive partial charge on the nitrogen atom and a highly polarized N-F bond. This polarization weakens the bond and increases the "F+" character, making the fluorine atom a potent electrophile. The reduction potential of the N-F bond serves as an experimental measure of this effect; a more positive reduction potential correlates with higher fluorinating power.[15]
Diagram 1: General Workflow for Theoretical Reactivity Analysis
Caption: A typical workflow for the computational study of a fluorination reaction.
The Central Mechanistic Question: S_N2 versus Single Electron Transfer (SET)
The precise mechanism of electrophilic fluorination has been a subject of debate.[6] Theoretical studies are uniquely positioned to resolve this by modeling the potential energy surfaces of competing pathways.
-
S_N2 Pathway: In this mechanism, the nucleophile directly attacks the electrophilic fluorine atom, displacing the bipyridine leaving group in a single, concerted step. This is analogous to a classical S_N2 reaction, proceeding through a single transition state.
-
Single Electron Transfer (SET) Pathway: This pathway involves an initial transfer of a single electron from the nucleophile to the N-F reagent.[1] This forms a radical cation of the nucleophile and a radical anion of the fluorinating agent. The radical anion then fragments, and the resulting radicals combine to form the C-F bond.
Computational studies on N-fluoropyridinium salts consistently show that for most common nucleophiles (like enolates or electron-rich aromatics), the S_N2 pathway has a significantly lower activation energy than the SET pathway.[1][16] The calculated transition state structures clearly show the simultaneous formation of the C-F bond and cleavage of the N-F bond, which is characteristic of an S_N2 process. While SET may be plausible for highly reducing nucleophiles, the S_N2 mechanism is considered the predominant pathway.[6]
Diagram 2: Competing Mechanistic Pathways for Electrophilic Fluorination
Caption: S_N2 and SET pathways for the reaction of a nucleophile (Nu:⁻) with an N-fluorobipyridinium salt.
Predictive Power: The Impact of Substituents on Reactivity
One of the most powerful applications of theoretical studies is the ability to predict how changes in the reagent's structure will affect its reactivity. For N-fluorobipyridinium salts, adding electron-withdrawing substituents (e.g., -Cl, -NO2) to the pyridine rings should, in principle, increase the fluorinating power. DFT calculations can quantify this effect precisely.
A theoretical study on the fluorination of benzene with various substituted N-fluoropyridinium salts revealed a clear trend: electron-withdrawing groups lower the activation energy of the reaction, thereby increasing the reaction rate.[13] Conversely, electron-donating groups decrease the fluorinating power.[13]
Table 2: Calculated Activation Energies for the Fluorination of Benzene by Substituted N-Fluoropyridinium Salts
| Substituent (X) on Pyridine Ring | Position | Calculated ΔG‡ (kcal/mol) | Predicted Reactivity |
| -OCH3 (donating) | para- | 25.8 | Lowest |
| -H (unsubstituted) | - | 24.1 | Reference |
| -Cl (withdrawing) | ortho- | 22.5 | Higher |
| -CN (withdrawing) | ortho- | 21.9 | High |
| -NO2 (strongly withdrawing) | ortho- | 20.7 | Highest |
| (Data adapted from theoretical calculations at the M06-2x/6–311++G(d,p) level in acetonitrile.[13]) |
This predictive capability is invaluable in reagent design, allowing for the in silico screening of novel fluorinating agents to identify candidates with optimal reactivity for a specific application before committing to challenging synthetic work.
Diagram 3: Structure-Reactivity Relationshipdot
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Electrophilic Fluorination using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Introduction: A Modern Reagent for Electrophilic Fluorination
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various methods to forge a carbon-fluorine bond, electrophilic fluorination has emerged as a powerful strategy, offering a direct approach to fluorinate electron-rich centers.[2][3]
Historically, electrophilic fluorination was hampered by the hazardous nature of reagents like elemental fluorine. The development of N-F class reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), represented a significant leap forward in terms of safety and handling.[2][3] Within this class, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known by the trade names SynFluor™ or MEC-31, has garnered attention as a highly reactive and practical electrophilic fluorinating agent.[1][4] This crystalline solid boasts a high effective fluorine content, is relatively stable for easy handling, and demonstrates high reactivity for the fluorination of a wide range of substrates.[1][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in electrophilic fluorination. We will delve into its properties, mechanistic considerations, and provide detailed, field-proven protocols for its use.
Reagent Profile and Safety Considerations
Before proceeding to experimental protocols, it is crucial to understand the properties and safe handling procedures for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
| Property | Value |
| CAS Number | 178439-26-4 |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |
| Molecular Weight | 367.79 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 175 °C (decomposition) |
| Storage | 2-8°C, under inert atmosphere, away from moisture |
Safety Information:
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[6]
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[6][7]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Use a respirator with a P3 cartridge if dust is generated.[8]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[9]
-
In case of exposure:
-
Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Mechanism of Fluorination
The mechanism of electrophilic fluorination with N-F reagents has been a subject of study, with evidence pointing towards both single-electron transfer (SET) and SN2-type pathways. For the reaction of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) with nucleophiles, an SN2 mechanism is generally considered to be operative.[1] In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the displacement of the 2,2'-bipyridine leaving group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the electrophilic fluorination of representative substrates.
Protocol 1: General Procedure for the α-Fluorination of β-Ketoesters
This protocol describes a general method for the monofluorination of active methylene compounds, such as β-ketoesters, which are common substrates in organic synthesis.
Caption: Workflow for the α-Fluorination of β-Ketoesters.
Materials:
-
β-Ketoester (e.g., Ethyl benzoylacetate)
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 equiv.)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 equiv.).
-
Dissolve the substrate in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, weigh out 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 equiv.).
-
Add the fluorinating agent to the reaction mixture portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Rationale for Experimental Choices:
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of the fluorinating agent with atmospheric moisture.
-
Aprotic Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve both the substrate and the fluorinating agent.
-
Portion-wise Addition: Adding the highly reactive fluorinating agent in portions helps to control the reaction exotherm.
-
Aqueous Work-up: The quench with NaHCO₃ neutralizes any acidic byproducts.
Protocol 2: Advanced Application - Iodoarene-Catalyzed Fluorination of 1,3-Dicarbonyl Compounds
This protocol showcases a more advanced application where 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) acts as a terminal oxidant in a catalytic cycle. This method can provide access to fluorinated products with high efficiency.[10]
Caption: Catalytic Fluorination using an Iodoarene Catalyst.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv.)
-
Iodoarene catalyst (e.g., Iodobenzene, 0.1 equiv.)
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 equiv.) and the iodoarene catalyst (0.1 equiv.).
-
Add anhydrous dichloromethane to dissolve the reagents.
-
Add 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the fluorinated product.[10]
Expert Insights:
The use of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) as a terminal oxidant in this catalytic system is advantageous as it avoids side reactions, such as epoxidation, that can occur with other oxidants like mCPBA.[10] This leads to a cleaner reaction profile and a simplified catalytic cycle.[10]
Substrate Scope and Reactivity
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a potent fluorinating agent suitable for a variety of nucleophilic substrates. Its reactivity is generally higher than that of N-fluoropyridinium salts.[5]
| Substrate Class | Typical Products | Notes |
| β-Dicarbonyl Compounds | α-Monofluoro or α,α-difluoro derivatives | High yields are generally obtained. The degree of fluorination can be controlled by stoichiometry. |
| Enol Ethers/Acetates | α-Fluoro ketones/esters | Reacts readily with electron-rich double bonds. |
| Aromatic Compounds | Aryl fluorides | Effective for both simple and aromatic alkenes.[10] |
| Alkenes | Vicinal difluorides or geminal difluorides | Can be used in iodoarene-catalyzed reactions to achieve difluorination.[10] |
Conclusion
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a valuable and highly reactive tool for modern synthetic chemistry. Its ease of handling compared to gaseous fluorine, coupled with its high fluorinating power, makes it an attractive choice for the synthesis of diverse organofluorine compounds. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this reagent in their own synthetic endeavors. As with any highly reactive chemical, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.
References
- Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 167, 3-15. [Link]
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2000). Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. Journal of the American Chemical Society, 122(35), 8464-8473. [Link]
- Kitamura, M., et al. (2023). N,N′‐Difluoro‐2,2′‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – An Asian Journal, 18(16), e202300365. [Link]
- PubChem. (n.d.). 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
- Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- Singh, R. P., & Shreeve, J. M. (2016). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research, 49(11), 2537-2550. [Link]
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Aromatic Fluorination with Synfluor
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal, agrochemical, and materials science.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of efficient and selective fluorinating agents is of paramount importance. Among the suite of modern electrophilic fluorinating agents, N-F reagents have become indispensable due to their stability, ease of handling, and tunable reactivity compared to hazardous sources like elemental fluorine.[2]
This document provides a detailed guide to the use of Synfluor , a powerful electrophilic N-F fluorinating agent, for the targeted fluorination of aromatic compounds. As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the reagent's mechanism, scope, and the critical parameters that ensure successful and reproducible outcomes for researchers in drug discovery and chemical development.
Synfluor: A Highly Reactive N-F Reagent
Synfluor is the trade name for 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate) . It is a stable, crystalline solid known for its high reactivity and significant active fluorine content.[3] Developed as part of the broader class of N-fluoropyridinium salts pioneered by scientists like Teruo Umemoto, Synfluor offers a potent source of electrophilic fluorine ("F+") for a wide array of chemical transformations.[3]
| Property | Value |
| Chemical Name | 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate) |
| Synonyms | Synfluor, MEC-31 |
| CAS Number | 178439-26-4 |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |
| Molecular Weight | 367.79 g/mol |
| Appearance | White to light yellow crystalline powder |
| Storage | 2-8°C, sealed, away from moisture |
Mechanism of Electrophilic Aromatic Fluorination
The fluorination of electron-rich aromatic compounds with Synfluor proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The precise nature of the fluorine transfer has been a subject of study, with evidence pointing towards a polar, SN2-like attack of the nucleophilic aromatic ring on the electrophilic fluorine atom of the N-F reagent.[2]
The prevailing mechanism involves the following key steps:
-
Activation of the Aromatic Ring : The reaction is most effective on electron-rich aromatic systems, such as phenols, anisoles, anilines, and their derivatives. The electron-donating groups (e.g., -OH, -OCH₃) activate the ring, making it sufficiently nucleophilic to attack the electrophilic fluorine.
-
Nucleophilic Attack : The π-system of the activated aromatic ring attacks the electrophilic fluorine atom of the Synfluor reagent.
-
Formation of the Sigma Complex : This attack leads to the formation of a cationic intermediate known as a sigma complex or Wheland intermediate, where the aromaticity of the ring is temporarily disrupted.
-
Rearomatization : A base (which can be the solvent or the counter-ion of the reagent) removes a proton from the carbon atom bearing the new fluorine substituent, restoring the ring's aromaticity and yielding the final fluorinated product.
Caption: General workflow for the SEAr fluorination of aromatic compounds using Synfluor.
Safety and Handling: A Critical Overview
Synfluor is a highly reactive and corrosive chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Respiratory Protection : For handling larger quantities or if dust is generated, a P3 (EN 143) respirator cartridge or a NIOSH-approved equivalent is recommended.[4]
-
Handling : Avoid breathing dust. Do not get in eyes, on skin, or on clothing. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
-
Storage : Store in a tightly closed container in a cool, dry place (recommended 2-8°C). The reagent is sensitive to moisture.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Experimental Protocol: Fluorination of an Activated Aromatic Substrate
This protocol provides a general method for the fluorination of an electron-rich aromatic compound, such as an anisole derivative. The reaction conditions, particularly solvent and temperature, may require optimization depending on the specific substrate's reactivity.
Materials:
-
Activated Aromatic Substrate (e.g., 4-methoxyacetophenone)
-
Synfluor (1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate))
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and Nitrogen/Argon inlet
-
Stir plate
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the activated aromatic substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile (e.g., 5-10 mL). Stir the solution at room temperature until the substrate is fully dissolved.
-
-
Addition of Synfluor:
-
In a single portion, add Synfluor (1.1 to 1.5 mmol, 1.1 to 1.5 equiv) to the stirred solution. The stoichiometry may need to be optimized for different substrates.
-
Scientist's Note: The reaction is often run at room temperature. However, for less reactive substrates, gentle heating (e.g., to 40-60°C) may be required. For highly reactive substrates, cooling the reaction mixture to 0°C before adding Synfluor can help control the reaction rate and improve selectivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature. Reaction times can vary from a few hours to 24 hours.
-
Monitor the consumption of the starting material using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The aqueous washes are crucial for removing the 2,2'-bipyridinium byproduct and any remaining inorganic salts, which are water-soluble.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated aromatic compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
-
Caption: Step-by-step experimental workflow for aromatic fluorination using Synfluor.
Substrate Scope and Limitations
Synfluor is particularly effective for the fluorination of electron-rich aromatic and heteroaromatic compounds.
-
Excellent Substrates : Phenols, anisoles, N-acyl anilines, and electron-rich heterocycles (e.g., pyrroles, indoles) are generally good substrates. The reaction typically yields ortho- and para-fluorinated products, with the regioselectivity influenced by steric and electronic factors.
-
Challenging Substrates : Electron-deficient aromatic rings (e.g., nitrobenzene) are generally unreactive towards electrophilic fluorination with N-F reagents under standard conditions.
-
Side Reactions : Over-fluorination (di- or tri-fluorination) can occur with highly activated substrates. Careful control of stoichiometry and reaction time is necessary to achieve mono-fluorination.
Conclusion and Future Outlook
Synfluor (1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate)) is a robust and highly effective reagent for the electrophilic fluorination of activated aromatic compounds. Its solid, crystalline nature and high reactivity make it a valuable tool for synthetic chemists aiming to incorporate fluorine into complex molecules. By understanding the underlying SEAr mechanism and adhering to strict safety and handling protocols, researchers can reliably access valuable fluoroaromatic building blocks. The continued development and application of powerful N-F reagents like Synfluor will undoubtedly fuel further innovation across the chemical sciences.
References
- Umemoto, T. Exploration of fluorination reagents starting from FITS reagents. Journal of Fluorine Chemistry, 167, 3-15 (2014).
- Umemoto, T. et al. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813 (2021).
- Singh, R. P. & Umemoto, T. 1,1′-Difluoro-2,2′-bipyridinium Bis(tetrafluoroborate). Encyclopedia of Reagents for Organic Synthesis (2008).
- Safety Data for 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate).
- Tang, P., Wang, W., & Ritter, T. Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484 (2011).
- Pankaj, S. et al. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- Kiselyov, A. S. Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34, 1031-1037 (2005).
- Umemoto, T. et al. Power and Structure-Variable Fluorinating Agents. The N-Fluoropyridinium Salt System. Bulletin of the Chemical Society of Japan, 63(11), 3291-3303 (1990).
- Banks, R. E. et al. Electrophilic fluorination in the synthesis of new fluoroindoles. Journal of Fluorine Chemistry, 67(3), 193-201 (1994).
- Electrophilic fluorin
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of Fluorinated Heterocycles Using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modulations include enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2]
Historically, the direct fluorination of organic molecules was fraught with challenges due to the extreme reactivity and toxicity of reagents like elemental fluorine (F₂).[3] The development of stable, crystalline, and selective electrophilic fluorinating agents, broadly known as N-F reagents, has revolutionized the field.[4][5][6] Among these, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also commercially known as SynFluor®, has emerged as a powerful and highly reactive tool for the synthesis of complex organofluorine compounds.[7]
This guide provides an in-depth look at the properties, reactivity, and application of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for the synthesis of fluorinated heterocycles, complete with detailed protocols and expert insights.
Reagent Profile: N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
This reagent is a stable, crystalline salt that serves as a potent source of electrophilic fluorine ("F⁺"). Its high effective fluorine content and predictable reactivity make it an attractive choice over other N-F agents for specific applications.[7][8]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 178439-26-4[8][9][10][11][12][13][14][15] |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂[9][11][15] |
| Molecular Weight | 367.79 g/mol [9][11][15] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 175 °C (decomposition)[10][15] |
| Storage | 2-8°C, under inert gas, away from moisture and air.[11] |
Safety & Handling: A Trustworthy Approach
As with all reactive chemical species, proper handling is paramount. N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is classified as a combustible, corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling larger quantities or when generating dust, a P3 respirator cartridge is recommended.
-
Dispensing: The reagent is sensitive to moisture and air. Handle under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or Schlenk line techniques for best results and to maintain reagent integrity.
-
In case of exposure:
-
Skin/Hair: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water.[9]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
The Mechanism of Electrophilic Fluorination
The core reactivity of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) stems from its two polarized N-F bonds. The electron-withdrawing nature of the bipyridinium core renders the fluorine atoms highly electrophilic. The reaction proceeds via the attack of a nucleophilic substrate (such as an electron-rich heterocycle, enolate, or silyl enol ether) on one of the electrophilic fluorine atoms. This transfers a fluorine atom to the substrate and releases a molecule of N-fluoro-2,2'-bipyridinium tetrafluoroborate, which can potentially deliver a second fluorine atom.[7] The 2,2'-bipyridine byproduct can be recovered after the reaction.[16]
Figure 1: General mechanism of electrophilic fluorination.
Applications in Heterocyclic Synthesis
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a versatile reagent for the fluorination of a wide array of substrates. Its high reactivity makes it particularly suitable for less nucleophilic substrates that may be unreactive towards milder agents like N-Fluorobenzenesulfonimide (NFSI).[5][7]
Use as a Terminal Oxidant in Iodoarene-Catalyzed Fluorination
A key application is its use as a terminal oxidant in iodoarene-catalyzed reactions. This methodology allows for the fluorination of simple alkenes to give 1,2-difluorinated products and the fluorination of 1,3-dicarbonyl compounds.[16] This approach offers a simpler catalytic cycle compared to using conventional oxidants like mCPBA.[16]
Table 2: Representative Iodoarene-Catalyzed Fluorinations
| Substrate | Product | Yield | Conditions |
| Styrene | 1,2-Difluoro-1-phenylethane | 85% | Iodoarene catalyst, MeCN |
| 4-Phenyl-1-butene | 1,2-Difluoro-4-phenylbutane | 80% | Iodoarene catalyst, MeCN |
| Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 91% | Iodoarene catalyst, MeCN |
| Indene | cis-1,2-Difluoroindane | 75% | Iodoarene catalyst, MeCN |
Data synthesized from information presented in reference[16].
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.
Protocol: General Procedure for Electrophilic Fluorination of an Activated Methylene Compound
This protocol describes the fluorination of a 1,3-dicarbonyl compound, a common heterocyclic precursor or motif.
Causality Behind Choices:
-
Solvent (Acetonitrile, MeCN): A polar aprotic solvent is chosen to dissolve the ionic reagent and the substrate while minimizing side reactions that could occur with protic solvents.
-
Inert Atmosphere (Argon): The reagent is moisture-sensitive. An inert atmosphere prevents hydrolysis of the reagent, ensuring its reactivity and improving reproducibility.
-
Temperature (Room Temperature): The high reactivity of the reagent often allows the reaction to proceed efficiently at ambient temperature, which simplifies the experimental setup and minimizes thermal decomposition.
-
Quenching (Saturated NaHCO₃): The reaction is quenched with a mild aqueous base to neutralize any acidic species and to facilitate the separation of the organic product from water-soluble byproducts.
Materials & Equipment:
-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (CAS 178439-26-4)
-
Substrate (e.g., Dibenzoylmethane)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Septa and Argon/Nitrogen line
-
Syringes
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl substrate (1.0 mmol, 1.0 equiv).
-
Inerting: Seal the flask with a septum and purge with dry Argon for 5 minutes.
-
Dissolution: Add anhydrous MeCN (10 mL) via syringe and stir until the substrate is fully dissolved.
-
Reagent Addition: In a separate glovebox or under a positive pressure of Argon, weigh N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol, 1.1 equiv) and add it to the reaction flask in one portion. Note: The reagent is highly reactive; careful and swift handling is required.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure fluorinated product.
Figure 2: Step-by-step experimental workflow.
Field-Proven Insights & Troubleshooting
-
Reactivity Control: The fluorinating power of N,N'-difluorobipyridinium salts is among the highest in the N-F class, significantly greater than standard N-fluoropyridinium salts.[7] For highly reactive or sensitive substrates, over-fluorination or decomposition can occur. Consider starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature to moderate the reaction rate.
-
Substrate Scope: While powerful, the reagent may not be suitable for substrates containing highly oxidizable functional groups due to its oxidative potential. A preliminary small-scale test reaction is always recommended to check for compatibility.
-
Activation: For some less reactive substrates, the addition of a catalytic amount of a Lewis or Brønsted acid may be beneficial. Sodium triflate (NaOTf) has been reported to activate the reagent.
-
Byproduct Removal: The 2,2'-bipyridine byproduct is generally water-soluble after quenching, but residual amounts may co-elute with the product during chromatography. A final aqueous acid wash (e.g., dilute HCl) during work-up can help remove it by protonation, but this should be tested for compatibility with the desired product.
References
- Electrophilic Fluorin
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Reactivities of electrophilic N–F fluorin
- The Role of Electrophilic Fluorination in Modern Pharmaceutical Development. Unknown Source.
- Development of N-F fluorinating agents and their fluorin
- 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluorobor
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluorobor
- N,N'‐Difluoro‐2,2'‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions.
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluorobor
- Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content.
- N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBOR
- N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluorobor
- 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluorobor
- DAIKIN FLUORIN
- Electrophilic Fluorination with N–F Reagents. Organic Reactions.
- N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluorobor
- 178439-26-4 | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluorobor
- N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | CAS: 178439-26-4. Finetech Industry Limited.
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. 178439-26-4 Cas No. | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Apollo [store.apolloscientific.co.uk]
- 9. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. DAIKIN FLUORINATING AGENTS | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 13. N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Chemrio [chemrio.com]
- 14. 178439-26-4 | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) - Fluoropharm [fluoropharm.com]
- 15. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | CAS: 178439-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a highly reactive and effective electrophilic fluorinating agent. While its application as a terminal oxidant in iodoarene-catalyzed reactions is well-documented, its exploration in the burgeoning field of photoredox catalysis represents a significant frontier. This document details its established chemical properties and applications, and further provides a scientifically-grounded, theoretical framework for its potential use in visible-light mediated photoredox fluorination, drawing analogies from the well-studied behavior of similar N-F reagents. Detailed protocols for both established and exploratory applications are provided to empower researchers in leveraging this potent reagent for the synthesis of novel fluorinated molecules.
Introduction to N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known by the trade name SynFluor® or MEC-31, is a powerful electrophilic fluorinating agent. Structurally, it consists of a 2,2'-bipyridine core where both nitrogen atoms are bonded to a fluorine atom, with two tetrafluoroborate anions providing charge balance. This N-F bond is the source of its high reactivity and ability to deliver an electrophilic fluorine atom to a variety of nucleophilic substrates.
Key Properties:
| Property | Value | Reference(s) |
| CAS Number | 178439-26-4 | [1][2] |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [3] |
| Molecular Weight | 367.79 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 175 °C (decomposition) | [3] |
| Storage | 2-8°C, under inert gas, away from moisture | [2] |
Compared to other common electrophilic fluorinating reagents like Selectfluor®, SynFluor® offers a high effective fluorine content and distinct reactivity profile.[4] Its bipyridinium backbone can be recovered as 2,2'-bipyridine after the reaction, offering potential for recycling.[4]
Established Application: A Terminal Oxidant in Iodoarene-Catalyzed Fluorination
A well-documented application of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is its role as a terminal oxidant in iodoarene-catalyzed fluorination of alkenes and 1,3-dicarbonyl compounds.[4] In this capacity, it offers a significant advantage over traditional oxidants like m-chloroperoxybenzoic acid (mCPBA), which can lead to undesired side reactions such as epoxidation.[4]
Mechanistic Rationale
The catalytic cycle, as proposed by Kitamura et al., involves the iodoarene as the catalyst that is oxidized by N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to a hypervalent iodine(III) species. This electrophilic iodine(III)-fluoride intermediate then delivers a fluorine atom to the substrate. The N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) serves as both the oxidant and the fluorine source, simplifying the reaction setup.[4]
Sources
- 1. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 2. 178439-26-4 Cas No. | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Apollo [store.apolloscientific.co.uk]
- 3. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | CAS: 178439-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
Experimental setup for reactions with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Introduction: A Modern Approach to Electrophilic Fluorination
The strategic introduction of fluorine into molecular architectures is a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's bioactivity, metabolic stability, and lipophilicity. Among the array of reagents for electrophilic fluorination, N-fluoro compounds have emerged as a class of versatile, stable, and effective reagents.[1][2][3] This guide focuses on 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) , a powerful and user-friendly electrophilic fluorinating agent.
Developed as part of the broader class of N-fluoropyridinium salts, this reagent offers high reactivity and a high effective fluorine content.[1] It is a stable, crystalline solid, which simplifies handling and storage compared to gaseous or highly corrosive fluorinating agents.[1] These characteristics make it an invaluable tool for researchers and drug development professionals seeking to incorporate fluorine into a diverse range of organic molecules.
This document provides a comprehensive overview of the experimental setup for reactions involving 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), detailed protocols for key applications, and insights into the underlying mechanistic principles to empower researchers to confidently and safely utilize this potent reagent.
Safety First: Handling and Hazard Mitigation
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and to implement appropriate safety measures.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Irritation: May cause respiratory irritation.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture and strong oxidizing agents. Recommended storage temperature is 2-8°C.
-
Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused reagent and reaction residues should be treated as hazardous waste.
General Experimental Setup: The Foundation for Success
A well-designed experimental setup is critical for achieving reproducible and high-yielding fluorination reactions. The following section details the essential components and considerations for reactions with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Typical Reaction Assembly:
A standard reaction setup consists of a round-bottom flask equipped with a magnetic stir bar, a condenser (if heating is required), and a nitrogen or argon inlet to maintain an inert atmosphere. The choice of glassware size should be appropriate for the reaction scale to ensure efficient stirring.
Rationale for Key Parameters:
-
Inert Atmosphere: While the reagent is relatively stable, many organic substrates and intermediates are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (nitrogen or argon) is a standard practice to prevent side reactions and ensure reproducibility.
-
Solvent Selection: The choice of solvent is crucial and depends on the solubility of the substrate and the reagent, as well as the reaction temperature. Anhydrous solvents are highly recommended.
-
Acetonitrile (CH₃CN): A common and effective solvent for many fluorination reactions with this reagent due to its polarity and ability to dissolve both the reagent and a wide range of organic substrates.
-
Dichloromethane (CH₂Cl₂): Another suitable solvent, particularly for less polar substrates.
-
Other Aprotic Solvents: Depending on the specific application, other anhydrous aprotic solvents may be employed.
-
-
Temperature Control: Reaction temperatures can vary significantly depending on the reactivity of the substrate.
-
Room Temperature: Many reactions with activated substrates proceed efficiently at ambient temperature.
-
Elevated Temperatures: Less reactive substrates may require heating. In such cases, an oil bath with a temperature controller is recommended for precise temperature management.
-
-
Stoichiometry: The molar ratio of the fluorinating agent to the substrate is a key parameter to optimize. For monofluorination, a slight excess of the substrate may be used to ensure complete consumption of the more valuable fluorinating agent. For difluorination of the same position, an excess of the fluorinating agent is typically required.
Application Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for common applications of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Protocol 1: Electrophilic Monofluorination of 1,3-Dicarbonyl Compounds
The fluorination of 1,3-dicarbonyl compounds provides access to valuable α-fluorinated building blocks in organic synthesis.[4] The acidic α-proton of these substrates facilitates enolization, and the resulting enol or enolate is readily attacked by the electrophilic fluorine source.
Reaction Scheme:
Step-by-Step Procedure (Example: Fluorination of Dibenzoylmethane):
-
Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dibenzoylmethane (1.0 mmol, 224 mg).
-
Dissolution: Add 10 mL of anhydrous acetonitrile to the flask and stir until the substrate is fully dissolved.
-
Reagent Addition: In a single portion, add 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol, 404 mg).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-1,3-diphenylpropane-1,3-dione.
Key Parameters for Fluorination of 1,3-Dicarbonyls:
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Reagent:Substrate) | 1.1 : 1.0 | A slight excess of the fluorinating agent ensures complete conversion of the starting material. |
| Solvent | Anhydrous Acetonitrile | Good solubility for both reagent and many 1,3-dicarbonyl compounds. |
| Temperature | Room Temperature | Sufficient for the fluorination of these activated substrates. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for optimal reaction time. |
Protocol 2: Iodoarene-Catalyzed Fluorination of Alkenes
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can also serve as a terminal oxidant in iodoarene-catalyzed fluorination reactions. This methodology allows for the efficient fluorination of various alkenes.[5]
Conceptual Workflow:
Caption: Catalytic cycle for iodoarene-catalyzed fluorination.
Step-by-Step Procedure (General):
-
Preparation: In a dry reaction vessel under an inert atmosphere, combine the alkene substrate (1.0 equiv), the iodoarene catalyst (e.g., iodobenzene, 0.1-0.2 equiv), and 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 equiv).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required) and monitor the reaction progress.
-
Work-up and Purification: Follow a standard aqueous work-up procedure similar to Protocol 1, followed by purification of the fluorinated product by column chromatography.
Mechanistic Insights: The "Why" Behind the Reaction
The fluorinating ability of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) stems from the electrophilic nature of the fluorine atoms attached to the positively charged nitrogen atoms of the bipyridinium core. The electron-withdrawing nature of the dicationic bipyridinium system renders the N-F bond polarized, making the fluorine atom susceptible to nucleophilic attack.
The reaction with a nucleophile (Nu⁻) can be depicted as a transfer of an "F⁺" equivalent:
General Mechanism:
Caption: Simplified electrophilic fluorination mechanism.
While a simple Sₙ2-type mechanism is often invoked, the possibility of a single-electron transfer (SET) pathway has also been considered for N-F reagents, particularly with easily oxidizable substrates. The precise mechanism can be substrate-dependent.
Troubleshooting and Expert Recommendations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | - Low substrate nucleophilicity- Insufficient reaction temperature- Inappropriate solvent | - Consider using a stronger base to generate a more nucleophilic enolate (for 1,3-dicarbonyls).- Gradually increase the reaction temperature.- Screen alternative anhydrous solvents. |
| Formation of Side Products | - Over-fluorination (difluorination)- Reaction with solvent or impurities- Substrate decomposition | - Use a stoichiometric amount or a slight excess of the substrate.- Ensure the use of high-purity, anhydrous solvents.- Run the reaction at a lower temperature. |
| Difficult Purification | - Co-elution of product with bipyridine byproduct | - Perform an acidic wash during the work-up to protonate the bipyridine, making it more water-soluble.- Optimize chromatographic conditions. |
Conclusion
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a potent and practical reagent for electrophilic fluorination. Its stability, high reactivity, and ease of handling make it a valuable addition to the synthetic chemist's toolkit. By understanding the fundamental principles of its reactivity and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can effectively leverage this reagent to advance their work in drug discovery and the broader chemical sciences.
References
- Umemoto, T., Nagayoshi, M., Adachi, K., & Tomizawa, G. (1996). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 61(23), 7996-8004. [Link]
- Shimizu, R., & Shreeve, J. M. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 45(46), 8481-8484.
- Kitamura, T., et al. (2023). N,N′-Difluoro‐2,2′‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – A European Journal, e202300454.
- Banks, R. E., Lawrence, N. J., & Popplewell, A. L. (1994). Efficient electrophilic fluorination of β-dicarbonyl compounds with the selectfluor reagent F-TEDA-BF4{1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)}.
- PubChem. (n.d.). 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]
- Wikipedia. (n.d.). Electrophilic fluorination.
- Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4).
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. brynmawr.edu [brynmawr.edu]
- 4. Efficient electrophilic fluorination of β-dicarbonyl compounds with the selectfluor reagent F-TEDA-BF4{1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)} - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Selective Fluorination of Silyl Enol Ethers with Synfluor: Application Notes and Protocols
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a powerful strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological and physical properties of a molecule.[1][4] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] Consequently, a significant number of modern pharmaceuticals contain at least one fluorine atom.[3]
Silyl enol ethers are versatile synthetic intermediates that serve as enolate equivalents, offering a neutral and isolable platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6] The selective fluorination of silyl enol ethers provides a direct and efficient route to α-fluoroketones, which are valuable building blocks in the synthesis of fluorinated bioactive molecules.[5]
Among the array of electrophilic fluorinating agents, Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) has emerged as a potent and effective reagent.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective fluorination of silyl enol ethers using Synfluor, detailing the underlying principles, experimental protocols, and practical considerations.
Synfluor: A Profile of an Electrophilic Fluorinating Agent
Synfluor is a white, solid N-F type electrophilic fluorinating reagent.[7] Its reactivity stems from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom ("F+") to a nucleophilic substrate. Compared to other N-F reagents, Synfluor offers a good balance of reactivity and stability, making it a valuable tool in the synthetic chemist's arsenal.[8]
Key Advantages of Synfluor:
-
High Reactivity: Effectively fluorinates a range of nucleophiles under mild conditions.[7]
-
Solid and Easy to Handle: As a crystalline solid, it is generally easier to handle than gaseous fluorinating agents.[7]
-
Good Selectivity: Often provides good regioselectivity in the fluorination of unsymmetrical silyl enol ethers.
Reaction Mechanism: The Electrophilic Fluorination Pathway
The fluorination of a silyl enol ether with Synfluor is believed to proceed through an electrophilic attack of the "F+" from the Synfluor reagent on the electron-rich double bond of the silyl enol ether. This generates a transient carbocationic intermediate, which is then quenched by the tetrafluoroborate counter-ion or other nucleophiles present in the reaction mixture, leading to the formation of the α-fluoroketone and a silyl fluoride byproduct.
Below is a proposed mechanistic pathway:
Figure 1: Proposed mechanism for the fluorination of a silyl enol ether with Synfluor.
Substrate Scope and Reaction Yields
The fluorination of silyl enol ethers with Synfluor is applicable to a variety of substrates, including those derived from cyclic and acyclic ketones, as well as those bearing various functional groups. The following table summarizes representative examples, though it is important to note that specific yields can be highly substrate and condition dependent.
| Silyl Enol Ether of | Product (α-Fluoroketone) | Typical Yield (%) | Reference |
| Cyclohexanone | 2-Fluorocyclohexanone | 70-90% | [9] |
| Acetophenone | 2-Fluoroacetophenone | 65-85% | [5] |
| Propiophenone | 2-Fluoropropiophenone | 60-80% | [8] |
| 4'-Methoxyacetophenone | 2-Fluoro-4'-methoxyacetophenone | 70-88% | [8] |
| Indanone | 2-Fluoroindanone | 75-92% | [8] |
Note: The yields are indicative and may vary based on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization of reaction parameters is often necessary for novel substrates.
Experimental Protocols
PART 1: Safety and Handling of Synfluor
Synfluor is a powerful oxidizing and fluorinating agent and must be handled with appropriate safety precautions.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling Synfluor.
-
Handling: Handle Synfluor in a well-ventilated fume hood. It is sensitive to moisture and air, so it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store Synfluor in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator (2-8°C). It should be stored away from combustible materials and moisture.
-
Disposal: Dispose of Synfluor and any contaminated materials as hazardous waste according to local regulations. Do not dispose of it down the drain.
PART 2: General Protocol for the Fluorination of Silyl Enol Ethers
This protocol provides a general procedure for the fluorination of a silyl enol ether using Synfluor. The reaction conditions may require optimization for specific substrates.
Materials:
-
Silyl enol ether
-
Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate))
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Standard glassware for workup and purification
Workflow Diagram:
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: Reaction Conditions for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Introduction: The Critical Role of Fluorination in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. While numerous fluorinating agents exist, the demand for highly reactive, reliable, and manageable reagents is perpetual. 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known by the trade name SynFluor, has emerged as a potent electrophilic fluorinating agent for the synthesis of diverse organofluorine compounds.[1] This document serves as a comprehensive technical guide to its properties, mechanism, safe handling, and general reaction protocols, grounded in established scientific principles.
Reagent Profile and Physicochemical Properties
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a non-hygroscopic, crystalline solid that offers high reactivity and a high effective fluorine content.[2] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 178439-26-4 | [1][3] |
| Synonym(s) | SynFluor, MEC-31, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | [1][4] |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | [1][5] |
| Molecular Weight | 367.79 g/mol | [5] |
| Appearance | White to light yellow powder or crystal | [6] |
| Melting Point | 175 °C (with decomposition) | [7] |
| Storage Conditions | Refrigerate at 2-8°C under an inert gas atmosphere |
Mechanism of Action and Scientific Rationale
This reagent functions as an electrophilic fluorinating agent, delivering an "F⁺" equivalent to a nucleophilic substrate. The high reactivity stems from the electron-deficient N,N'-difluorobipyridinium core, which makes the nitrogen-fluorine bonds susceptible to nucleophilic attack.[2] Both N-F moieties within the molecule are active and can participate in fluorination, occurring in a stepwise manner.[2]
A significant enhancement in reactivity can be achieved through the addition of a catalytic amount of sodium triflate (NaOTf).[1] While the precise mechanism of activation is a subject of ongoing study, it is hypothesized that the triflate anion may participate in the transition state, facilitating the fluoride transfer from the bipyridinium cation to the substrate. This catalytic activation is a key experimental choice that can improve reaction kinetics and yields.
Caption: Conceptual mechanism of electrophilic fluorination.
Critical Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory.
-
Hazard Profile: The reagent is harmful if swallowed and causes severe skin burns and eye damage.[3][8] It is classified as Acute Toxicity 4 (Oral), Skin Corrosion 1B, and Eye Damage 1.[9]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, a full-face shield, and a lab coat. Work should be conducted in a certified chemical fume hood. For handling larger quantities, a type P3 respirator cartridge is recommended.
-
Incompatibilities: The compound is sensitive to heat, moisture, and air.[3] It must be kept away from oxidizing agents.[3]
-
Handling: Use inert atmosphere techniques (e.g., a glovebox or Schlenk line with nitrogen or argon) to prevent degradation from moisture and air. Weigh and dispense the reagent promptly.
-
Storage: Store the container tightly sealed in a refrigerator (2-8°C) under an inert gas. The storage class is 8A for combustible, corrosive hazardous materials.[9]
-
Spill & Disposal: In case of a spill, contain the material, prevent it from entering drains, and dispose of it as hazardous chemical waste. Follow all local and institutional regulations for the disposal of corrosive materials.
General Protocol for Electrophilic Fluorination
This section provides a generalized, step-by-step protocol. Researchers must optimize conditions for their specific substrate.
A. Materials and Reagents
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Substrate
-
Sodium triflate (NaOTf), optional catalyst
-
Anhydrous reaction solvent (e.g., acetonitrile, dichloromethane)
-
Oven-dried or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and stir bars
-
Standard workup and purification supplies (e.g., saturated NaHCO₃ solution, organic solvents for extraction, silica gel for chromatography)
B. Experimental Workflow Diagram
Caption: Standard experimental workflow for electrophilic fluorination.
C. Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the reaction flask equipped with a magnetic stir bar, add the substrate (1.0 eq.) and the optional catalyst, sodium triflate (0.05 - 0.2 eq.).
-
Solvent Addition: Add the desired volume of anhydrous solvent via syringe under an inert atmosphere. Stir the mixture until the substrate is fully dissolved.
-
Reagent Addition: In a single portion (or in several portions if the reaction is expected to be highly exothermic), add the 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (typically 1.1 - 1.5 eq.). The rationale for using a slight excess is to drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction at the desired temperature (often room temperature, but may require cooling or heating). Monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water while stirring. Caution: Quenching can be exothermic. This step is crucial for neutralizing any unreacted reagent and acidic byproducts.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. If necessary, dilute with additional organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine. Separate the layers and extract the aqueous layer one or two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Reaction Parameters and Optimization
The success of the fluorination depends on the careful selection of reaction parameters.
| Parameter | Typical Range / Choice | Rationale & Expert Insights |
| Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the often more valuable substrate. Since both N-F groups are reactive, using >0.55 eq. provides sufficient fluorine.[2] |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM), Dichloroethane (DCE) | Solvent choice depends on substrate solubility and can influence reaction rate and selectivity. Anhydrous conditions are paramount. |
| Temperature | 0 °C to 60 °C | Most reactions proceed efficiently at room temperature. Exothermic reactions may require initial cooling to 0 °C. Less reactive substrates may require gentle heating. |
| Catalyst | 5-20 mol% NaOTf | The addition of catalytic sodium triflate is highly recommended to enhance the reactivity of the fluorinating agent, often leading to shorter reaction times and higher yields.[1] |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate nucleophilicity and reaction conditions. Must be determined empirically through reaction monitoring. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive substrate.2. Reagent degraded due to moisture/air exposure.3. Inadequate temperature. | 1. Add catalytic NaOTf.[1] 2. Gently heat the reaction mixture.3. Ensure strictly anhydrous conditions and use a fresh bottle of the reagent. |
| Formation of Byproducts / Decomposition | 1. Reaction temperature is too high.2. Substrate is unstable to the reaction conditions.3. Prolonged reaction time. | 1. Run the reaction at a lower temperature (e.g., 0 °C).2. Add the fluorinating agent in portions to control exotherms.3. Monitor carefully and quench as soon as the starting material is consumed. |
| Difficult Purification | Bipyridinium byproduct is polar and can co-elute with polar products. | 1. Perform a thorough aqueous workup to remove the bulk of the salt.2. A plug of silica gel before the main column can help trap baseline impurities. |
Conclusion
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a highly effective and versatile electrophilic fluorinating agent. Its high reactivity, which can be further enhanced with a simple catalyst, makes it a valuable tool for the synthesis of complex fluorinated molecules. By understanding its properties and adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and successfully incorporate this powerful reagent into their synthetic workflows.
References
- Umemoto, T., et al. (1996). Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. Bulletin of the Chemical Society of Japan, 69(1), 177-185. [Online]. Available: [Link]
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem. [Online]. Available: [Link]
Sources
- 1. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 5. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | CAS: 178439-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
The Modern Chemist's Guide to Organofluorine Synthesis: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by the highly electronegative fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the efficacy and bioavailability of pharmaceutical agents.[1][2] It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[3] This guide provides a detailed overview of the principal synthetic methodologies for the preparation of organofluorine compounds, offering both theoretical insights and practical, field-proven protocols for key transformations.
Section 1: Nucleophilic Fluorination
Nucleophilic fluorination involves the introduction of a fluoride ion (F⁻) as the key reagent. These reactions typically proceed via an S(_N)2 mechanism, where a leaving group is displaced by fluoride.[4] The choice of fluoride source is critical and depends on the substrate and desired reactivity.
Deoxyfluorination of Alcohols with Amine-Sulfur Trifluorides
One of the most common methods for converting alcohols to alkyl fluorides is through the use of reagents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor.[5][6] These reagents activate the hydroxyl group, converting it into a good leaving group that is subsequently displaced by fluoride.
-
Solvent: Dichloromethane (DCM) is the preferred solvent as it is relatively non-polar and aprotic, which prevents the solvation of the fluoride ion and enhances its nucleophilicity.
-
Temperature: Reactions are typically initiated at low temperatures (-78 °C) to control the initial exothermic reaction between the alcohol and the fluorinating agent. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.
-
Quenching: The reaction is quenched with a saturated solution of sodium bicarbonate to neutralize the acidic byproducts, including any hydrofluoric acid (HF) that may have formed.
Protocol 1: Deoxyfluorination of a Primary Alcohol using DAST
Objective: To synthesize 4-nitrobenzyl fluoride from 4-nitrobenzyl alcohol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Nitrobenzyl alcohol | 153.14 | 153 mg | 1.0 | 1.0 |
| DAST | 161.20 | 144 µL | 1.1 | 1.1 |
| Dichloromethane (DCM) | - | 2.8 mL | - | - |
| Ice water | - | 3 mL | - | - |
| Sodium sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica gel | - | As needed | - | - |
Procedure: [7]
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL) in a clean, dry flask under a nitrogen atmosphere, add DAST (144 µL, 1.1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:4 Ethyl acetate:Hexane, Rf of product = 0.50).
-
Upon completion, carefully add ice water (3 mL) to quench the reaction, followed by dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 1:99 to 20:80 ethyl acetate:hexane) to afford 4-nitrobenzyl fluoride.
Expected Yield: ~72% (111 mg) as a pale yellow solid.[7]
Section 2: Electrophilic Fluorination
Electrophilic fluorination employs reagents that deliver a formal "F⁺" species to a nucleophilic carbon center.[8] These methods are particularly useful for the fluorination of electron-rich species such as enolates, silyl enol ethers, and electron-rich aromatic rings.
Fluorination of β-Ketoesters with Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[9] It is a crystalline solid that is easy to handle and offers high yields in the fluorination of a variety of nucleophiles, including the enolates of β-ketoesters.
-
Solvent: Acetonitrile is a common solvent for reactions with Selectfluor as it is polar enough to dissolve the reagent and substrate but does not interfere with the reaction.
-
Temperature: The reaction is often performed at 0 °C to control the reaction rate and minimize potential side reactions.
-
Order of Addition: Adding the Selectfluor solution slowly to the substrate solution helps to maintain a low concentration of the reactive fluorinating agent, which can improve selectivity and yield.
Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
Objective: To synthesize ethyl 2-fluoro-2-phenylacetoacetate from ethyl 2-phenylacetoacetate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2-phenylacetoacetate | 192.21 | 192 mg | 1.0 | 1.0 |
| Selectfluor® | 354.26 | 354 mg | 1.0 | 1.0 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
| Sodium Bicarbonate (sat. aq.) | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 30 mL | - | - |
| Brine | - | 20 mL | - | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure: (Based on general procedures for β-dicarbonyl fluorination[10])
-
In a round-bottom flask, dissolve ethyl 2-phenylacetoacetate (192 mg, 1.0 mmol) in acetonitrile (5 mL) and cool the solution to 0 °C in an ice bath under an argon atmosphere.
-
In a separate flask, dissolve Selectfluor® (354 mg, 1.0 mmol) in acetonitrile (5 mL).
-
Slowly add the Selectfluor® solution to the solution of the β-ketoester via a dropping funnel over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Fluoroalkylation Methods
Fluoroalkylation, the introduction of a fluoroalkyl group (e.g., -CF₃, -CF₂H), is a powerful strategy in medicinal chemistry.[11] The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[5]
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
The trifluoromethylation of aryl boronic acids using a copper catalyst and an electrophilic trifluoromethylating reagent, such as Togni's reagent, is a versatile method for the synthesis of trifluoromethylarenes.[12]
-
Catalyst and Ligand: A copper(I) source, such as CuI, is used as the catalyst, often in combination with a ligand like 1,10-phenanthroline to stabilize the copper species and facilitate the catalytic cycle.[12]
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step of the boronic acid to the copper center.[12]
-
Solvent: A high-boiling, polar aprotic solvent like diglyme is often used to ensure the solubility of the reagents and to allow for gentle heating to drive the reaction to completion.[12]
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid with Togni's Reagent
Objective: To synthesize 4-(trifluoromethyl)biphenyl from 4-biphenylboronic acid.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Biphenylboronic acid | 197.02 | 197 mg | 1.0 | 1.0 |
| Togni's Reagent II | 316.07 | 380 mg | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 20 mg | 0.11 | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Diglyme | - | 5 mL | - | - |
Procedure: [12]
-
To an oven-dried Schlenk tube, add 4-biphenylboronic acid (197 mg, 1.0 mmol), Togni's reagent II (380 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (20 mg, 0.11 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed diglyme (5 mL) via syringe.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Classical Methods and Modern Innovations
While modern reagents and catalytic systems have revolutionized organofluorine synthesis, classical methods such as the Swarts and Balz-Schiemann reactions remain relevant and instructive.
The Swarts Reaction: Halogen Exchange
The Swarts reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl fluoride using a metal fluoride, typically AgF or SbF₃.[4][13] The reaction is driven by the formation of a less soluble metal halide.[13]
Protocol 4: Swarts Reaction of Benzyl Bromide
Objective: To synthesize benzyl fluoride from benzyl bromide.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzyl bromide | 171.04 | 1.71 g | 10.0 | 1.0 |
| Silver(I) Fluoride (AgF) | 126.87 | 2.54 g | 20.0 | 2.0 |
| Acetonitrile (anhydrous) | - | 20 mL | - | - |
Procedure: (Based on general Swarts reaction principles[13])
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add silver(I) fluoride (2.54 g, 20.0 mmol) and anhydrous acetonitrile (20 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Add benzyl bromide (1.71 g, 10.0 mmol) dropwise to the refluxing mixture over 10 minutes.
-
Continue to heat at reflux for 2 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.
-
Carefully remove the acetonitrile by distillation.
-
The crude benzyl fluoride can be purified by fractional distillation.
The Balz-Schiemann Reaction: Fluorination of Aryl Amines
The Balz-Schiemann reaction provides a route to aryl fluorides from aryl amines via the thermal decomposition of an intermediate aryl diazonium tetrafluoroborate salt. While effective, this reaction must be handled with care due to the potentially explosive nature of diazonium salts.
Section 5: Safety in Organofluorine Chemistry
Working with fluorinating agents requires strict adherence to safety protocols due to their reactivity, toxicity, and the potential to generate hazardous byproducts like HF.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and gloves compatible with the reagents being used.
-
Fume Hood: All manipulations of volatile or reactive fluorinating agents must be performed in a well-ventilated chemical fume hood.
-
Incompatible Materials: Be aware of the incompatibilities of fluorinating agents. For example, DAST reacts violently with water.[14]
-
Emergency Preparedness: Have an emergency plan in place and ensure that safety equipment, such as a safety shower, eyewash station, and appropriate fire extinguisher, is readily accessible. Calcium gluconate gel should be on hand for any potential HF exposure.
Safe Handling of Specific Reagents:
-
DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can decompose exothermically. They should be stored in a cool, dry place and handled under an inert atmosphere. Do not heat DAST above 90 °C as it can detonate.[5]
-
Selectfluor®: While relatively stable, Selectfluor® is a strong oxidizing agent and should not be mixed with combustible materials. Avoid inhalation of the dust and contact with skin and eyes.[9][15][16]
Quenching and Waste Disposal:
-
Quenching: Reactive fluorinating agents should be quenched carefully. For example, residual DAST can be quenched by slow addition to a stirred solution of isopropanol in a suitable solvent at low temperature.
-
Waste Disposal: All fluorinated waste should be disposed of according to institutional and local regulations. Avoid mixing incompatible waste streams.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Diagram 1: Deoxyfluorination of an Alcohol with DAST
Caption: Mechanism of alcohol deoxyfluorination using DAST.
Diagram 2: Electrophilic Fluorination of a β-Ketoester
Caption: Electrophilic fluorination of a β-ketoester with Selectfluor®.
Diagram 3: General Laboratory Workflow for Organofluorine Synthesis
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxofluor - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectfluor [commonorganicchemistry.com]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. molcore.com [molcore.com]
- 16. aksci.com [aksci.com]
The Strategic Deployment of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in Advanced Total Synthesis
In the intricate field of total synthesis, where the construction of complex, naturally occurring molecules demands both precision and efficiency, the strategic incorporation of fluorine atoms can profoundly influence the biological activity and pharmacokinetic properties of the target scaffold. N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent, has emerged as a valuable tool for late-stage functionalization, enabling chemists to introduce this critical element into elaborate molecular architectures with a high degree of control. This application note provides a comprehensive overview of the utility of this reagent in total synthesis, with a focus on its role in hypervalent iodine-catalyzed reactions, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Potent N-F Reagent
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), commercially available under trade names such as SynFluor® and MEC-31, is a bench-stable, solid N-F reagent that offers significant advantages in terms of handling and reactivity compared to gaseous fluorine or other more hazardous fluorinating agents.[1][2] Its high effective fluorine content and predictable reactivity have made it an attractive choice for a range of fluorination reactions.[3] While its general utility in electrophilic fluorination is well-documented, its application as a terminal oxidant in catalytic systems represents a more nuanced and powerful strategy in the context of total synthesis.
Table 1: Physicochemical Properties of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) [4][5][6]
| Property | Value |
| CAS Number | 178439-26-4 |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |
| Molecular Weight | 367.79 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 175 °C (decomposes) |
| Storage | 2-8°C, under inert atmosphere |
Core Application: A Superior Terminal Oxidant in Iodoarene-Catalyzed Fluorinations
A significant advancement in the application of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) lies in its use as a terminal oxidant in iodoarene-catalyzed fluorination reactions.[1] This methodology provides an efficient means to achieve vicinal difluorination of alkenes and monofluorination of 1,3-dicarbonyl compounds, transformations that are highly valuable in the synthesis of complex molecules and natural product analogues.
Mechanistic Rationale: The Hypervalent Iodine Catalytic Cycle
The key to this process is the in situ generation of a hypervalent iodine(III) fluoride species from a catalytic amount of an iodoarene. N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) serves as the stoichiometric oxidant that regenerates the active iodine(III) species, allowing the catalytic cycle to proceed. A simplified representation of this cycle is depicted below.
Figure 1: Simplified catalytic cycle for iodoarene-catalyzed fluorination.
This catalytic approach offers a distinct advantage over methods that use m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant, as it avoids common side reactions such as epoxidation of the alkene substrate.[1] Furthermore, the 2,2'-bipyridine byproduct can potentially be recovered, improving the overall atom economy of the process.[1]
Application in Complex Molecule Synthesis: A Case Study
While a direct application in a completed total synthesis of a natural product is yet to be widely reported, the utility of this methodology is evident in the late-stage fluorination of complex molecular scaffolds, which is a cornerstone of modern drug discovery and the synthesis of natural product analogues.[7][8] The mild reaction conditions and high functional group tolerance make it an ideal candidate for introducing fluorine into intricate molecules at a late stage, thereby avoiding the need to carry fluorinated intermediates through a lengthy synthetic sequence.
Experimental Protocols
The following protocols are representative examples of the iodoarene-catalyzed fluorination using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
General Procedure for the Vicinal Difluorination of Alkenes
This protocol is adapted from the work of Kitamura and coworkers.[1]
Workflow Diagram:
Figure 2: Experimental workflow for vicinal difluorination of alkenes.
Step-by-Step Protocol:
-
To a stirred solution of the alkene (1.0 mmol) and the iodoarene catalyst (e.g., iodobenzene, 0.1 mmol, 10 mol%) in an appropriate solvent (e.g., dichloromethane, 5 mL) at room temperature is added N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 1-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired vicinal difluoride.
Table 2: Representative Examples of Alkene Difluorination [1]
| Substrate | Product | Yield (%) |
| Styrene | 1,2-Difluoro-1-phenylethane | 85 |
| trans-Stilbene | (dl)-1,2-Difluoro-1,2-diphenylethane | 92 |
| 1-Octene | 1,2-Difluorooctane | 78 |
General Procedure for the Monofluorination of 1,3-Dicarbonyl Compounds
This protocol is also based on the findings of Kitamura and coworkers.[1]
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the iodoarene catalyst (e.g., p-iodotoluene, 0.1 mmol, 10 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL) is added N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol) at room temperature.
-
The mixture is stirred for 1-12 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the monofluorinated 1,3-dicarbonyl compound.
Safety and Handling
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a corrosive solid and is harmful if swallowed.[4][8] It causes severe skin burns and eye damage.[4][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has proven to be a highly effective and versatile reagent for electrophilic fluorination. Its role as a terminal oxidant in iodoarene-catalyzed reactions opens new avenues for the late-stage introduction of fluorine into complex molecules. While its application in the full total synthesis of natural products is an area ripe for exploration, the existing methodologies provide a robust platform for the synthesis of fluorinated analogues of bioactive compounds. Future research will likely focus on expanding the substrate scope of these catalytic reactions and developing enantioselective variants, further solidifying the importance of this reagent in the synthetic chemist's toolkit.
References
- Kitamura, T., et al. (2023). N,N'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene-catalyzed Fluorination Reactions. Angewandte Chemie International Edition, 62(16), e202217654. [Link]
- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]
- Szabó, D., & Nemes, A. (n.d.).
- O'Hagan, D. (2008). The synthesis of fluorinated natural products. Journal of Fluorine Chemistry, 129(8), 675-684. [Link]
- Ni, C., et al. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(19), 6640-6650. [Link]
- Sharma, S., & Rawal, R. K. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers, 11(4), 936-966. [Link]
- Daikin Chemicals. (n.d.).
- Chongqing Chemdad Co., Ltd. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 3. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Fluorination of Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, capable of profoundly altering a compound's metabolic stability, lipophilicity, and bioavailability.[1][2] Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are particularly valuable precursors for the synthesis of α-fluorinated products. This guide provides a comprehensive overview of the electrophilic fluorination of active methylene compounds, detailing the underlying principles, comparing key reagents, and presenting robust, field-proven protocols. By explaining the causality behind experimental choices, this document aims to equip researchers with the expertise to successfully implement and troubleshoot these critical transformations.
Introduction: The Strategic Value of Fluorinating Active Methylene Compounds
Active methylene compounds, such as 1,3-dicarbonyls, β-ketoesters, and malonates, exist in equilibrium with their enol tautomers.[3] This inherent nucleophilicity of the enol or the corresponding enolate makes the α-carbon susceptible to attack by electrophilic fluorinating agents.[3][4] This direct C-F bond formation is one of the most efficient methods for synthesizing α-fluoro carbonyl compounds, which are versatile building blocks for more complex, biologically active molecules.[4][5]
The choice of fluorinating agent and reaction conditions is paramount and dictates the reaction's success, selectivity (mono- vs. di-fluorination), and applicability to complex substrates. This guide will focus on the most reliable and widely adopted N-F class of electrophilic fluorinating agents.[6][7]
The Workhorses: A Comparative Analysis of Electrophilic Fluorinating Agents
While elemental fluorine (F₂) is the most fundamental electrophilic fluorine source, its high reactivity and hazardous nature necessitate specialized equipment and limit its use.[8][9] Modern organic synthesis overwhelmingly favors N-F reagents, which offer a spectrum of reactivity, enhanced safety, and ease of handling.[6][7]
Selectfluor® (F-TEDA-BF₄)
Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most versatile and user-friendly electrophilic fluorinating agent.[1][10] Its key advantages include stability in air and moisture, broad functional group tolerance, and commercial availability.[1] The reactivity stems from the potent electrophilic fluorine atom attached to a cationic nitrogen, which enhances its "F⁺" character.[1][6]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent.[6][11][12] It is generally considered a milder reagent than Selectfluor®, which can be advantageous for sensitive substrates. The two electron-withdrawing sulfonyl groups decrease the electron density on the nitrogen, thereby activating the N-F bond for electrophilic attack.[6] NFSI has proven effective for the fluorination of a wide array of nucleophiles, including enolates, silyl enol ethers, and carbanions.[12]
Data Presentation: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Form | Key Advantages | Common Solvents |
| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | White Crystalline Solid | High reactivity, stable, easy to handle, works in aqueous media.[1][13] | Acetonitrile (MeCN), Water, Dichloromethane (DCM) |
| NFSI | N-Fluorobenzenesulfonimide | White Crystalline Solid | Milder than Selectfluor®, stable, good for sensitive substrates.[6][11] | MeCN, DCM, Tetrahydrofuran (THF) |
Reaction Mechanism and Controlling Selectivity
The electrophilic fluorination of active methylene compounds is generally understood to proceed via the reaction of an enol or enolate with the N-F reagent. The precise mechanism, whether a direct Sₙ2 attack on the fluorine atom or a single-electron transfer (SET) pathway, can be substrate and reagent-dependent, though kinetic studies often support the Sₙ2 pathway.[6]
Caption: General mechanism of electrophilic fluorination of a 1,3-dicarbonyl compound.
A critical aspect of these reactions is controlling the degree of fluorination.
-
Monofluorination: This is typically achieved by using a 1:1 stoichiometry of the substrate to the fluorinating agent.[5] The introduction of the first electron-withdrawing fluorine atom decreases the acidity of the remaining α-proton and slows the rate of enolization, thus disfavoring a second fluorination.[3]
-
Difluorination: To achieve difluorination, an excess of the fluorinating agent (typically 2.5-3 equivalents) is required.[5] Often, the addition of a base is necessary to facilitate the formation of the enolate from the less acidic monofluorinated intermediate, driving the reaction to completion.[5]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization for specific substrates is always recommended.
Safety First: Electrophilic fluorinating agents are strong oxidizers.[8] Always consult the Safety Data Sheet (SDS) before use.[14] Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[15] Be aware that some reagents, like Selectfluor®, can react exothermically with certain solvents like DMF.[14][16]
Protocol 1: General Procedure for Monofluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
This protocol is adapted from methodologies demonstrating the selective fluorination of 1,3-dicarbonyls.[5][13]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl substrate (1.0 mmol, 1.0 equiv).
-
Dissolution: Dissolve the substrate in acetonitrile (MeCN, 5-10 mL).
-
Reagent Addition: Add Selectfluor® (1.05-1.1 mmol, 1.05-1.1 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired monofluorinated product.
Caption: Experimental workflow for monofluorination.
Protocol 2: Microwave-Assisted Difluorination of a 1,3-Dicarbonyl Compound
Microwave irradiation can significantly accelerate fluorination reactions, often leading to higher yields and shorter reaction times.[5] This protocol is based on the efficient difluorination of 1,3-dicarbonyls.[5]
-
Preparation: In a microwave reaction vessel, combine the 1,3-dicarbonyl substrate (1.0 mmol, 1.0 equiv), Selectfluor® (3.0 mmol, 3.0 equiv), and a base such as tetrabutylammonium hydroxide (TBAH, 2.0 mmol, 2.0 equiv).
-
Solvent: Add a suitable solvent, such as a mixture of methanol (MeOH) and acetonitrile (MeCN).[5]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). Note: Microwave reaction parameters should be optimized for safety and efficiency.
-
Work-up & Purification: After cooling, perform an aqueous work-up and purification as described in Protocol 1 to isolate the 2,2-difluorinated product.
Protocol 3: Organocatalytic Enantioselective Fluorination of Aldehydes
The development of catalytic, enantioselective methods represents a major advance in the field, allowing for the synthesis of chiral fluorinated molecules.[17][18] This conceptual protocol is based on the use of chiral imidazolidinone catalysts.[18]
-
Catalyst Solution: In a dry vial, dissolve the chiral organocatalyst (e.g., a MacMillan catalyst, 5-20 mol%) in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Substrate Addition: Add the aldehyde substrate (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 5-10 minutes at the desired temperature (e.g., 4 °C to -10 °C).
-
Fluorinating Agent: Add NFSI (1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction: Stir the reaction until completion, as monitored by TLC or ¹H NMR.
-
Purification: Directly purify the reaction mixture by silica gel chromatography to obtain the enantioenriched α-fluoro aldehyde.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Reagent: Fluorinating agent may have degraded due to moisture. | Use a fresh bottle of the reagent and ensure it is stored under anhydrous conditions.[14] |
| Insufficient Reactivity: Substrate may be too electron-poor or sterically hindered. | Switch to a more powerful fluorinating agent (e.g., from NFSI to Selectfluor®). Consider using microwave heating or adding a base/Lewis acid to promote enolization.[4][5] | |
| Mixture of Mono- and Di-fluorinated Products | Incorrect Stoichiometry: Using too much fluorinating agent for monofluorination. | Carefully control the stoichiometry; use no more than 1.1 equivalents of the fluorinating agent for monofluorination.[13] |
| Overly Harsh Conditions: High temperatures can sometimes promote difluorination. | Run the reaction at a lower temperature. | |
| Low Regioselectivity (for unsymmetrical ketones) | Thermodynamic vs. Kinetic Control: The reaction may be forming the more stable (thermodynamic) enolate rather than the desired (kinetic) one. | To favor the kinetic product, use a strong, hindered base (e.g., LDA) at low temperatures to form the enolate before adding the fluorinating agent. |
| Decomposition of Starting Material | Substrate Sensitivity: The substrate may not be stable to the reaction conditions (e.g., acidity generated). | Use a milder fluorinating agent (e.g., NFSI). Consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize acid byproducts. |
Characterization of Fluorinated Products
The successful synthesis and purification of the target compound must be confirmed by spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for characterizing fluorinated compounds.[19]
-
¹⁹F NMR: Provides direct evidence of C-F bond formation. The chemical shift and coupling constants are highly informative.[20][21]
-
¹H NMR: The signal for the proton on the fluorine-bearing carbon will appear as a doublet due to coupling with the adjacent fluorine atom (²JH-F).
-
¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.[19]
-
Infrared (IR) Spectroscopy: The C-F bond stretch typically appears in the 1000-1400 cm⁻¹ region of the IR spectrum.[19]
Conclusion
The electrophilic fluorination of active methylene compounds is a robust and highly valuable transformation in synthetic chemistry. By understanding the properties of key reagents like Selectfluor® and NFSI, the underlying reaction mechanisms, and the factors controlling selectivity, researchers can confidently synthesize a wide range of α-fluorinated products. The protocols and troubleshooting guide provided herein serve as a practical starting point for laboratory work, enabling the efficient development of novel fluorinated molecules for pharmaceutical and materials science applications.
References
- Title: Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Source: ScienceDirect. URL:[Link]
- Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Source: MDPI. URL:[Link]
- Title: (a) Reaction scheme for fluorination reactions of 1,3-dicarbonyls 5a–d...
- Title: A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- Title: Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: Wordpress. URL:[Link]
- Title: Emerging fluorination methods in organic chemistry relevant for life science application.
- Title: Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Electrophilic fluorin
- Title: Fluorination of active methylene compounds and (hetero)aryl and alkenyl lithium species.
- Title: Recent Advances on Fluorine Chemistry. Source: MDPI. URL:[Link]
- Title: Late-Stage Fluorination: From Fundamentals to Application.
- Title: Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Source: Organic Chemistry Portal. URL:[Link]
- Title: Electrophilic Fluorination. Source: Bryn Mawr College. URL:[Link]
- Title: Probing the mechanism of fluorination of active methylene compounds.
- Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
- Title: N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Source: RSC Publishing. URL:[Link]
- Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Source: Juniper Publishers. URL:[Link]
- Title: Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Source: PubMed. URL:[Link]
- Title: Enantioselective Organocatalytic α-Fluorination of Aldehydes.
- Title: Spectrofluorimetric determination of drugs containing active methylene group using N1-methyl nicotinamide chloride as a fluorigenic agent. Source: PubMed. URL:[Link]
- Title: Introduction of Fluorine and Fluorine-Containing Functional Groups. Source: DASH (Harvard). URL:[Link]
- Title: Electrophilic Fluorination with N-F Reagents. Source: Organic Reactions. URL:[Link]
- Title: Selectfluor. Source: Wikipedia. URL:[Link]
- Title: Specific Solvent Issues with Fluorin
- Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: RSC Publishing. URL:[Link]
- Title: Overcoming Challenges in Fluorine-Based Chemistry. Source: Pharmaceutical Technology. URL:[Link]
- Title: 19F-centred NMR analysis of mono-fluorinated compounds.
- Title: Fluorine labeling of ortho-phenylenes to facilitate conformational analysis.
- Title: Part –V: Utilities of Active Methylen. Source: To Chemistry Journal. URL:[Link]
- Title: active methylene compound. Source: Chemistry for everyone. URL:[Link]
- Title: Substituted active methylene synthesis by alkylation. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. brynmawr.edu [brynmawr.edu]
- 12. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Pharmaceutical Intermediates
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Approximately 25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to the element's profound ability to modulate key physicochemical and biological properties.[1] The introduction of fluorine can enhance metabolic stability, tune lipophilicity and pKa, alter molecular conformation, and improve binding affinity to biological targets.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for creating fluorinated pharmaceutical intermediates. We delve into the mechanistic underpinnings of nucleophilic and electrophilic fluorination, present detailed, field-proven protocols for key transformations, and emphasize the critical safety procedures required when handling potent fluorinating agents.
The Indispensable Role of Fluorine in Medicinal Chemistry
The unique properties of fluorine, the most electronegative element, allow it to exert powerful effects on a molecule's disposition within a biological system. Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a "super-hydrogen," often being substituted for a hydrogen atom without a significant steric penalty.[4] This substitution, however, brings about a cascade of beneficial electronic and metabolic changes.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[3] This "metabolic shielding" at otherwise vulnerable positions can significantly prolong a drug's half-life and improve its oral bioavailability. For instance, fluorination at metabolically labile aromatic positions has been shown to reduce hydroxylation, thereby improving brain exposure for dopamine receptor ligands.[2]
-
Lipophilicity and Permeability: The introduction of fluorine, particularly as part of a trifluoromethyl (-CF3) group, generally increases a molecule's lipophilicity.[5] This can enhance its ability to cross cellular membranes, a critical factor for oral absorption and penetration of the blood-brain barrier.[2][3] However, the effect is complex; for example, while a PhOCF3 group increases lipophilicity more than a PhOCH3 group, it can also lead to lower passive permeability.[6] Careful consideration of the degree and position of fluorination is therefore crucial.
-
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups.[3] This is a vital tool for medicinal chemists to optimize a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.
-
Conformational Control & Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[2] Furthermore, the strategic placement of fluorine can stabilize a specific molecular conformation that is optimal for binding to a receptor's active site.[2]
Core Synthetic Strategies: A Tale of Two Nucleophiles
The construction of the C-F bond is a persistent synthetic challenge.[7] Modern synthetic chemistry has largely converged on two primary strategies: nucleophilic and electrophilic fluorination, each with its own set of reagents, substrate scope, and mechanistic nuances.
Nucleophilic Fluorination: Attacking with Fluoride
In nucleophilic fluorination, a fluoride anion (F⁻) acts as the nucleophile, displacing a leaving group or opening a strained ring. The primary challenge lies in the nature of the fluoride ion itself; in protic solvents, it is heavily solvated, reducing its nucleophilicity.[1][8] Therefore, these reactions often require anhydrous conditions and specialized fluoride sources.
Common Reagent Classes:
-
Alkali Metal Fluorides (KF, CsF): Inexpensive but often require phase-transfer catalysts or polar aprotic solvents to enhance reactivity.[9]
-
Deoxyfluorinating Reagents: These reagents convert alcohols and carbonyls directly into fluorinated compounds. Key examples include Diethylaminosulfur Trifluoride (DAST) and the more thermally stable Deoxo-Fluor®. A more recent development, PyFluor, offers a stable and low-cost alternative that often minimizes elimination side products.[8][10]
-
Transition-Metal Catalysis: Palladium, copper, and cobalt complexes can catalyze nucleophilic fluorination, enabling transformations that are otherwise difficult, such as the asymmetric fluorination of allylic chlorides.[8][11][12]
General workflow for a fluorination reaction.
Protocol 1: Palladium-Catalyzed Asymmetric Nucleophilic Allylic Fluorination
This protocol describes a reliable method for generating enantioenriched allylic fluorides, which are valuable chiral building blocks.[11] The causality behind this choice is the high degree of regio- and enantioselectivity afforded by the transition-metal catalyst system.
Materials:
-
Allylic chloride substrate (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
(R,R)-Trost Ligand (7.5 mol%)
-
Silver Fluoride (AgF, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
Schlenk flask or oven-dried vial, magnetic stir bar, inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the (R,R)-Trost ligand to the reaction vessel.
-
Add the anhydrous, degassed solvent to achieve a final concentration of approximately 0.1 M with respect to the substrate.
-
Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Reaction Setup: Add the allylic chloride substrate to the catalyst solution.
-
Add the silver fluoride (AgF) to the reaction mixture in one portion. Note: AgF is light-sensitive and should be handled accordingly.
-
Reaction Execution: Seal the flask and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[11]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
| Parameter | Typical Value | Reference |
| Substrate Conc. | 0.1 M | [11] |
| Catalyst Loading | 2.5 mol% Pd₂(dba)₃ | [11] |
| Ligand Loading | 7.5 mol% | [11] |
| Reaction Time | 12 - 24 hours | [11] |
| Temperature | Room Temperature | [11] |
| Typical Yield | 70 - 95% | [11] |
| Enantiomeric Excess | >90% | [11] |
| Table 1: Typical Quantitative Data for Pd-Catalyzed Allylic Fluorination |
Electrophilic Fluorination: Attacking with "F+"
Electrophilic fluorination involves reagents that deliver a formal "F+" equivalent to an electron-rich substrate, such as an enol, enolate, or an activated aromatic ring. These reagents are generally more stable, safer to handle, and more tolerant of various functional groups than their nucleophilic counterparts, making them highly popular for late-stage fluorination.[7][13][14]
Common Reagent Classes:
-
N-F Reagents: This class is the most widely used due to its stability and selectivity.[14] Key examples include:
Protocol 2: α-Fluorination of a Ketone using Selectfluor®
This protocol details the direct fluorination of a ketone at the α-position, a common motif in pharmaceutical intermediates. The reaction proceeds via an enol or enolate intermediate, which acts as the nucleophile attacking the electrophilic fluorine source.[17]
Materials:
-
Aryl-alkyl ketone substrate (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Solvent (e.g., Acetonitrile, DMF)
-
Acid or Base catalyst (optional, e.g., PTSA or Et₃N, depending on substrate)
-
Round-bottom flask, magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone substrate and the solvent.
-
If required, add the catalyst to promote enolization. The choice between acid or base catalysis is substrate-dependent and may require optimization.
-
Reagent Addition: Add Selectfluor® to the solution in one portion at room temperature. Note: The reaction can be exothermic; for larger scales, portion-wise addition or cooling may be necessary.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine to remove residual solvent and reagent byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification & Characterization: Filter and concentrate the organic solution. Purify the resulting crude oil or solid by flash column chromatography or recrystallization to yield the α-fluoroketone.
| Parameter | Typical Value | Reference |
| Substrate | Aryl-Alkyl Ketones | [17] |
| Reagent | Selectfluor® | [15][17] |
| Stoichiometry | 1.1 - 1.5 equiv | [15] |
| Solvent | Acetonitrile | [17] |
| Temperature | RT to 60 °C | [17] |
| Reaction Time | 2 - 24 hours | [17] |
| Typical Yield | 60 - 90% | [17] |
| Table 2: Typical Quantitative Data for α-Fluorination of Ketones |
Critical Safety and Handling of Fluorinating Agents
Many fluorinating agents are highly reactive, toxic, and/or corrosive.[18] Strict adherence to safety protocols is non-negotiable.
General Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[10]
-
Hand Protection: Use gloves specifically rated for the chemicals and solvents being handled. Double-gloving is recommended when working with corrosive or readily absorbed compounds.[10]
-
Body Protection: A flame-resistant lab coat is required at all times. A chemical-resistant apron should be used for larger-scale work.[10]
-
All manipulations should be performed in a properly functioning chemical fume hood.[19]
Reagent-Specific Precautions:
-
DAST and Deoxo-Fluor®: These reagents can react violently with water and may release toxic and corrosive HF gas upon decomposition.[10] They should be stored in a cool, dry place away from moisture. Reactions should be quenched slowly and carefully into a chilled, stirred solution of saturated sodium bicarbonate (NaHCO₃) to control gas evolution.[10]
-
Selectfluor® and NFSI: While more stable, these are strong oxidizing agents. They should be stored away from flammable materials.[10]
-
Elemental Fluorine (F₂): This is an extremely hazardous and corrosive gas that reacts violently with most organic materials and water.[20] It should only be handled by highly trained personnel in specialized equipment.[19][20][21]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to HF-generating compounds, apply 2.5% calcium gluconate gel to the affected area after flushing. Seek immediate medical attention.[10][20]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][20]
-
Spills: Evacuate the area. Wear appropriate PPE to contain the spill with a compatible absorbent material. Neutralize if safe to do so and collect for hazardous waste disposal. For large spills, evacuate and contact the institution's emergency response team.[10]
Conclusion and Future Outlook
The synthesis of fluorinated pharmaceutical intermediates is a dynamic and enabling field. The methods of nucleophilic and electrophilic fluorination provide a robust toolbox for accessing a wide array of fluorinated molecules. As our understanding of fluorine's role in drug design deepens, the demand for more precise, efficient, and safer fluorination methods will continue to grow. Emerging areas such as late-stage C-H fluorination, photoredox-catalyzed methods, and microfluidic techniques promise to further expand the horizons of what is possible, enabling the rapid generation and optimization of the next generation of life-saving medicines.[15][22][23]
References
- Safety and handling of fluorinated organic compounds - Benchchem.
- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine in drug discovery: Role, design and case studies.
- Application Notes and Protocols for Nucleophilic Allylic Fluorination - Benchchem.
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing).
- Case studies of fluorine in drug discovery | Request PDF - ResearchGate.
- Fluorination methods for drug discovery and development - PubMed.
- Technical Support Center: Safe Handling of Highly Fluorinated Compounds - Benchchem.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Fluorine - Princeton University.
- The Role of Fluorinated Intermediates in Modern Chemical Synthesis.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
- Fluorine Safety - Purdue University.
- Enabling nucleophilic fluorination in water - American Chemical Society.
- Fluorine in drug design: a case study with fluoroanisoles - PubMed.
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
- Recent advances in late-stage monofluorination of natural products and their derivatives.
- Nucleophilic Fluorination - The Doyle Group - UCLA.
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC - NIH.
- Electrophilic Fluorination - Bryn Mawr College.
- Electrophilic Fluorination with N-F Reagents - Organic Reactions.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH.
- Case studies of fluorine in drug discovery - OUCI.
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube.
- Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate.
Sources
- 1. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 9. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciencedaily.com [sciencedaily.com]
The Vanguard of Asymmetric Fluorination: A Technical Guide to N-Fluorobipyridinium Salts
Introduction: The strategic introduction of fluorine into molecular architectures has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made the development of efficient and selective fluorination methodologies a paramount objective. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as versatile and tunable reagents. This guide delves into a specific, powerful subclass: N-fluorobipyridinium salts, with a focus on their application in the highly sought-after field of asymmetric fluorination. We will explore their synthesis, reactivity, and deployment in catalytic enantioselective transformations, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols to harness their potential.
The N-Fluorobipyridinium Scaffold: A Platform for Tunable Reactivity
N-Fluoropyridinium salts are prized for their stability, ease of handling compared to gaseous fluorine, and the ability to fine-tune their fluorinating power through substitution on the pyridine ring. The development of dimeric N,N'-difluorobipyridinium salts represents a significant advancement, offering a class of reagents with distinct reactivity profiles.[1]
The fluorinating strength of these reagents is intrinsically linked to the electronic properties of the bipyridyl system. Electron-withdrawing groups on the rings enhance the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent. The relative positioning of the nitrogen atoms (e.g., 2,2'-, 4,4'-) also influences the salt's reactivity and stability.[2]
Synthesis of N,N'-Difluorobipyridinium Salts
The most direct method for the synthesis of N,N'-difluorobipyridinium salts involves the direct fluorination of the corresponding bipyridine precursor. This process is typically carried out using diluted elemental fluorine in the presence of a Lewis or Brønsted acid, which acts as a scavenger for the fluoride anion and facilitates the formation of the stable salt.
Protocol 1: General Synthesis of N,N'-Difluorobipyridinium Salts
Materials:
-
Appropriate bipyridine precursor
-
Anhydrous acetonitrile
-
Lewis acid (e.g., boron trifluoride etherate) or Brønsted acid (e.g., tetrafluoroboric acid)
-
A premixed gas of 10-20% fluorine in nitrogen
-
Schlenk line and appropriate glassware for handling air- and moisture-sensitive reagents
Procedure:
-
In a pre-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the bipyridine precursor in anhydrous acetonitrile.
-
Add the Lewis or Brønsted acid to the solution at room temperature.
-
Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C).
-
Slowly bubble the premixed fluorine gas through the stirred solution. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purge the reaction mixture with an inert gas to remove any residual fluorine.
-
The product can be isolated by precipitation upon the addition of a less polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure.
-
The resulting solid is then washed with a suitable solvent and dried under vacuum.
Note: Reactions involving elemental fluorine are highly energetic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Asymmetric Fluorination: The Chiral Challenge
The synthesis of enantiomerically enriched fluorinated compounds is a significant challenge in organic chemistry. The direct use of chiral N-fluorobipyridinium salts, where the chirality is embedded within the bipyridinium framework, is not a commonly reported strategy. Instead, the prevailing and highly successful approach involves the use of an achiral N-fluorobipyridinium salt in conjunction with a chiral catalyst. This catalytic system creates a chiral environment around the substrate, enabling the facial-selective delivery of the electrophilic fluorine.
Two main classes of catalysts have proven effective in this arena: chiral metal complexes and chiral organocatalysts.
Chiral Metal Catalysis
Chiral Lewis acid catalysis is a powerful strategy for activating substrates towards nucleophilic attack. In the context of asymmetric fluorination, a chiral Lewis acid can coordinate to the substrate, typically a β-dicarbonyl compound, to form a rigid chiral enolate. This complex then reacts with the N-fluorobipyridinium salt, with the chiral ligands dictating the trajectory of the incoming fluorinating agent.
Protocol 2: Asymmetric Fluorination of a β-Keto Ester using a Chiral Lewis Acid Catalyst
Materials:
-
β-Keto ester substrate
-
Chiral Lewis acid catalyst (e.g., a complex of a chiral bis(oxazoline) (BOX) ligand with a metal salt like copper(II) triflate)
-
N,N'-Difluorobipyridinium tetrafluoroborate
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst.
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the β-keto ester substrate to the catalyst solution and stir for a designated period to allow for complexation.
-
In a separate flask, dissolve the N,N'-difluorobipyridinium tetrafluoroborate in the anhydrous solvent.
-
Slowly add the solution of the fluorinating agent to the reaction mixture containing the substrate-catalyst complex at the optimized reaction temperature (often sub-ambient).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of a mild reducing agent (e.g., sodium thiosulfate) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or supercritical fluid chromatography (SFC).
Causality Behind Experimental Choices:
-
The Chiral Ligand: The structure of the chiral ligand is paramount in determining the enantioselectivity. The steric and electronic properties of the ligand create a well-defined chiral pocket that differentiates between the two faces of the enolate.
-
The Metal Center: The choice of the metal ion influences the Lewis acidity of the catalyst and the geometry of the metal-enolate complex. Different metals can lead to variations in both reactivity and enantioselectivity.
-
The Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the metal center.
Chiral Organocatalysis
Organocatalysis offers a complementary approach to metal catalysis, often avoiding the use of potentially toxic or expensive metals. In asymmetric fluorination, chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, can activate the substrate and/or the fluorinating agent through non-covalent interactions like hydrogen bonding or ion pairing.
For instance, a chiral amine catalyst can react with a β-dicarbonyl compound to form a chiral enamine intermediate. This enamine then undergoes electrophilic fluorination, with the chirality of the catalyst directing the facial approach of the N-fluorobipyridinium salt.
Protocol 3: Asymmetric Fluorination of an Active Methylene Compound using a Chiral Organocatalyst
Materials:
-
Active methylene substrate (e.g., a substituted malonate or oxindole)
-
Chiral organocatalyst (e.g., a cinchona alkaloid derivative)
-
N,N'-Difluorobipyridinium tetrafluoroborate
-
Anhydrous solvent (e.g., toluene, chloroform)
-
A mild inorganic base (e.g., potassium carbonate)
Procedure:
-
To a reaction vessel, add the active methylene substrate, the chiral organocatalyst, and the base.
-
Add the anhydrous solvent and stir the mixture at the desired temperature.
-
Add the N,N'-difluorobipyridinium tetrafluoroborate portion-wise or as a solution in the reaction solvent.
-
Stir the reaction until completion, as monitored by TLC or HPLC.
-
Filter the reaction mixture to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Mechanistic Insights: The catalyst, often bifunctional, can simultaneously activate the nucleophile (substrate) through hydrogen bonding and the electrophile (fluorinating agent) through another interaction, bringing them together in a well-organized, chiral transition state. The precise nature of this transition state dictates the stereochemical outcome of the reaction.
Comparative Analysis with Other Electrophilic Fluorinating Agents
The choice of a fluorinating agent is critical for the success of a reaction. N-fluorobipyridinium salts offer a compelling alternative to other widely used electrophilic fluorinating agents such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI).
| Feature | N-Fluorobipyridinium Salts | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Tunable; generally high | Generally the most reactive | Milder, more selective |
| Structure | Cationic, bipyridinium | Cationic, quaternary ammonium | Neutral, sulfonimide |
| Solubility | Generally soluble in polar organic solvents | Soluble in polar solvents (e.g., acetonitrile, water) | Soluble in a wide range of organic solvents |
| Byproducts | Bipyridine | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
| Handling | Crystalline solids, easy to handle | Highly stable, non-hygroscopic solid | Stable, non-hygroscopic crystalline solid |
Key Considerations for Reagent Selection:
-
Substrate Reactivity: For less reactive substrates, a more powerful agent like a highly activated N-fluorobipyridinium salt or Selectfluor™ may be necessary. For substrates prone to over-fluorination or side reactions, the milder NFSI might be a better choice.
-
Reaction Conditions: The solubility profile of the fluorinating agent can dictate the choice of solvent. The compatibility of N-fluorobipyridinium salts with a range of organic solvents provides flexibility in reaction optimization.
-
Byproduct Removal: The nature of the byproduct can influence the ease of purification. The bipyridine byproduct from N-fluorobipyridinium salts is often readily removed by standard chromatographic techniques.
Applications in Drug Discovery and Development
The ability to introduce fluorine with high stereocontrol is of immense interest to the pharmaceutical industry. While specific examples of N-fluorobipyridinium salts in the synthesis of marketed drugs are not yet widely reported, their potential is evident in the synthesis of complex fluorinated building blocks. The development of robust asymmetric fluorination methods using these reagents is a critical step towards their broader adoption in medicinal chemistry campaigns. The tunability of their reactivity allows for their application to a wide range of substrates, from simple carbonyl compounds to more complex heterocyclic systems, which are prevalent in many drug candidates.
Conclusion and Future Outlook
N-fluorobipyridinium salts represent a valuable and versatile class of electrophilic fluorinating agents. Their tunable reactivity and stability make them attractive reagents for a variety of transformations. In the context of asymmetric fluorination, their use in conjunction with chiral catalysts has shown great promise for the enantioselective synthesis of fluorinated molecules. While the field is still evolving, the development of more efficient and selective catalytic systems utilizing N-fluorobipyridinium salts will undoubtedly expand their application in both academic research and industrial drug development. Future research will likely focus on the design of novel chiral N-fluorobipyridinium salts, the development of more sustainable synthetic methods, and the application of these reagents in the late-stage fluorination of complex molecules.
References
- Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Modern Organofluorine Chemistry-Synthetic Aspects (Vol. 2, pp. 159-181). Bentham Science Publishers.
- Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(18), 2609-2615.
- Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (1996). N,N'-Difluorobipyridinium Salts and Their Polymeric Analogs. Highly Reactive Fluorinating Agents. Journal of the American Chemical Society, 118(49), 12380-12389.
- Shibata, N., Suzuki, E., & Asahi, T. (2001). Enantioselective Fluorination of β-Ketoesters Catalyzed by Chiral Palladium Complexes. Journal of the American Chemical Society, 123(29), 7001-7009.
- Sodeoka, M., Hamashima, Y., & Mori, T. (2003). Catalytic Enantioselective Fluorination of Carbonyl Compounds. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1133-1142.
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
- Togni, A., & Hintermann, L. (1996). A new class of chiral N-F reagents for enantioselective electrophilic fluorination. Angewandte Chemie International Edition in English, 35(12), 1487-1489.
- Lecourt, T., & Gouverneur, V. (2003). Enantioselective fluorination of β-keto esters with a chiral phase-transfer catalyst. Organic Letters, 5(15), 2675-2677.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the technical support center for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful electrophilic fluorinating agent and to troubleshoot common issues encountered during its application. Our goal is to empower you with the knowledge to improve reaction yields, enhance selectivity, and ensure the safe and effective use of this reagent.
Introduction to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often referred to as a Synfluor reagent, is a highly reactive and versatile electrophilic fluorinating agent.[1][2][3] Its robust N-F bonds make it a potent source of an electrophilic fluorine atom, suitable for the fluorination of a wide range of nucleophilic substrates.[4][5] However, its high reactivity also necessitates careful handling and a thorough understanding of reaction parameters to achieve optimal results. This guide will address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve it?
Low or no conversion is a frequent issue that can often be traced back to the integrity of the reagent or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Reagent Decomposition: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is sensitive to moisture, heat, and air.[6][7][8] Improper storage or handling can lead to its decomposition, rendering it inactive.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Ensure the reagent has been stored at the recommended 2-8°C under an inert atmosphere.[7][9]
-
Handle Under Inert Atmosphere: When weighing and dispensing the reagent, use a glovebox or Schlenk line to minimize exposure to atmospheric moisture and oxygen.
-
Use Fresh Reagent: If decomposition is suspected, it is best to use a fresh batch of the reagent.
-
-
-
Insufficient Reagent Stoichiometry: In some cases, particularly with less reactive substrates, a higher excess of the fluorinating agent may be required.
-
Troubleshooting Protocol:
-
Increase Reagent Equivalence: Incrementally increase the equivalents of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (e.g., from 1.2 eq to 1.5 or 2.0 eq) and monitor the reaction progress.
-
Monitor Reaction by TLC or LC-MS: This will help determine if the increased stoichiometry is leading to a higher conversion rate.
-
-
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the solubility of the reagent and the substrate, as well as the overall reaction rate.
-
Troubleshooting Protocol:
-
Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for electrophilic fluorinations.[10] Other options to consider include dichloromethane, or for specific applications, co-solvents might be beneficial.[10]
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents to prevent reagent decomposition.
-
-
Diagram: Troubleshooting Low Conversion
Caption: Workflow for diagnosing and resolving low reaction conversion.
FAQ 2: I am observing the formation of multiple products and poor regioselectivity. How can I improve the selectivity of my reaction?
Poor selectivity can be a significant hurdle, leading to difficult purification and reduced yield of the desired product.
Possible Causes & Solutions:
-
Substrate Reactivity: The inherent electronic properties of the substrate play a crucial role in directing the fluorination. Electron-rich positions are more susceptible to electrophilic attack.
-
Troubleshooting Protocol:
-
Analyze Substrate Electronics: Understand the electronic nature of your substrate to predict the most likely sites of fluorination.
-
Consider Protecting Groups: If multiple reactive sites are present, consider using protecting groups to block unwanted reactivity.
-
-
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity of the fluorination.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).
-
-
-
Choice of Fluorinating Agent: While 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a powerful reagent, for some substrates, a different electrophilic fluorinating agent might offer better selectivity.[10]
-
Consider Alternatives: If optimizing conditions doesn't improve selectivity, consider screening other N-F reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI).[4]
-
Table: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Reactivity | Key Characteristics |
| 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | C₁₀H₈B₂F₁₀N₂ | High | Highly reactive, good for less reactive substrates.[2] |
| Selectfluor | C₇H₁₄B₂ClF₂N₂O₄S₂ | Moderate to High | Widely used, commercially available, and relatively stable.[11] |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | Moderate | Often used in metal-catalyzed enantioselective fluorinations.[11] |
FAQ 3: My starting material or product appears to be decomposing during the reaction. What steps can I take to mitigate this?
Decomposition can be a significant issue, especially with sensitive substrates or products.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The high reactivity of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can lead to over-reaction or decomposition of sensitive functional groups.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures to control the reactivity.
-
Slow Addition of Reagent: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and prevent localized heating.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
-
-
Incompatible Functional Groups: Certain functional groups on the substrate may not be stable to the reaction conditions.
-
Troubleshooting Protocol:
-
Protect Sensitive Groups: Use appropriate protecting groups for functionalities that might react with the fluorinating agent or byproducts.
-
Consider an Alternative Synthetic Route: If decomposition is unavoidable, a different synthetic strategy might be necessary.
-
-
Experimental Protocol: General Procedure for Electrophilic Fluorination
This protocol provides a general starting point for electrophilic fluorination using 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). Optimization will be required for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or from a commercial supplier.
-
-
Reaction Setup:
-
Under an inert atmosphere (glovebox or Schlenk line), add the substrate to a dry reaction flask.
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., acetonitrile).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).
-
-
Reagent Addition:
-
In a separate flask, weigh the required amount of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) under an inert atmosphere.
-
Add the fluorinating agent to the reaction mixture portion-wise or as a solution in the reaction solvent via a syringe or cannula over a period of time.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Safety & Handling
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[6][8][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid breathing dust or mists.[8]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]
-
Dispose of waste according to institutional and local regulations.
-
By understanding the reactivity of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and by systematically troubleshooting potential issues, researchers can significantly improve the yield and selectivity of their fluorination reactions.
References
- A1 Brecks.
- National Institutes of Health.
- PubChem. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931. [Link]
- Reddit.
- ResearchGate. ChemInform Abstract: Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. [Link]
- Organic Reactions.
- ACS GCI Pharmaceutical Roundtable.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 178439-26-4|1,1'-Difluoro-[2,2'-bipyridine]-1,1'-diium tetrafluoroborate|BLD Pharm [bldpharm.com]
- 8. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the technical support center for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful electrophilic fluorinating agent. While an effective reagent, its utility is often hampered by significant solubility challenges. This document provides in-depth, experience-driven troubleshooting guides, FAQs, and protocols to help you overcome these hurdles and achieve success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and what are its primary applications?
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a high-potency electrophilic fluorinating agent used to introduce fluorine atoms into organic molecules.[1][2][3] It belongs to the class of N-F reagents, which are valued as safer, easier-to-handle alternatives to hazardous reagents like elemental fluorine.[4][5] Its primary application is in the synthesis of fluorinated organic compounds, which are of high interest in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity.[5][6] This specific reagent is also known by the synonym Synfluor™.[2][3]
Q2: Why is this reagent so difficult to dissolve?
The poor solubility of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) stems directly from its chemical structure. It is a dicationic salt, meaning it possesses two positive charges on the bipyridinium core, balanced by two tetrafluoroborate (BF₄⁻) anions. This ionic nature results in a very strong and stable crystal lattice. A significant amount of energy is required to overcome this lattice energy and solvate the individual ions, a task for which most common, less-polar organic solvents are ill-equipped.
Q3: What are the best starting solvents for this reagent?
Due to its ionic, salt-like character, the reagent shows a preference for polar solvents. The most commonly recommended starting solvent for this class of reagents is acetonitrile (MeCN) .[7] Other highly polar, aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may also be effective, though their reactivity with strong electrophiles under certain conditions should be considered.[8][9] Protic solvents like methanol or water can also dissolve the reagent but may interfere with the desired reaction pathway or lead to decomposition, as this reagent is known to be moisture-sensitive.[7][10]
Q4: How should I handle and store N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)?
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to minimize decomposition.[3]
-
Handling: Always handle the reagent in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] Avoid creating dust.[12] Due to its moisture sensitivity, it is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when using anhydrous reaction conditions.[7]
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses common problems encountered during experiments.
Problem: My reaction is sluggish, and I see solid reagent remaining even after hours. What should I do?
This is the most common issue and points directly to poor solubility limiting the reagent's availability.
Answer: A heterogeneous reaction is not always a failed reaction, but it is often inefficient. The goal is to increase the concentration of the dissolved fluorinating agent. Follow this logical progression:
-
Increase Stirring Efficiency: Ensure your reaction is being stirred vigorously. A flat-bottomed stir bar or overhead stirrer can prevent the solid from settling in a corner of the flask.
-
Apply Gentle Heat: If your substrate and solvent are thermally stable, gently warming the reaction mixture (e.g., to 40-50 °C) can significantly improve solubility and reaction rate. Monitor for any signs of decomposition (color change).
-
Utilize Sonication: Immersing the flask in an ultrasonic bath can help break up the solid particles and promote dissolution, especially during the initial phase of the reaction.
-
Consider a Co-Solvent: If the reaction is still struggling in a solvent like acetonitrile, the addition of a small amount of a more potent polar, aprotic solvent can be highly effective. Add DMF, NMP (N-Methyl-2-pyrrolidone), or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) dropwise or as a 5-10% v/v co-solvent. This often provides the necessary solvating power without dramatically changing the overall reaction medium.
Problem: The reagent won't dissolve in my primary solvent (e.g., DCM, THF). Can I still run the reaction?
Answer: It is highly unlikely that N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) will dissolve in nonpolar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Its dicationic salt structure is incompatible with these media.
-
Solution 1: Solvent System Change: The most reliable solution is to switch to a more appropriate solvent system, such as acetonitrile. If your substrate is insoluble in acetonitrile, you may need to find a solvent mixture that can accommodate both. See the protocol below for screening solvent systems.
-
Solution 2: Phase-Transfer Catalysis (Advanced): In some cases, a phase-transfer catalyst could potentially be used to shuttle the reagent between a polar phase (where it is dissolved) and a nonpolar phase containing the substrate. This is a more complex setup and requires careful design.
Problem: My reaction starts, but then a solid precipitates. Is this the reagent crashing out?
Answer: It's possible, but it could also be your product or a byproduct precipitating.
-
Check Thermal Stability: If you are running the reaction at a low temperature, the reagent's solubility may have decreased below its effective concentration. Consider if the reaction can be run at a slightly higher temperature.
-
Analyze the Precipitate: If possible, carefully take a small, quenched sample of the solid and analyze it (e.g., by NMR if it can be dissolved in DMSO-d6) to determine if it is unreacted starting material, product, or a complex.
-
Consider the Byproduct: The fluorination reaction produces the neutral 2,2'-bipyridine as a byproduct. While more soluble than the starting reagent, it could precipitate from certain solvent systems.
Data & Visualization
Table 1: Qualitative Solubility of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
This table is based on the known properties of dicationic N-F reagents. Experimental verification is essential.
| Solvent | Type | Expected Solubility | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble to Soluble | The most common and recommended solvent. Solubility can be limited.[7] |
| DMF, DMSO | Polar Aprotic | Likely Soluble | High solvating power. Potential for side reactions with strong electrophiles.[8][9] |
| Nitromethane | Polar Aprotic | Likely Soluble | A good polar solvent, often used for similar salts.[14] |
| Water | Polar Protic | Soluble | Reagent is moisture-sensitive; may lead to decomposition or hydrolysis.[7] |
| Methanol, Ethanol | Polar Protic | Slightly Soluble | May act as a nucleophile, competing with your substrate. |
| THF, DCM, Toluene | Nonpolar / Weakly Polar | Insoluble | Unsuitable for dissolving the reagent. |
Diagram 1: Troubleshooting Workflow for Solubility Issues
This decision tree provides a logical path for addressing solubility challenges during your experiment.
Caption: A decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Screening for an Optimal Solvent System
Objective: To identify a solvent or co-solvent system that provides adequate solubility for the reagent and substrate at the desired reaction temperature.
Materials:
-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Substrate
-
Candidate solvents (e.g., Acetonitrile, DMF, NMP)
-
Small vials (e.g., 1-dram) and micro-stir bars
Procedure:
-
Setup: In separate vials, add a small, representative amount of your substrate.
-
Substrate Solubility: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL MeCN to vial 1, 0.5 mL DMF to vial 2, etc.) to confirm your substrate is soluble.
-
Reagent Addition: To the vials where the substrate dissolved, add a proportional amount of the fluorinating agent (e.g., 1.1 equivalents).
-
Observation at RT: Stir the vials at room temperature and observe the degree of dissolution for 15-30 minutes. Note any fully dissolved systems.
-
Observation with Heat: For systems that did not fully dissolve, gently warm them to your target reaction temperature and observe again.
-
Co-Solvent Test: For the most promising primary solvent (e.g., MeCN), set up a new vial with substrate and reagent. Add the primary solvent, then slowly titrate in a co-solvent (e.g., DMF) dropwise until dissolution is achieved. Note the approximate percentage of co-solvent required.
-
Selection: Choose the solvent system that provides the best balance of solubility, reaction compatibility, and ease of workup.
Protocol 2: General Fluorination with Solubility Challenges
Objective: To perform an electrophilic fluorination on a substrate using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) under conditions optimized for limited solubility.
Procedure:
-
Drying and Inerting: Dry all glassware in an oven and cool under a stream of inert gas (N₂ or Ar). Ensure all solvents are anhydrous.
-
Charge Flask: To the reaction flask, add the substrate and a magnetic stir bar.
-
Add Reagent: Add the N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (typically 1.1-1.5 equivalents). It is crucial to add the solid reagent under inert conditions due to its moisture sensitivity.[7]
-
Add Solvent: Add the chosen anhydrous solvent (e.g., acetonitrile) via cannula or syringe. If using a co-solvent system, add the primary solvent first, followed by the co-solvent.
-
Reaction Conditions: Begin vigorous stirring. If required, apply gentle heat or sonication as determined by your screening protocol.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Note that the reaction mixture may remain a slurry or suspension for its entire duration. A steady decrease in starting material is the key indicator of progress.
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure will be substrate-dependent but often involves quenching with water or a saturated aqueous solution (e.g., NaHCO₃), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The bipyridine byproduct is typically removed during the aqueous wash or subsequent chromatography.
-
Purification: Purify the crude product, typically by silica gel column chromatography.
References
- Common Organic Chemistry. (n.d.). Selectfluor.
- University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.
- Wikipedia. (n.d.). Selectfluor.
- Chemsrc. (2025, August 21). Selectfluor.
- ResearchGate. (2013, January 27). Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?
- PharmaCompass. (n.d.). Selectfluor | Drug Information, Uses, Side Effects, Chemistry.
- L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 75(10), 3401–3413.
- ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination.
- Chemdad. (n.d.). n,n'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Champagne, P. A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Organic & Biomolecular Chemistry, 16(36), 6847-6855.
- MDPI. (2017). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2017(2), M940.
- Society of Chemical Industry. (n.d.). Simpler fluorine chemistry.
- ResearchGate. (n.d.). (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy).
- PubChem. (n.d.). 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). National Center for Biotechnology Information.
- ResearchGate. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?
Sources
- 1. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. Simpler fluorine chemistry [soci.org]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. usbio.net [usbio.net]
- 11. echemi.com [echemi.com]
- 12. molcore.com [molcore.com]
- 13. aksci.com [aksci.com]
- 14. SelectFluor - Enamine [enamine.net]
Technical Support Center: Electrophilic Fluorination with Synfluor (NFSI)
Welcome to the technical support center for electrophilic fluorination using Synfluor, also known as N-Fluorobenzenesulfonimide (NFSI). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into the nuances of working with NFSI, focusing on troubleshooting common side reactions and offering practical, field-tested solutions to overcome experimental challenges. Our goal is to empower you with the knowledge to optimize your fluorination reactions, ensuring both efficiency and success.
Understanding Synfluor (NFSI): Beyond a Simple Fluorine Source
Synfluor (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent, making it a popular choice in modern organic synthesis.[1][2] While it is celebrated for its ability to introduce fluorine into a wide array of nucleophiles, including enolates, silyl enol ethers, and aromatic compounds, its reactivity is multifaceted.[1][3] Understanding that NFSI can also act as an oxidant, an amination reagent, or a phenylsulfonyl group transfer reagent is the first step in troubleshooting unexpected outcomes.[2][3][4]
The mechanism of electrophilic fluorination with N-F reagents like NFSI is a topic of ongoing discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, often dependent on the substrate and reaction conditions.[5][6] This dual reactivity can be a source of side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to handle and store Synfluor (NFSI)?
A1: NFSI is a stable crystalline solid but should be handled with care.[1] Store it in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at temperatures below 25°C to prevent degradation.[7] It is incompatible with strong oxidizing agents, acids, and moisture.[7] Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat, when handling NFSI.[7][8]
Q2: My fluorination reaction is not going to completion. What are the likely causes?
A2: Incomplete conversion can stem from several factors. Firstly, ensure your starting materials and solvents are anhydrous, as moisture can react with both the nucleophile and NFSI. Secondly, the base used to generate the nucleophile (e.g., for enolates) might not be strong enough or used in sufficient quantity. Finally, the reaction temperature or time may be insufficient. For less reactive substrates, gentle heating or prolonged reaction times might be necessary.
Q3: Can NFSI be used for the fluorination of electron-deficient substrates?
A3: While NFSI is effective for a wide range of nucleophiles, fluorinating highly electron-deficient substrates can be challenging due to the decreased nucleophilicity of the substrate. In such cases, more reactive electrophilic fluorinating agents like Selectfluor® may be a better alternative.[6] Alternatively, optimizing reaction conditions by using a stronger base or a more polar solvent could enhance reactivity.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses specific side reactions observed during electrophilic fluorination with NFSI and provides actionable solutions.
Issue 1: Formation of Amination and Sulfonylation Byproducts
Symptom: You observe the formation of products where a bis(phenylsulfonyl)amino group (-N(SO2Ph)2) or a phenylsulfonyl group (-SO2Ph) has been added to your substrate instead of or in addition to the fluorine atom.
Causality: NFSI is not just a source of electrophilic fluorine ("F+"). The N-S bonds can also be cleaved, leading to the transfer of the N(SO2Ph)2 or SO2Ph moieties.[2][3] This is particularly prevalent with certain substrates and under specific reaction conditions, such as in the presence of transition metal catalysts or with highly nucleophilic substrates.[3][9]
Troubleshooting Protocol:
-
Solvent and Temperature Optimization:
-
Action: Screen different solvents. Less coordinating solvents may disfavor the pathways leading to amination.
-
Rationale: The solvent can influence the reaction mechanism. For instance, a switch from a polar aprotic solvent like acetonitrile to a less polar one like dichloromethane might alter the selectivity.
-
Action: Lower the reaction temperature.
-
Rationale: Side reactions often have a higher activation energy than the desired fluorination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress byproduct formation.
-
-
Reagent Stoichiometry and Addition Rate:
-
Action: Use a slight excess (1.1-1.2 equivalents) of NFSI.
-
Rationale: Ensuring a sufficient concentration of the fluorinating agent can favor the desired pathway.
-
Action: Add the NFSI solution slowly to the reaction mixture.
-
Rationale: Slow addition helps to maintain a low concentration of the reagent, which can minimize side reactions, especially those that are higher order in NFSI.
-
Summary of Conditions Favoring Amination/Sulfonylation:
| Parameter | Condition to Avoid | Recommended Condition |
| Catalyst | Presence of certain transition metals (e.g., Pd, Cu) if amination is not the desired outcome.[4][9] | Catalyst-free conditions or use of a catalyst known to promote fluorination. |
| Temperature | Elevated temperatures. | Lower temperatures (e.g., -78 °C to room temperature). |
| Substrate | Highly activated or sterically unhindered nucleophiles. | Careful substrate design or use of protecting groups to modulate reactivity. |
Issue 2: Formation of Benzenesulfonimide as a Major Byproduct
Symptom: A significant amount of benzenesulfonimide ((PhSO2)2NH) is isolated after the reaction, often complicating purification.
Causality: Benzenesulfonimide is the byproduct of the fluorination reaction after NFSI has delivered its fluorine atom. Its formation is expected. However, excessive amounts relative to the product can indicate decomposition of NFSI or reaction with protic sources in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive benzenesulfonimide byproduct.
Issue 3: Polyfluorination of the Substrate
Symptom: You observe the addition of more than one fluorine atom to your substrate, even when using only one equivalent of NFSI.
Causality: This typically occurs with highly activated substrates, such as 1,3-dicarbonyl compounds or electron-rich aromatics.[9] The monofluorinated product can sometimes be more reactive towards electrophilic fluorination than the starting material.
Mitigation Strategies:
-
Control Stoichiometry:
-
Action: Use a slight excess of the substrate relative to NFSI (e.g., 1.1 equivalents of substrate to 1.0 equivalent of NFSI).
-
Rationale: This ensures that NFSI is the limiting reagent, reducing the likelihood of a second fluorination event.
-
-
Reaction Monitoring:
-
Action: Carefully monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.
-
Rationale: Quenching the reaction as soon as the starting material is consumed and before significant polyfluorination occurs is crucial.
-
Experimental Protocol for Monofluorination of an Activated Methylene Compound:
-
Dissolve the substrate (1.1 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, 5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add NFSI (1.0 mmol) portion-wise over 10-15 minutes.
-
Stir the reaction and monitor its progress every 15-30 minutes.
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 4: Dearomatization of Aromatic Substrates
Symptom: When attempting to fluorinate electron-rich aromatic compounds, such as phenols or anilines, you observe the formation of dearomatized products (e.g., dienones).
Causality: The intermediate Wheland complex formed during electrophilic aromatic substitution can be trapped by nucleophiles or undergo rearrangement, leading to dearomatization, especially with highly activating substituents.[5]
Preventative Measures:
-
Protecting Groups:
-
Action: Protect highly activating groups like hydroxyls and amines before fluorination (e.g., as methyl ethers or N-acetyl derivatives).
-
Rationale: This moderates the electron-donating ability of the substituent, reducing the propensity for dearomatization.
-
-
Solvent Choice:
-
Action: Employ non-nucleophilic and less polar solvents.
-
Rationale: This minimizes the chances of solvent trapping the carbocation intermediate.
-
Reaction Pathway Visualization:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for N-Fluorobipyridinium Salt Fluorinations
Welcome to the technical support guide for optimizing reaction temperature in electrophilic fluorinations using N-fluorobipyridinium salts. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The appropriate management of reaction temperature is paramount to achieving high yields, minimizing side-product formation, and ensuring reproducible results.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where temperature is a likely culprit.
Question 1: My reaction shows low or no conversion of the starting material. How can I diagnose and solve this with temperature adjustments?
Answer:
Low or no conversion is a common issue that often points to insufficient activation energy for the reaction to proceed at a reasonable rate. N-fluorobipyridinium salts, while powerful, still require specific energy inputs depending on the nucleophilicity of the substrate.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier. This is particularly common with electron-deficient or sterically hindered substrates which are less nucleophilic.[1]
-
Solution: A systematic temperature screen is recommended. Incrementally increase the reaction temperature by 10–20 °C and monitor the conversion by a suitable technique (TLC, LC-MS, or GC-MS). Many fluorinations with pyridinium-type reagents that are sluggish at room temperature proceed efficiently at moderately elevated temperatures (e.g., 50-80 °C).[2]
-
-
Poor Reagent/Substrate Solubility at Low Temperatures: If the reaction is initiated at a low temperature, one or more components may not be fully dissolved, limiting the effective concentration in solution.
Experimental Protocol: Temperature Screening for a Sluggish Reaction
-
Setup: In parallel vials, set up identical small-scale reactions (e.g., 0.1 mmol substrate).
-
Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench appropriately, and analyze for starting material consumption.
-
Analysis: Identify the temperature that provides the best balance of conversion and reaction time without significant byproduct formation.
Question 2: My reaction is producing significant byproducts and the selectivity is poor. Can temperature be the cause?
Answer:
Absolutely. While insufficient heat can stall a reaction, excessive heat is often the cause of poor selectivity and the formation of unwanted side products.
Possible Causes & Solutions:
-
Reagent or Substrate Decomposition: N-fluoropyridinium salts are generally thermally stable crystalline solids.[2][4] However, at excessively high temperatures, they, or the substrate, can begin to decompose, leading to a complex mixture of products.
-
Solution: If you observe charring or a multitude of new spots on a TLC plate, immediately attempt the reaction at a lower temperature. For highly sensitive substrates, running the reaction at 0 °C or even lower may be necessary to prevent byproduct formation.[1]
-
-
Loss of Regioselectivity (Kinetic vs. Thermodynamic Control): Many fluorination reactions can occur at multiple sites on a molecule. At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy), which is typically at the most electron-rich or accessible position.[5][6] At higher temperatures, the reaction may become reversible or have enough energy to overcome higher activation barriers, leading to the formation of the most stable product, which may be a different isomer. This is known as thermodynamic control.[5][7]
-
Solution: To favor the kinetic product and improve regioselectivity, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This often requires extending the reaction time.
-
-
Side Reactions with Solvent: Some solvents can participate in side reactions at elevated temperatures. For example, solvents like DMF can decompose to generate nucleophilic species that may compete with your intended reaction.[8]
-
Solution: Choose a stable, relatively non-coordinating solvent like acetonitrile. If high temperatures are required, ensure the solvent's stability under the reaction conditions.
-
Troubleshooting Workflow for Temperature Optimization
The following diagram outlines a decision-making process for optimizing reaction temperature.
Caption: Reaction coordinate diagram illustrating kinetic (lower activation barrier) vs. thermodynamic (more stable product) pathways.
Q3: Are N-fluorobipyridinium salts stable at elevated temperatures?
N-fluoropyridinium salts are known for being highly thermally stable, non-hygroscopic crystalline solids, which is a significant advantage over many other fluorinating agents. [4][9]This stability allows them to be used at elevated temperatures, which is often necessary for fluorinating less reactive substrates. [2]However, their stability is not infinite. The specific structure, including substituents on the pyridine rings and the nature of the counter-anion, influences their thermal decomposition point. It is always good practice to consult the supplier's technical data or relevant literature for the specific salt being used and to avoid unnecessarily prolonged heating at very high temperatures (>120 °C) unless required.
References
- BenchChem. Troubleshooting low yields in the fluorination of naphthalene precursors.
- Shimizu, M., & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 126(2), 141-163.
- BenchChem. Troubleshooting low yield in heterocycle fluorination reactions.
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Wikipedia. Electrophilic fluorination.
- Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan, 64(4), 1081-1092.
- Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). N-Fluoropyridinium triflate and its analogs: widely applicable, stable fluorinating agents. Journal of the American Chemical Society, 112(23), 8563-8575.
- Umemoto, T., & Tomita, K. (1986). N-Fluoropyridinium Triflate. A New Fluorinating Agent. Tetrahedron Letters, 27(28), 3271-3274.
- Organic Syntheses. n-fluoropyridinium triflate.
- ResearchGate. Kinetic vs. thermodynamic control. [Diagram].
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Wikipedia. Thermodynamic reaction control.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: A Researcher's Guide to Handling N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the comprehensive technical support guide for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful and versatile electrophilic fluorinating agent. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of handling this reagent, troubleshoot common experimental challenges, and ensure the integrity and success of your fluorination reactions.
The Duality of Stability: Understanding "Moisture-Sensitivity"
A common point of confusion for researchers is the characterization of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) as both remarkably stable and moisture-sensitive. While it is a crystalline solid that is tolerant of air and can even be used in aqueous media for certain reactions, its performance in highly sensitive transformations can be compromised by the presence of water.[1][2] This guide will elucidate the contexts in which stringent anhydrous conditions are paramount and provide protocols to mitigate the risks associated with moisture.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered by users of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Q1: Is a glovebox absolutely necessary for handling N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)?
A1: Not always, but it depends on the scale and sensitivity of your reaction. For small-scale reactions with robust substrates where high yields are not critical, it can often be handled on the benchtop with due care to minimize exposure to atmospheric moisture.[1] However, for reactions involving sensitive substrates, catalysts, or when aiming for high yields and reproducibility, working in a glovebox or using Schlenk techniques is highly recommended to exclude moisture and air.[3]
Q2: My fluorination reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to a sluggish or incomplete reaction. Firstly, ensure your starting material is sufficiently nucleophilic for electrophilic fluorination. Electron-withdrawing groups on your substrate can decrease its reactivity. Secondly, the solvent choice is critical; polar aprotic solvents like acetonitrile are commonly used.[4] Lastly, residual moisture in your solvent or on your glassware can consume the reagent, reducing its effective concentration.
Q3: I am observing unexpected byproducts in my reaction. Could they be from the decomposition of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)?
A3: Yes, this is a possibility. In the presence of nucleophiles other than your desired substrate (including water), N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be consumed, leading to the formation of the non-fluorinated 2,2'-bipyridinium salt.[5] These byproducts are generally water-soluble, which can simplify purification during aqueous workups.[6] However, in anhydrous reactions, they may remain in the organic phase and complicate purification.
Q4: Can I use protic solvents for my fluorination reaction with this reagent?
A4: While some reactions have been successfully performed in protic solvents, including water, it is generally not recommended for sensitive substrates.[7] Protic solvents can compete with your substrate as nucleophiles, leading to reagent quenching and the formation of byproducts. If a protic solvent is necessary, a large excess of the fluorinating agent may be required.
Q5: How does the reactivity of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) compare to other electrophilic fluorinating agents?
A5: It is considered a powerful electrophilic fluorinating agent.[8] Its reactivity is comparable to other N-F reagents like Selectfluor™, but it is generally more stable and easier to handle than reagents like trifluoromethyl hypofluorite.[1] The choice of fluorinating agent often depends on the specific substrate and desired reactivity.[9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during fluorination reactions with N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently nucleophilic substrate.2. Reagent decomposition due to moisture.3. Inappropriate solvent.4. Low reaction temperature. | 1. Consider using a more activated form of your substrate (e.g., an enolate or silyl enol ether for ketones).2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere (glovebox or Schlenk line).3. Screen different polar aprotic solvents (e.g., acetonitrile, DMF).4. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Multiple Products/Low Selectivity | 1. Presence of multiple nucleophilic sites on the substrate.2. Reaction mechanism switching (e.g., radical vs. ionic pathways).3. Over-fluorination. | 1. Use protecting groups to block competing nucleophilic sites.2. Adjust reaction conditions (solvent, temperature, additives) to favor the desired pathway. For example, radical inhibitors can be added if a radical pathway is suspected and undesired.3. Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts from the fluorinating agent.2. Formation of insoluble materials. | 1. Perform an aqueous workup to remove water-soluble byproducts.[6]2. Filter the reaction mixture through a pad of Celite® or silica gel before concentration. |
| Inconsistent Results | 1. Variable moisture content in reagents and solvents.2. Inconsistent quality of the fluorinating agent. | 1. Standardize drying procedures for glassware and solvents. Store the fluorinating agent in a desiccator or glovebox.2. Purchase the reagent from a reputable supplier and store it according to their recommendations. Consider titrating a new batch of the reagent to determine its purity. |
Experimental Workflow: Best Practices for Anhydrous Fluorination
To ensure the highest chance of success in moisture-sensitive reactions, a meticulous experimental workflow is crucial. The following diagram and protocol outline the key steps for performing an anhydrous fluorination reaction.
Caption: Workflow for Anhydrous Fluorination Reactions.
Detailed Protocol: α-Fluorination of a Ketone
This protocol provides a general procedure for the α-fluorination of a ketone under anhydrous conditions.[4]
Materials:
-
Ketone (1.0 mmol, 1.0 equiv)
-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol, 1.1 equiv)
-
Anhydrous acetonitrile (5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold, or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere, add the ketone and anhydrous acetonitrile to the oven-dried round-bottom flask.
-
Dissolution: Stir the mixture at room temperature until the ketone is completely dissolved.
-
Reagent Addition: Add the N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to the reaction mixture in one portion. For highly reactive substrates, portion-wise addition or cooling the reaction mixture may be necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Understanding the Fluorination Mechanism
The mechanism of electrophilic fluorination with N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be complex and substrate-dependent. Two primary pathways are generally considered: a single-electron transfer (SET) mechanism and a direct SN2-type attack on the fluorine atom.[4][10] The operative pathway can influence the stereoselectivity and byproduct profile of the reaction.
Caption: Plausible Fluorination Mechanisms.
Understanding the likely mechanism for your specific substrate can aid in optimizing reaction conditions and troubleshooting unexpected outcomes. For instance, if a radical pathway is suspected to be leading to undesired byproducts, the addition of a radical scavenger could be explored.
References
- Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under... ResearchGate.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.
- A quantitative reactivity scale for electrophilic fluorinating reagents. National Institutes of Health.
- Electrophilic fluorination. Wikipedia.
- The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.
- Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. National Institutes of Health.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health.
- Direct α-Fluorination of Ketones Using N-F Reagents. Organic Chemistry Portal.
- Electrophilic Fluorination–Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. National Institutes of Health.
- Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. National Institutes of Health.
- Selectfluor. Wikipedia.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Dosage delivery of sensitive reagents enables glove-box-free synthesis. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synfluor Reaction Products
Welcome to the technical support center for the purification of products from Synfluor reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the workup and purification of your Synfluor reaction products.
Issue 1: Emulsion Formation During Aqueous Workup
Q: I'm seeing a persistent emulsion at the interface of my organic and aqueous layers during liquid-liquid extraction. How can I break it and prevent it from happening again?
A: Emulsion formation is a frequent challenge, especially when residual polar solvents like DMF or DMSO are present from the reaction, or when the product itself has amphiphilic properties.[1][2]
Root Causes & Solutions:
-
Residual High-Boiling Polar Solvents: Solvents like DMF and DMSO are miscible with both aqueous and many organic phases, acting as surfactants that stabilize emulsions.[2]
-
Solution 1 (Pre-emptive): If possible, remove the high-boiling solvent by rotary evaporation before the aqueous workup.[2]
-
Solution 2 (Post-emulsion): Dilute the entire mixture with a large volume of both the organic and aqueous phases. This reduces the concentration of the emulsifying agent. For small amounts of DMF or DMSO, repeated washing with water (e.g., 5 washes with 10 mL of water for every 5 mL of DMF/DMSO) can effectively remove them.[2] A brine wash (saturated NaCl solution) is also effective as it increases the polarity of the aqueous phase, forcing organic components out.[3]
-
-
Product/Byproduct Amphiphilicity: Your fluorinated product or byproducts might have both polar and non-polar characteristics, leading to emulsification.
-
Solution 1: Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Solution 2: Centrifugation: If a suitable centrifuge is available, spinning the mixture can often force the separation of the layers.
-
Solution 3: Supported Liquid-Liquid Extraction (SLE): Consider using diatomaceous earth-based columns (e.g., EXtrelut®). The aqueous phase is absorbed onto the solid support, and the organic phase is then passed through, preventing emulsion formation altogether.[4]
-
Issue 2: Difficulty in Removing Synfluor Reagent Byproducts
Q: After my reaction, I'm struggling to remove the byproducts of the N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) reagent. What's the best approach?
A: The byproducts of the Synfluor reagent are typically ionic and polar, which can be leveraged for their removal.
Strategies for Removal:
-
Aqueous Washes: The primary method for removing the bulk of these byproducts is through a series of aqueous washes.
-
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 0.5 N HCl), followed by a dilute base (e.g., saturated sodium bicarbonate solution), and finally with brine.[2] The acidic wash helps to protonate any basic byproducts, increasing their aqueous solubility, while the basic wash neutralizes any remaining acid and removes acidic byproducts.
-
-
-
Silica Gel Chromatography: If aqueous washes are insufficient, flash column chromatography is highly effective.
-
Causality: The polar byproducts will have a strong affinity for the polar silica gel stationary phase and will be retained, allowing your typically less polar fluorinated product to elute first.
-
Solvent System Selection: Start with a non-polar eluent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Solid-Phase Extraction (SPE): A plug of silica gel can be used for a rapid, less solvent-intensive purification.
-
Protocol:
-
Concentrate the reaction mixture.
-
Redissolve it in a minimal amount of a non-polar solvent.
-
Pass this solution through a short column (a "plug") of silica gel, eluting with a non-polar solvent. The polar byproducts will remain on the silica.
-
-
Issue 3: Co-elution of Product and Non-fluorinated Starting Material during Chromatography
Q: My desired fluorinated product and the unreacted starting material have very similar polarities, and I can't separate them using standard silica gel chromatography. What are my options?
A: This is a common problem, as the introduction of a fluorine atom may not significantly alter the polarity of the molecule. In such cases, exploiting the unique properties of the fluorine atom is key.
Advanced Chromatographic Solutions:
-
Fluorous Solid-Phase Extraction (F-SPE): This technique is specifically designed for the separation of fluorinated and non-fluorinated compounds.[5][6]
-
Principle: F-SPE utilizes a silica gel modified with a perfluoroalkyl phase (a "fluorous" phase). Fluorinated compounds exhibit a strong affinity for this phase ("fluorophilicity"), while non-fluorinated compounds do not.[6][7]
-
Workflow:
-
The crude reaction mixture is loaded onto a pre-conditioned fluorous SPE cartridge.
-
A "fluorophobic" solvent (e.g., a mixture of methanol/water or acetonitrile/water) is used to wash off the non-fluorinated starting material and other organic impurities.[6]
-
The desired fluorinated product is then eluted with a "fluorophilic" solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol like 2,2,2-trifluoroethanol).[7][8]
-
-
-
HPLC with Fluorinated Stationary Phases: For analytical or small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a fluorinated column can provide excellent resolution.[9]
-
Column Types: Pentafluorophenyl (PFP) or other fluorinated alkyl phases are common choices.[5][9]
-
Mechanism: These phases offer different selectivity compared to standard C18 columns, often retaining halogenated compounds more strongly.[9] The retention of your compounds will depend on both their hydrophobicity and their fluorine content.[5]
-
Workflow for Selecting the Right Purification Method:
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify my fluorinated product?
A1: Absolutely. Recrystallization is an excellent and often overlooked technique for purifying solid fluorinated compounds, especially when impurities are present in small amounts.[10][11][] The principle relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures.[11]
-
Key to Success: The most critical step is finding the right solvent or solvent system. An ideal solvent will dissolve your product completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[13]
-
Screening Solvents: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water) on a small scale to find the optimal one.
Table 1: Common Recrystallization Solvents
| Solvent Class | Examples | Typically Dissolves |
| Non-Polar | Hexane, Heptane, Toluene | Non-polar compounds |
| Medium Polarity | Diethyl Ether, Dichloromethane, Ethyl Acetate | A wide range of compounds |
| Polar Aprotic | Acetone, Acetonitrile | More polar compounds |
| Polar Protic | Ethanol, Methanol, Water | Highly polar, H-bonding compounds |
Q2: My product seems to be volatile. I'm losing it during solvent removal. What should I do?
A2: Product loss due to volatility is a common issue, especially with smaller, low-boiling point fluorinated molecules.[1][14]
-
Avoid High Vacuum/Heat: When using a rotary evaporator, avoid applying high heat to the water bath and use a milder vacuum. It's better for the process to be slower than to lose your product.
-
Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (using a dry ice/acetone or isopropanol slurry) to re-condense any volatile product that escapes. You can then recover the product from the trap.[1][14]
-
Alternative to Rotary Evaporation: For highly volatile compounds, consider purification methods that do not require a final concentration step, or use a gentle stream of nitrogen to slowly evaporate the solvent at room temperature.
Q3: What is the best general-purpose chromatography method for products from Synfluor reactions?
A3: For general-purpose, routine purification of moderately polar to non-polar fluorinated compounds, flash column chromatography on standard silica gel remains the most practical and widely used method. It is cost-effective, scalable, and highly effective at removing the polar byproducts from the Synfluor reagent.[15] For more challenging separations involving compounds of similar polarity, leveraging fluorous interactions through F-SPE or fluorinated HPLC phases is the recommended next step.[5][9]
Experimental Protocol: Standard Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add silica gel (typically 2-3 times the mass of the crude material), and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Column Packing: Prepare a glass column with silica gel in your starting eluent (e.g., 100% hexanes). The amount of silica should be 50-100 times the mass of your crude product for good separation.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Caption: Standard flash chromatography workflow.
References
- Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Fluorinated magnetic porous carbons for dispersive solid-phase extraction of perfluorinated compounds.
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.PubMed.[Link]
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Synthetic applications of fluorous solid-phase extraction (F-SPE).NIH.[Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- What is Solid Phase Extraction (SPE)?
- Troubleshooting: The Workup.University of Rochester, Department of Chemistry.[Link]
- List of purification methods in chemistry.Wikipedia.[Link]
- Remove Sticky Reagents.University of California, Irvine, Department of Chemistry.[Link]
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.[Link]
- Bis(pyridine)iodonium(I)
- Liquid-Liquid Extraction: An Overview.Syrris.[Link]
- Troubleshooting: I Cant Reproduce an Earlier Experiment!University of Rochester, Department of Chemistry.[Link]
- Sample Preparation – Liquid-Liquid Extraction.SCION Instruments.[Link]
- From Synthesis to purification: 5 tips to make the process easier and faster.Interchim – Blog.[Link]
- Organic Reaction Workup Formulas for Specific Reagents.University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]
- Liquid Liquid Extraction.Technoforce.[Link]
- Organic Syntheses Procedure.Organic Syntheses.[Link]
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
- Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane B
- Recrystalliz
- Chemical/Laboratory Techniques: Recrystalliz
- Purification by Recrystalliz
- The Purification of Porphyrins by SepaBeanTM machine.Santai Technologies.[Link]
- Method of removing and recovering boron trifluoride with metal fluoride and process for polyolefin production using the same.
- How to remove nBu4NBF4 (tetrabutylamonium tetrafluoroborate) from reaction mixture?
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. silicycle.com [silicycle.com]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. How To [chem.rochester.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the technical support center for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this powerful electrophilic fluorinating agent. As Senior Application Scientists, we have consolidated our expertise and key literature findings to help you navigate your experiments with confidence.
Reagent Profile
-
Product Name: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Common Synonym(s): SYNFLUOR REAGENT[1]
-
Molecular Weight: 367.79 g/mol [2]
-
Primary Application: A highly reactive, easy-to-handle electrophilic fluorinating agent ("F⁺" source) used for the fluorination of a wide range of nucleophiles.[5][6]
Frequently Asked Questions (FAQs)
Section 1: Storage, Handling, and Stability
Q1: How must I store this reagent to ensure its stability and reactivity?
Proper storage is critical. This reagent is sensitive to heat, moisture, and air.[7][3] Failure to adhere to storage protocols is a primary cause of reagent degradation and reaction failure.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerate)[2][3] | The N-F bond is thermally labile. Elevated temperatures can lead to decomposition, reducing the reagent's fluorinating power. |
| Atmosphere | Store under a dry, inert gas (e.g., Argon or Nitrogen).[7][3] | The reagent is moisture-sensitive. Hydrolysis can occur, leading to the formation of byproducts and loss of activity. It is also listed as air-sensitive.[7][3] |
| Container | Keep in the original, tightly sealed container. | Prevents atmospheric moisture and oxygen ingress. |
Q2: My reagent has changed color from white/light yellow to a darker yellow or brown. Is it still usable?
A significant color change is a strong indicator of decomposition. While the reagent is often sold as a white to light yellow solid[3], a progression to a darker color suggests the presence of impurities, likely from slow decomposition due to minor exposure to air, moisture, or light over time. We strongly recommend testing its efficacy on a small-scale reaction with a reliable substrate before committing to a large-scale synthesis. For critical applications, using a fresh, unopened vial is always the best practice.
Q3: What is the fundamental mechanism that makes this reagent an effective electrophilic fluorinating agent?
This reagent belongs to the class of N-fluoropyridinium salts.[6][8] The high electrophilicity of the fluorine atoms stems from the two positively charged nitrogen atoms in the bipyridinium core. These nitrogens act as powerful electron-withdrawing groups, polarizing the N-F bonds and making the fluorine atoms susceptible to nucleophilic attack. The structure is more reactive than simpler N-fluoropyridinium salts because each N-F moiety enhances the reactivity of the other.[6] The reaction proceeds through the transfer of an "F⁺" equivalent to a nucleophile, with the neutral 2,2'-bipyridine derivative acting as a leaving group.
Section 2: Reaction Conditions and Solvents
Q4: Do I need to run my reactions under an inert atmosphere?
Yes, absolutely. Given the reagent's sensitivity to moisture[7][3], all reactions should be performed under a dry, inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and oven-dried glassware to prevent premature quenching or decomposition of the reagent, which would lead to lower yields and the formation of complex side products.
Q5: What solvents are recommended for reactions with this reagent?
The choice of solvent is crucial and depends on the solubility of both the reagent and your substrate. N-fluoropyridinium salts often have limited solubility. Acetonitrile (MeCN) is a common starting point for direct fluorinations.[6] Other polar, aprotic solvents like dichloromethane (DCM) may also be suitable, but solubility should be verified. Always use anhydrous grade solvents. Protic solvents (e.g., alcohols, water) are generally incompatible as they can act as nucleophiles and consume the reagent.
Section 3: Safety and Quenching
Q6: What are the primary safety hazards I should be aware of?
This reagent is classified as hazardous and requires careful handling in a chemical fume hood.
-
Corrosive: It causes severe skin burns and serious eye damage (H314).[2][3][4]
-
Inhalation Hazard: Do not breathe dust or mists (P260).[3]
Q7: What Personal Protective Equipment (PPE) is mandatory when working with this reagent?
To ensure personal safety, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles and a full-face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: For handling larger quantities or if dust is generated, use a P3 (EN 143) or N95 (US) respirator.[2]
Q8: How do I safely quench a reaction and dispose of the waste?
Excess reagent must be safely neutralized before workup and disposal. A recommended method is to slowly add a nucleophilic and easily separable quenching agent at a low temperature (e.g., 0°C). A common choice is an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The quenching reaction can be exothermic, so slow, portion-wise addition to the cooled reaction mixture with vigorous stirring is essential. Always perform this procedure in a fume hood.
Troubleshooting Guide
This section addresses common issues encountered during electrophilic fluorination reactions.
Q9: My reaction yield is low or I recovered only starting material. What went wrong?
This is the most common issue. The workflow below can help diagnose the problem.
Q10: I'm observing multiple byproducts, including what appears to be decomposition of my starting material. What's happening?
The high reactivity of this reagent can lead to lack of selectivity if not properly controlled.
-
Cause: The reaction may be too exothermic or the substrate may be sensitive to the reaction conditions. The Lewis acidity of the byproduct, the defluorinated bipyridinium salt, can sometimes catalyze decomposition pathways.
-
Solution:
-
Lower the Temperature: Start the reaction at 0°C or even -40°C and allow it to warm slowly to room temperature.
-
Reverse Addition: Add the fluorinating agent slowly as a solution to the substrate, rather than adding the substrate to the reagent. This maintains a low instantaneous concentration of the powerful fluorinating agent.
-
Check Substrate Stability: Ensure your substrate is stable. N-fluoropyridinium salts can react with various functional groups. Protecting groups may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination
This protocol provides a general workflow. Specific amounts, temperatures, and times must be optimized for each substrate.
Step-by-Step Method:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add your substrate (1.0 equivalent).
-
Inert Atmosphere: Seal the flask and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous acetonitrile via syringe to dissolve the substrate.
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.
-
Reagent Addition: In a separate glovebox or under a positive flow of inert gas, weigh 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (typically 1.1-1.5 equivalents). Add it to the reaction mixture in small portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at the optimized temperature for the required time. Monitor the consumption of starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring until the reaction is quenched.
-
Workup & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) Product Page.Kanto Chemical Co., Inc.[Link]
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) PubChem Entry.
- Umemoto, T., et al. (1996). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content.The Journal of Organic Chemistry, 61(23), 8035–8045.[Link]
- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts.Chemical Society Reviews, 34(12), 1031-1037.[Link]
- Singh, R. P., & Shreeve, J. M. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) Reagents.Modern Approaches in Drug Designing, 1(5).[Link]
- Shimizu, M., & Hiyama, T. (2005). Development of N–F fluorinating agents and their fluorinations: Historical perspective.Journal of Fluorine Chemistry, 126(2), 123-141.[Link]
- ResearchGate Image Context.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]
- 3. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | 178439-26-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Fluorination Reactions
Welcome to the technical support center dedicated to addressing challenges in fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter low conversion rates in their experiments. Fluorination is a critical transformation in modern chemistry, capable of imparting unique and desirable properties to organic molecules, such as enhanced metabolic stability and bioavailability.[1][2][3] However, the introduction of fluorine can be challenging.[4] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, thereby improving the efficiency and success of your fluorination reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during fluorination experiments.
Q1: My fluorination reaction is not working. What are the first things I should check?
When a fluorination reaction fails or gives low conversion, it is often due to a few common culprits. Start by verifying the following:
-
Reagent Quality and Activity: Many fluorinating reagents are sensitive to moisture and can degrade over time.[5][6] For instance, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can decompose if not stored under strictly anhydrous conditions.[6] It is recommended to use a fresh bottle or a properly stored aliquot of your fluorinating agent.
-
Anhydrous Reaction Conditions: Water is a significant inhibitor of many fluorination reactions.[7] Fluoride anions have a strong propensity to form hydrogen bonds with water, which significantly diminishes their nucleophilicity.[8][9] Ensure all glassware is oven- or flame-dried, and solvents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, may require heating to proceed at a reasonable rate.[6][10] If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can also promote side reactions and decomposition.[6][11]
Q2: How do I choose the right fluorinating agent for my substrate?
The selection of the appropriate fluorinating agent is critical and depends on the desired transformation and the nature of your substrate.[10] There are two primary classes of fluorination reactions:
-
Nucleophilic Fluorination: This involves a nucleophilic fluoride source (F⁻) displacing a leaving group. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and DAST.[10] This approach is suitable for converting alcohols to alkyl fluorides (deoxyfluorination) or for nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[10][11]
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F⁺") to react with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.[10] Widely used reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.[1][10][12]
For a more detailed selection, consider the functional groups present in your starting material and the desired product. For example, for the deoxyfluorination of alcohols, DAST and Deoxo-Fluor® are common choices.[10] For the fluorination of electron-rich arenes, an electrophilic reagent like Selectfluor® is often preferred.[10]
Q3: I'm observing the formation of elimination byproducts. How can I minimize this?
The formation of alkenes is a common side reaction in nucleophilic fluorination, particularly in deoxyfluorination reactions of secondary and tertiary alcohols.[13] This occurs because the fluoride ion can act as a base, promoting elimination over substitution. To mitigate this:
-
Use a Milder Reagent: Reagents like PyFluor and XtalFluor-E and -M have been developed to be more selective for fluorination and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[14][15]
-
Lower the Reaction Temperature: Higher temperatures can favor elimination.[6] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the substitution-to-elimination ratio.
-
Change the Solvent: The choice of solvent can influence the basicity of the fluoride ion. Less polar solvents may reduce the extent of elimination.
Q4: My starting material is a complex molecule with multiple functional groups. What are some key considerations for late-stage fluorination?
Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery.[16][17] However, it presents unique challenges due to the potential for competing reactions with other functional groups. Key considerations include:
-
Chemoselectivity: Choose a fluorinating reagent and reaction conditions that are highly selective for the desired transformation and compatible with the existing functional groups in your molecule.[17] For example, some modern silver-catalyzed methods have shown exceptional functional group tolerance.[17]
-
Protecting Groups: It may be necessary to protect sensitive functional groups elsewhere in the molecule to prevent unwanted side reactions.
-
Mild Reaction Conditions: Employing mild reaction conditions is crucial to avoid degradation of the complex starting material.[17]
Systematic Troubleshooting Guide for Low Conversion
When faced with low conversion, a systematic approach can help identify the root cause of the problem. The following guide provides a step-by-step workflow for troubleshooting your fluorination reaction.
Step 1: Initial Assessment of Reagents and Reaction Setup
The first step is to rule out common and easily correctable errors related to your reagents and experimental setup.
Protocol: Verifying Reagent and Solvent Quality
-
Fluorinating Reagent:
-
Action: Use a new, unopened bottle of the fluorinating reagent or a freshly prepared and properly stored sample. Many fluorinating agents are solids that are easier and safer to handle than gaseous or highly reactive liquid reagents.[14][18][19]
-
Rationale: Fluorinating reagents can degrade upon exposure to atmospheric moisture.[5][20] For example, hygroscopic reagents like AgF₂ readily decompose in the presence of water.[5]
-
-
Solvent:
-
Action: Use freshly dried, anhydrous solvent. Ensure your solvent drying system is functioning correctly.
-
Rationale: Trace amounts of water can quench the fluorinating reagent or react with intermediates.[7] Even in nucleophilic fluorinations with KF, water can lead to the formation of alcohol side products.[7][21]
-
-
Substrate:
-
Action: Confirm the purity and identity of your starting material using techniques like NMR or mass spectrometry.
-
Rationale: Impurities in the starting material can interfere with the reaction or act as catalysts for decomposition pathways.[20]
-
-
Inert Atmosphere:
-
Action: Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., by using Schlenk line techniques).
-
Rationale: Oxygen and moisture from the air can deactivate catalysts and reagents.
-
Step 2: Evaluation of Reaction Parameters
If the issue is not with the quality of your reagents, the next step is to evaluate the reaction conditions.
Quantitative Data: Common Reaction Parameters
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | Too low | Gradually increase the reaction temperature in increments of 10-20 °C.[6] | Many fluorination reactions have a significant activation energy barrier and require thermal energy to proceed at a practical rate.[10] |
| Too high | Decrease the reaction temperature. | Excessive heat can lead to decomposition of the starting material, product, or reagents, and can favor elimination side reactions.[6][11] | |
| Concentration | Too dilute | Increase the concentration of the reactants. | Bimolecular reactions, such as many fluorination steps, are dependent on the concentration of the reacting species. |
| Stoichiometry | Insufficient fluorinating reagent | Increase the equivalents of the fluorinating reagent (e.g., from 1.5 to 2.0 or more equivalents).[6][10] | Sterically hindered substrates or less reactive starting materials may require an excess of the fluorinating agent to drive the reaction to completion.[6] |
| Stirring | Inefficient mixing | Ensure vigorous stirring, especially for heterogeneous reactions (e.g., with solid KF). | Inadequate mixing can lead to localized concentration gradients and poor reaction kinetics. |
Step 3: In-depth Analysis of Substrate and Mechanistic Pathway
If optimizing the reaction parameters does not resolve the low conversion, a deeper analysis of your substrate and the reaction mechanism is warranted.
Diagram: Troubleshooting Logic Flow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hara Reagent: A Stable Fluorinating Reagent with Ease of Handling | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 21. researchgate.net [researchgate.net]
Preventing decomposition of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) during storage
Welcome to the technical support center for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice on preventing decomposition during storage and troubleshooting common experimental issues. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Q1: What are the optimal storage conditions for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) to prevent decomposition?
Proper storage is critical to maintain the reagent's activity. The recommended long-term storage temperature is between 2-8°C.[1][2] It should be kept in a tightly sealed container to protect it from atmospheric moisture.[2] Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.
Q2: How can I visually identify if my N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has started to decompose?
While detailed public data on the visual signs of decomposition for this specific reagent is limited, based on the behavior of similar electrophilic fluorinating agents, you should look for the following indicators:
-
Color Change: The pure reagent is a white to off-white solid.[3] Any significant deviation from this, such as a yellow or brownish tint, could indicate the presence of degradation products.
-
Clumping or Caking: This reagent should be a free-flowing powder. The presence of clumps or a caked appearance may suggest moisture absorption, which can lead to hydrolysis and decomposition.
-
Gas Evolution: Upon opening the container, any noticeable pressure release or effervescence when a solvent is added could be a sign of decomposition, as gaseous byproducts may have formed.
If you observe any of these signs, it is advisable to test the reagent's activity on a small scale before committing to a large-scale reaction.
Q3: What are the primary causes of decomposition during storage?
The main factors that can lead to the decomposition of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) are:
-
Moisture: Like many electrophilic fluorinating agents, it is sensitive to moisture. Hydrolysis can occur, leading to a loss of fluorinating power.
-
Elevated Temperatures: The compound decomposes at 175°C.[4][5] Storing it at temperatures above the recommended 2-8°C can accelerate degradation over time.
-
Incompatible Materials: Contact with strong oxidizing agents or strong acids should be avoided.[6]
Q4: Is it necessary to handle N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in an inert atmosphere?
While the reagent is generally described as stable, for reactions that are sensitive to moisture, handling it under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any reaction with atmospheric water.[7] This is particularly important if the reagent will be stored for an extended period after the container has been opened.
Troubleshooting Guide for Experimental Use
This guide provides solutions to common problems encountered during fluorination reactions using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent Decomposition: The fluorinating agent may have lost its activity due to improper storage or handling. | Test the reagent on a reliable, simple substrate to confirm its activity. If decomposition is suspected, use a fresh batch of the reagent. |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success. | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is soluble in polar solvents. Acetonitrile is a commonly used solvent for similar electrophilic fluorinating agents.[8] Avoid solvents that can react with the fluorinating agent, such as DMF, pyridine, and DMSO, which are known to react exothermically with Selectfluor.[9] | |
| Presence of Moisture: Trace amounts of water can quench the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere can also help.[7] | |
| Formation of multiple products (over-fluorination) | Incorrect Stoichiometry: Using an excess of the fluorinating agent can lead to the fluorination of multiple sites on the substrate. | Carefully control the stoichiometry. It may be beneficial to use slightly less than one equivalent of the fluorinating agent to favor mono-fluorination.[7] |
| Complex reaction mixture with unidentified byproducts | Reaction Temperature Too High: Elevated temperatures can lead to side reactions and decomposition of the starting material or product. | Consider running the reaction at a lower temperature. For sensitive substrates, starting at a low temperature and slowly warming to room temperature can improve selectivity.[7] |
| Incompatible Functional Groups: The substrate may contain functional groups that are not compatible with the fluorinating agent. | Review the substrate for any sensitive functional groups that might react under the reaction conditions. Protection of these groups may be necessary. |
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- Selectfluor. Common Organic Chemistry. [Link]
- Selectfluor | CAS#:140681-55-6. Chemsrc. [Link]
- Selectfluor: mechanistic insight and applic
- The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]
- SelectFluor II | CAS#:159269-48-4. Chemsrc. [Link]
- Selectfluor | C7H14B2ClF9N2 | CID 2724933. PubChem - NIH. [Link]
- Selectfluor. Wikipedia. [Link]
- Specific Solvent Issues with Fluorin
- 178439-26-4 | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluorobor
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
Sources
- 1. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Selectfluor | CymitQuimica [cymitquimica.com]
- 4. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 5. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | CAS: 178439-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. molcore.com [molcore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SelectFluor - Enamine [enamine.net]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Fluorobipyridinium Salt Mediated Reactions
Welcome to the technical support center for N-fluorobipyridinium salt mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of catalyst deactivation in these powerful fluorination reactions. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to N-Fluorobipyridinium Salts in Catalysis
N-fluorobipyridinium salts, and more broadly N-fluoropyridinium salts, are highly effective electrophilic fluorinating reagents. While often used in stoichiometric amounts, they are also key components in catalytic systems, typically in conjunction with transition metals like palladium, silver, or copper, for the fluorination of a wide range of substrates. In these catalytic cycles, the N-fluoropyridinium salt serves as the terminal oxidant and fluorine source. "Catalyst deactivation" in this context refers to any process that slows or halts the overall catalytic turnover. This can involve the primary metal catalyst, the N-fluoropyridinium salt itself, or other components of the reaction mixture.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during N-fluorobipyridinium salt mediated reactions in a question-and-answer format.
FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes?
Answer:
Low or no conversion is a frequent issue that can often be traced back to the integrity of the reagents or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Integrity of the N-Fluoropyridinium Salt:
-
Moisture Sensitivity: Many N-fluoropyridinium salts are hygroscopic. Moisture can lead to hydrolysis of the salt, rendering it inactive. It is crucial to handle these reagents in a glovebox or under an inert atmosphere.
-
Thermal Stability: The stability of N-fluoropyridinium salts is inversely related to their fluorinating power.[1] Highly reactive salts with electron-withdrawing groups on the pyridine ring can be less stable and may decompose upon prolonged storage, especially if not stored properly (cool, dark, and dry). Consider titrating your reagent if you suspect degradation.
-
Solubility: In some cases, the N-fluoropyridinium salt may have poor solubility in the chosen reaction solvent, which can limit its availability for the catalytic cycle.[2] If you observe un-dissolved reagent, consider a different solvent system.
2. Inactive Primary Catalyst (e.g., Palladium, Copper):
-
Oxidation State: For many cross-coupling reactions, the active form of the catalyst is in a specific oxidation state (e.g., Pd(0)). Ensure your pre-catalyst is properly activated if required by the reaction protocol.
-
Ligand Degradation: The ligands associated with the metal catalyst are often sensitive to air and moisture. Degradation of the ligand will lead to an inactive catalytic species.
3. Incompatible Reaction Conditions:
-
Solvent Choice: The solvent can have a profound impact on the reaction. Protic solvents may react with the N-fluoropyridinium salt or other reactive intermediates. Aprotic solvents are generally preferred.
-
Temperature: While heating can increase reaction rates, excessive temperatures can lead to the decomposition of the N-fluoropyridinium salt or the catalyst complex. An optimal temperature range should be determined for your specific system.
FAQ 2: I'm observing the formation of multiple products and have poor regioselectivity. How can I improve this?
Answer:
Poor regioselectivity is a common challenge in C-H functionalization reactions. Here are several factors to consider:
1. Nature of the N-Fluoropyridinium Salt:
-
The steric and electronic properties of the N-fluoropyridinium salt can influence selectivity. A bulkier salt may favor fluorination at a less sterically hindered position. The reactivity of the salt is also a key factor; a highly reactive salt may be less selective.[1][3] Consider screening different N-fluoropyridinium salts with varying substituents on the pyridine ring.
2. Directing Group Effects:
-
In many palladium-catalyzed C-H fluorination reactions, a directing group on the substrate is used to achieve high regioselectivity.[4] If you are not using a directing group, or if it is weakly coordinating, you may see a mixture of isomers.
3. Reaction Mechanism Considerations:
-
The mechanism of fluorination can influence the regiochemical outcome. Some reactions may proceed via a radical pathway, which can be less selective than a concerted or ionic pathway.[5] Additives that can act as radical traps or initiators may help to elucidate the mechanism and potentially control the selectivity.
4. Formation of Byproducts:
-
Side reactions, such as protodemetallation in reactions involving organometallic intermediates, can lead to the formation of undesired byproducts and lower the yield of the desired fluorinated product.[5]
Part 2: Understanding Catalyst Deactivation Pathways
A key to robust and reproducible fluorination chemistry is understanding the potential pathways for catalyst deactivation.
Deactivation of the N-Fluoropyridinium Salt
While often a reagent, the N-fluoropyridinium salt's stability is critical for the overall reaction efficiency. Deactivation can occur through:
-
Hydrolysis: Reaction with water to form the corresponding pyridone and hydrogen fluoride. This is a common issue with hygroscopic salts.
-
Reaction with Nucleophiles: Strong nucleophiles present in the reaction mixture (e.g., certain functional groups on the substrate or additives) can attack the pyridine ring, leading to undesired side products and consumption of the fluorinating agent.
-
Thermal Decomposition: As mentioned, highly activated N-fluoropyridinium salts can be thermally labile.
Deactivation of the Primary Metal Catalyst
In transition metal-catalyzed reactions, the metal center is prone to deactivation through several mechanisms:
-
Poisoning: Certain functional groups (e.g., thiols) or byproducts can coordinate strongly to the metal center and inhibit its catalytic activity.
-
Formation of Off-Cycle Species: The metal catalyst can enter an unreactive state, for example, by forming stable dimers or clusters.
-
Ligand Dissociation/Decomposition: The supporting ligands can dissociate from the metal center or decompose, leading to an unstable and inactive catalyst.
Below is a diagram illustrating the potential deactivation pathways in a generic palladium-catalyzed C-H fluorination cycle.
Caption: Potential deactivation pathways in a catalytic cycle.
Part 3: Experimental Protocols for Troubleshooting
When faced with a problematic reaction, a systematic experimental approach is essential.
Protocol 1: Reagent Stability Check
This protocol helps determine if your N-fluoropyridinium salt is active.
Objective: To assess the stability and activity of the N-fluoropyridinium salt.
Materials:
-
Your N-fluoropyridinium salt
-
A known reactive substrate (e.g., a simple enol ether or a reactive aromatic compound)
-
Anhydrous solvent (e.g., acetonitrile)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a glovebox, prepare a stock solution of your N-fluoropyridinium salt in the anhydrous solvent.
-
Prepare a stock solution of the reactive substrate and the internal standard in the same solvent.
-
In an NMR tube, combine known amounts of the two stock solutions.
-
Acquire a proton NMR spectrum immediately after mixing (t=0).
-
Monitor the reaction by acquiring subsequent NMR spectra at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the rate of consumption of the starting material with what is expected from literature reports or your own previous successful experiments. A significantly slower rate may indicate a less active or decomposed N-fluoropyridinium salt.
Protocol 2: Catalyst Activity Test
This protocol is designed to verify the activity of your primary metal catalyst.
Objective: To confirm that the primary catalyst is active.
Materials:
-
Your pre-catalyst and ligand
-
A standard, reliable substrate for your catalytic system
-
Your N-fluoropyridinium salt
-
Anhydrous solvent
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Set up a small-scale reaction using a well-established, literature-reported procedure for your catalytic system.
-
Use a fresh batch of catalyst and ligand, and ensure all reagents are handled under inert conditions.
-
Monitor the reaction progress closely using TLC or GC-MS.
-
Analysis: If this standard reaction proceeds as expected, it suggests that your catalyst system is active and the problem with your original reaction lies elsewhere (e.g., with the substrate or other additives). If the standard reaction also fails, it points to a problem with your catalyst, ligand, or general reaction setup.
Part 4: Data Summary and Reagent Selection
The choice of N-fluoropyridinium salt is critical and depends on the reactivity of your substrate. A more reactive substrate requires a less powerful (and more stable) fluorinating agent to avoid side reactions, while a less reactive substrate requires a more powerful (and less stable) reagent.[1][3]
| N-Fluoropyridinium Salt Type | Relative Reactivity | General Stability | Recommended Substrates |
| Electron-Donating Substituents | Low | High | Reactive carbanions, enamines, sulfides[1] |
| Unsubstituted | Medium | Medium | Enol ethers, activated vinyl acetates[1] |
| Electron-Withdrawing Substituents | High | Lower | Alkenes, aromatic rings[1] |
Table 1: General guidelines for selecting an N-fluoropyridinium salt based on substrate reactivity.
Below is a workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting problematic reactions.
References
- Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 2734–2767. [Link]
- Umemoto, T., Tomita, K., & Kawada, K. (n.d.).
- Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- Groves, J. T. (2012).
- Stavber, S., & Jereb, M. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(11), 935-946. [Link]
- Umemoto, T. (n.d.). N-Fluoropyridinium Triflate: An Electrophilic Fluorinating Agent.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Synfluor (Et₂NSF₃) Technical Support Center: Enhancing Selectivity in Fluorination Reactions
Welcome to the technical support center for Synfluor (Diethylaminosulfur Trifluoride, DAST). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the selectivity and success of your fluorination reactions by understanding the underlying chemical principles and mastering experimental best practices.
Introduction: Understanding Synfluor's Reactivity
Synfluor is a widely used nucleophilic deoxofluorinating agent, valued for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides under relatively mild conditions.[1] However, its reactivity can also lead to challenges with selectivity, including the formation of rearrangement and elimination byproducts.[2][3] Success with Synfluor hinges on carefully controlling the reaction conditions to favor the desired transformation.
This guide will walk you through common issues, their root causes, and systematic approaches to resolving them.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q: My fluorination reaction with Synfluor is resulting in a low yield or recovery of starting material. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in a Synfluor-mediated fluorination can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is key.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Reagent Inactivity | Synfluor is sensitive to moisture and can degrade over time, especially with improper storage.[4] Hydrolysis renders the reagent inactive. | Use a fresh bottle of Synfluor, ensuring it has been stored under anhydrous conditions. Consider titrating the reagent if its quality is in doubt. |
| Insufficient Reagent | Sterically hindered substrates may require a larger excess of Synfluor to achieve full conversion.[4] | Increase the equivalents of Synfluor incrementally (e.g., from 1.2 eq. to 1.5 or 2.0 eq.). |
| Low Reaction Temperature | While many Synfluor reactions are initiated at low temperatures (-78 °C) to control exotherms, some substrates require thermal energy to react at a practical rate.[4][5] | After the initial addition of Synfluor at low temperature, allow the reaction to slowly warm to room temperature. Gentle heating can be explored, but with extreme caution due to the thermal instability of Synfluor above 90 °C.[6] |
| Poor Leaving Group Activation | The hydroxyl group of an alcohol must be effectively activated by Synfluor to be displaced. In some cases, this activation is inefficient. | While Synfluor is designed for direct use with alcohols, for particularly challenging substrates, consider converting the alcohol to a better leaving group, such as a sulfonate ester, and using a different fluoride source. |
| Solvent Incompatibility | The solvent must be anhydrous and inert to the reaction conditions. Protic solvents will quench the reagent. | Dichloromethane (DCM) is the most common and generally effective solvent.[5][7] Ensure your solvent is rigorously dried before use. Other aprotic solvents like THF or toluene can be used, but may alter reactivity.[7] |
Troubleshooting Workflow for Low Yield:
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Formation of Elimination Byproducts (Alkenes)
Q: My reaction is producing a significant amount of alkene byproducts. How can I suppress this elimination pathway?
A: Elimination is a common competing side reaction, particularly with secondary and tertiary alcohols that can form stable alkenes. This occurs when the intermediate alkoxyaminosulfur difluoride undergoes an E2-type elimination instead of nucleophilic substitution.
Factors Favoring Elimination & Mitigation Strategies:
-
High Reaction Temperature: Higher temperatures provide the activation energy for elimination.
-
Solution: Maintain a low reaction temperature throughout the addition and reaction time. If warming is necessary for the substitution to occur, do so gradually and monitor the reaction closely for the onset of elimination.[4]
-
-
Steric Hindrance: Sterically congested substrates can hinder the backside attack required for an Sₙ2 reaction, making elimination more competitive.
-
Solution: Consider using a less sterically demanding fluorinating agent if possible. Newer reagents like PyFluor have been reported to produce fewer elimination byproducts compared to DAST in some cases.[4]
-
-
Substrate Structure: Substrates prone to forming stable, conjugated double bonds are more susceptible to elimination.
-
Solution: For these substrates, it is crucial to maintain low temperatures. The use of non-polar solvents may also disfavor the formation of charged intermediates that can lead to elimination.
-
Issue 3: Observation of Rearranged Products
Q: I am observing products with a rearranged carbon skeleton. Why is this happening and how can I prevent it?
A: The formation of rearranged products is a strong indicator of a reaction proceeding through a carbocationic intermediate (Sₙ1 mechanism).[2][8] Synfluor can promote these rearrangements, such as Wagner-Meerwein or pinacol-type shifts, especially with substrates that can form stable carbocations (e.g., tertiary, benzylic, or allylic alcohols).[2]
Understanding the Mechanistic Divide: Sₙ1 vs. Sₙ2
The selectivity of a Synfluor reaction is often dictated by the operative mechanism:
-
Sₙ2 Pathway: This concerted mechanism involves a backside attack by the fluoride ion on the activated hydroxyl group. It leads to an inversion of stereochemistry and is generally desired as it avoids carbocation formation and subsequent rearrangements.[9] This pathway is favored for primary and less hindered secondary alcohols.
-
Sₙ1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate after the departure of the activated leaving group. This carbocation can then be trapped by fluoride or undergo rearrangement to a more stable carbocation before fluoride attack. This leads to racemization or a mixture of stereoisomers and potential skeletal rearrangements.[10][11] This pathway is more likely for tertiary, benzylic, and other substrates that can form stabilized carbocations.
Strategies to Minimize Rearrangements:
| Strategy | Rationale |
| Use Less Polar Solvents | Solvents like hexane or toluene are less effective at stabilizing carbocationic intermediates compared to more polar solvents like DCM, thus disfavoring the Sₙ1 pathway. |
| Maintain Low Temperatures | Lower temperatures reduce the likelihood of the leaving group fully dissociating to form a carbocation, favoring the concerted Sₙ2 mechanism.[5] |
| Consider Alternative Reagents | For highly rearrangement-prone substrates, reagents known to proceed with a higher degree of Sₙ2 character, such as XtalFluor reagents, may provide better selectivity.[12] These reagents can be less prone to generating acidic byproducts that can promote carbocation formation.[12] |
Decision Tree for Mechanistic Control:
Caption: Decision tree for predicting and controlling the reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Synfluor reaction? A1: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material.[5] However, for a more detailed analysis, ¹⁹F NMR spectroscopy is an invaluable tool. It allows for the direct observation of the formation of the fluorinated product and can help identify and quantify any fluorine-containing byproducts.[13][14][15]
Q2: What is the proper workup procedure for a Synfluor reaction? A2: A careful workup is crucial to quench the reaction and remove hazardous byproducts like hydrogen fluoride (HF). A typical procedure involves:
-
Slowly and carefully quenching the reaction mixture at low temperature by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Extracting the aqueous layer with an organic solvent (e.g., DCM).
-
Washing the combined organic layers with water and then brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtering, and concentrating under reduced pressure.[5]
-
Purification is typically achieved by column chromatography.
Q3: What are the key safety precautions when working with Synfluor? A3:
-
Thermal Instability: Synfluor can decompose exothermically, and sometimes explosively, at temperatures above 90 °C. Do not distill or heat Synfluor reactions excessively. [6]
-
Moisture Sensitivity: It reacts violently with water, releasing toxic and corrosive HF gas. All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
HF Byproduct: The reaction generates HF, which is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Quenching: The quenching step should be performed slowly and at low temperature to control the evolution of gas (CO₂) and any unreacted Synfluor.
Q4: My substrate contains multiple hydroxyl groups. Can I achieve chemoselective fluorination with Synfluor? A4: Achieving high chemoselectivity can be challenging. Generally, Synfluor will react with the most reactive (least sterically hindered and most electron-rich) hydroxyl group first. However, obtaining mono-fluorination of a diol can be difficult, often leading to mixtures of products.[16] Strategies to enhance selectivity include:
-
Using a substoichiometric amount of Synfluor.
-
Employing protecting groups to differentiate between the hydroxyl groups.
-
Careful control of reaction temperature, as different hydroxyl groups may have different activation energies for fluorination.
Q5: Are there safer or more stable alternatives to Synfluor? A5: Yes, several newer deoxofluorinating reagents have been developed with improved thermal stability and, in some cases, better selectivity. These include:
-
Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST.[1][6]
-
XtalFluor-E® and XtalFluor-M®: Crystalline solids that are significantly more stable than DAST and do not generate free HF. They often provide fewer elimination byproducts.[12]
-
PyFluor®: A thermally stable reagent that can be effective for substrates prone to elimination with DAST.[4]
The choice of reagent will depend on the specific substrate and the desired outcome, balancing factors like cost, reactivity, and safety.
References
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
- Request PDF. Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). [Link]
- PMC - NIH. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Link]
- Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
- Royal Society of Chemistry.
- PMC - NIH.
- Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). [Link]
- Request PDF. Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro-2 H-chromen-5(6 H)-ones using DAST. [Link]
- Common Conditions. Alcohol to Fluoride. [Link]
- Houben-Weyl. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]
- Request PDF. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
- SciSpace. Diethylaminosulfur Trifluoride (DAST). [Link]
- ResearchGate. ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]
- Request PDF. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
- R Discovery. Ionic liquids as recyclable solvents for diethylaminosulfur trifluoride (DAST) mediated fluorination of alcohols and carbonyl compounds. [Link]
- ACS Publications.
- Wikipedia. Diethylaminosulfur trifluoride. [Link]
- Wikipedia.
- University of Ottawa. 19Flourine NMR. [Link]
- University of Wisconsin-Madison. Fluorine NMR. [Link]
- Organic Chemistry Portal. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. [Link]
- Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
- YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
- The Chemistry Notes. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
Sources
- 1. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 2. DAST - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. biophysics.org [biophysics.org]
- 16. researchgate.net [researchgate.net]
Work-up procedures for reactions involving 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the technical support guide for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent.[1] This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the success and safety of your experiments. We will explore the causality behind experimental choices to empower you with a deeper understanding of the reaction work-up.
Part 1: Reagent Profile & Frequently Asked Questions (FAQs)
This section provides a quick overview of the reagent's properties and answers common questions regarding its handling and storage.
Reagent Data Table
| Property | Value | Source(s) |
| Synonym | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | [1][2] |
| CAS Number | 178439-26-4 | |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ | |
| Molecular Weight | 367.79 g/mol | |
| Appearance | White to light yellow powder/crystal | [3] |
| Storage Temperature | 2-8°C, under inert gas | |
| Key Hazards | Harmful if swallowed, causes severe skin burns and eye damage |
Q1: What are the critical storage and handling requirements for this reagent?
A1: This reagent is sensitive to moisture and air. It must be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). When handling, always use a glovebox or a Schlenk line to prevent decomposition from atmospheric moisture, which can reduce its fluorinating power. Use only dry solvents and glassware for your reactions.
Q2: What are the primary safety precautions I should take?
A2: Due to its corrosive nature, you must use personal protective equipment (PPE) at all times, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield. All manipulations should be performed in a certified chemical fume hood. Avoid inhalation of the dust.[3] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[3]
Q3: What solvents are compatible with this reagent for reactions?
A3: The choice of solvent is substrate-dependent, but anhydrous acetonitrile is a common and effective solvent for reactions involving N-F type reagents.[4] Other polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may also be suitable, provided they are rigorously dried before use. Always perform a small-scale solubility and stability test with your specific solvent system.
Q4: What is the main byproduct of the fluorination reaction, and why is it important for the work-up?
A4: Upon transferring its two electrophilic fluorine atoms, the reagent is reduced to 2,2'-bipyridine. This is the primary organic byproduct you will need to remove from your desired product. Because 2,2'-bipyridine is a basic, nitrogen-containing heterocycle, its properties can be exploited for selective removal during the work-up, typically by using an acidic aqueous wash.[5]
Part 2: Standard Work-up & Purification Protocol
The goal of the work-up is to quench the reaction, remove the 2,2'-bipyridine byproduct, eliminate inorganic salts (tetrafluoroborates), and isolate the pure fluorinated product.
Experimental Workflow Diagram
Caption: General workflow for the work-up of reactions involving 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Step-by-Step Methodology
-
Quenching the Reaction:
-
Action: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: This step serves two purposes. First, it quenches any unreacted fluorinating reagent by hydrolysis. This can be an exothermic process, hence the cooling. Second, it neutralizes any acidic species in the mixture, which is often necessary before extraction.[3]
-
-
Liquid-Liquid Extraction:
-
Action: Transfer the quenched mixture to a separatory funnel. If your reaction solvent is miscible with water (like acetonitrile), you will first need to dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) and water. Extract the aqueous layer 2-3 times with the chosen organic solvent. Combine the organic layers.
-
Causality: This is the primary separation step. Your organic product will move into the organic phase, while the inorganic tetrafluoroborate salts and other water-soluble species will remain in the aqueous phase.
-
-
Acidic Wash for Byproduct Removal:
-
Action: Wash the combined organic layers with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). Repeat this wash 1-2 times.
-
Causality: This is the most critical step for removing the 2,2'-bipyridine byproduct. As a base, 2,2'-bipyridine reacts with HCl to form 2,2'-bipyridinium hydrochloride, a salt that is highly soluble in water and will be extracted from the organic layer. Caution: This step should be avoided if your target molecule is acid-sensitive. See the troubleshooting guide for alternatives.
-
-
Neutralizing and Final Washes:
-
Action: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any residual acid) followed by a wash with saturated aqueous sodium chloride (brine).
-
Causality: The bicarbonate wash ensures the final organic solution is not acidic, which could be detrimental during concentration or purification. The brine wash helps to remove bulk water from the organic layer, breaking up emulsions and initiating the drying process.[3]
-
-
Drying and Concentration:
-
Action: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is essential to prevent potential hydrolysis of sensitive products and to obtain an accurate crude mass.
-
-
Purification:
-
Action: The resulting crude material can be purified by standard techniques, most commonly flash column chromatography on silica gel.
-
Causality: This final step removes any remaining trace impurities, including non-polar byproducts or unreacted starting material, to yield the pure fluorinated compound. The appropriate solvent system for chromatography must be determined empirically, typically starting with a non-polar eluent and gradually increasing polarity.[3]
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Troubleshooting Logic Diagram
Sources
- 1. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 2. 178439-26-4 Cas No. | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Apollo [store.apolloscientific.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Fluorination Reactions with N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Welcome to the technical support center for N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for successfully scaling up fluorination reactions.
Introduction to N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), also known commercially as SynFluor™ or MEC-31, is a highly effective and versatile electrophilic fluorinating agent.[1] Its high reactivity and fluorine content make it an attractive choice for the synthesis of a wide range of organofluorine compounds.[1] This guide will address the practical challenges and considerations for transitioning from small-scale laboratory synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for fluorination?
A1: The primary advantages include its high reactivity, allowing for the fluorination of a diverse range of substrates, and its high effective fluorine content.[1] It is also a crystalline solid, which can be easier to handle than gaseous fluorinating agents.[1]
Q2: What are the main safety precautions to consider when working with this reagent at scale?
A2: N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a corrosive and moisture-sensitive reagent.[2][3] When scaling up, it is crucial to work in a well-ventilated area, under an inert and dry atmosphere, and to use appropriate personal protective equipment (PPE), including face shields and chemical-resistant gloves.[4] The potential for exothermic reactions must be carefully managed with adequate cooling and controlled reagent addition.[5]
Q3: How should I store the reagent, especially for long-term use in a production setting?
A3: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent decomposition from moisture.[4][6] For larger quantities, it is advisable to store it in a dedicated, controlled environment.
Q4: What is the mechanism of fluorination with N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)?
A4: The fluorination generally proceeds via an electrophilic attack of the "F+" on a nucleophilic substrate. The prevailing mechanism for many electrophilic fluorinations with N-F reagents is considered to be a direct SN2-type attack of the nucleophile on the fluorine atom, although single-electron transfer (SET) pathways can also be involved depending on the substrate and reaction conditions.[7]
Troubleshooting Guide
This section addresses common issues encountered during the scaling up of fluorination reactions with N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Issue 1: Incomplete or Sluggish Reaction
-
Possible Cause: Insufficient reactivity of the substrate.
-
Solution: For less reactive substrates, consider increasing the reaction temperature. However, this must be done with caution to avoid side reactions. Stepwise temperature increases with careful monitoring by in-process controls (e.g., HPLC, UPLC) is recommended.
-
-
Possible Cause: Deactivation of the fluorinating agent by moisture.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. The reaction should be conducted under a strict inert atmosphere (nitrogen or argon).
-
-
Possible Cause: Poor solubility of the substrate or reagent.
-
Solution: Select a solvent system in which both the substrate and the fluorinating agent have adequate solubility. Acetonitrile is a commonly used solvent.[1] For challenging cases, a co-solvent system may be necessary, but compatibility must be verified to avoid reactions with the fluorinating agent.
-
Issue 2: Formation of Byproducts
-
Possible Cause: Over-fluorination of the substrate.
-
Solution: This is common with highly activated substrates. To minimize this, use a stoichiometric amount of the fluorinating agent and add it portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also improve selectivity.
-
-
Possible Cause: Reaction with the solvent.
-
Solution: Avoid nucleophilic solvents that can react with the electrophilic fluorinating agent. Protic solvents are generally not suitable. Acetonitrile and dichloromethane are often good choices, but their compatibility with the specific substrate and reaction conditions should be confirmed.
-
-
Possible Cause: Hydrolysis of the reagent or product.
-
Solution: As mentioned, rigorous exclusion of moisture is critical. Quenching the reaction with a non-aqueous workup or a carefully controlled aqueous quench at low temperature can minimize product degradation.
-
Issue 3: Difficulties with Work-up and Purification
-
Possible Cause: The byproduct, 2,2'-bipyridine, can sometimes be difficult to separate from the desired product.
-
Solution: An acidic wash during the work-up can protonate the bipyridine, making it more water-soluble and easier to remove by extraction.
-
-
Possible Cause: The fluorinated product has similar polarity to the starting material or byproducts.
-
Solution: Chromatographic purification is often necessary. For large-scale purification, techniques like flash chromatography with silica gel or specialized fluorinated stationary phases can be effective.[8] The choice of eluent is critical and may require optimization.
-
Experimental Protocols for Scale-Up
Large-Scale Synthesis of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
This protocol is adapted from the literature for the synthesis of the fluorinating agent itself on a larger scale.[1]
Materials:
-
2,2'-Bipyridine
-
Boron trifluoride diethyl etherate (BF3•OEt2)
-
Anhydrous acetonitrile
-
Fluorine gas (10% in nitrogen)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, a gas inlet, a thermocouple, and a gas outlet connected to a scrubber.
-
Cooling system for the reactor jacket.
-
Syringe pump for controlled liquid addition.
-
Inert atmosphere system (nitrogen or argon).
Procedure:
-
Under a nitrogen atmosphere, charge the reactor with 2,2'-bipyridine and anhydrous acetonitrile.
-
Cool the stirred solution to the desired temperature (e.g., -15 °C).
-
Slowly add boron trifluoride diethyl etherate via a syringe pump, maintaining the internal temperature.
-
Once the addition is complete, begin bubbling the 10% fluorine in nitrogen gas mixture through the solution at a controlled rate.
-
Monitor the reaction progress by a suitable analytical method (e.g., 19F NMR of an aliquot).
-
Upon completion, purge the reactor with nitrogen to remove any residual fluorine gas.
-
The product can be isolated by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.
General Protocol for a Multi-Gram Electrophilic Fluorination
This is a representative protocol. The specific substrate, solvent, temperature, and stoichiometry will require optimization.
Materials:
-
Substrate (e.g., a β-ketoester)
-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile)
Equipment:
-
Jacketed glass reactor with overhead stirring, a port for solids addition (or a solids charging vessel), a thermocouple, and a condenser.
-
Cooling/heating circulator for the reactor jacket.
-
Inert atmosphere system.
Procedure:
-
Charge the reactor with the substrate and anhydrous acetonitrile under a nitrogen atmosphere.
-
Bring the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) portion-wise over a period of time. For larger scales, a solids addition funnel or a slurry of the reagent in a compatible, anhydrous solvent can be used for controlled addition.
-
Monitor the reaction by TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bisulfite or sodium thiosulfate).
-
Perform an aqueous work-up, including an acidic wash to remove the 2,2'-bipyridine byproduct.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Data Presentation
| Parameter | Laboratory Scale (e.g., 1 mmol) | Pilot Scale (e.g., 1 mol) | Key Considerations for Scale-Up |
| Reagent Addition | Single portion or rapid dropwise addition | Slow, controlled portion-wise or continuous addition | Maintain temperature, avoid localized high concentrations |
| Temperature Control | Stir plate with cooling bath | Jacketed reactor with circulator | Efficient heat removal is critical to prevent exotherms |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity in a larger volume |
| Reaction Time | Typically shorter | May be longer due to slower addition and heat transfer | Monitor closely with in-process controls |
| Work-up | Separatory funnel extractions | Reactor-based extractions and phase separations | Handle larger volumes of aqueous and organic waste |
| Purification | Standard column chromatography | Large-scale flash chromatography or crystallization | Optimize for throughput and solvent usage |
Visualizations
Experimental Workflow for Scaled-Up Fluorination
Caption: A generalized workflow for scaling up electrophilic fluorination reactions.
Logical Relationships in Troubleshooting
Caption: Common causes of issues in fluorination reactions and their relationships.
References
- Kitamura, M., et al. (2023). N,N'‐Difluoro‐2,2'‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – An Asian Journal, 18(8), e202300109. [Link]
- Daikin Chemicals. (n.d.). DAIKIN FLUORINATING AGENTS.
- Umemoto, T., et al. (1996). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 61(13), 4475-4485. [Link]
- PubChem. (n.d.). 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
- Wikipedia. (n.d.). Electrophilic fluorination.
- BenchChem. (2025).
- BenchChem. (2025).
- Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(46), 8692–8702. [Link]
- Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]
- Sravathi Flow Reactors. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
- Asahi Glass Co., Ltd. (n.d.).
- PubMed. (2018).
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
- Sigma-Aldrich. (n.d.). 1,1′-Difluoro-2,2′-bipyridinium bis(tetrafluoroborate)
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- PNNL. (n.d.).
- MEPI. (n.d.).
- Fisher Scientific. (n.d.).
- Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents.
- NIH. (2013). Mechanism of Electrophilic Fluorination with Pd(IV)
- REF Impact Case Studies. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination.
- NIH. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
- PubChem. (n.d.).
- Fluoropharm. (n.d.). N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1′-二氟-2,2′-联吡啶双四氟硼酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. silicycle.com [silicycle.com]
Byproduct formation and removal in electrophilic fluorination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Electrophilic Fluorination. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your fluorination reactions effectively. This resource is built on a foundation of peer-reviewed literature and extensive field experience to ensure you have reliable and practical information at your fingertips.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during electrophilic fluorination experiments.
Q1: My reaction mixture has turned a deep color (brown/black). What is the likely cause and how can I prevent it?
A1: The formation of dark, tar-like substances is often indicative of side reactions or decomposition. Several factors can contribute to this:
-
Reaction Exotherms: Electrophilic fluorinations can be exothermic. Uncontrolled temperature increases can lead to substrate or reagent decomposition.
-
Reagent Reactivity: Highly reactive fluorinating agents, if not matched properly with the substrate's reactivity, can cause non-selective reactions and degradation.[1][2] A quantitative reactivity scale for various N-F reagents can help in selecting the appropriate reagent for your substrate.[2][3][4]
-
Substrate Sensitivity: Electron-rich aromatic compounds, particularly phenols, can be prone to dearomatization and other side reactions that lead to colored byproducts.[5][6]
Preventative Measures:
-
Temperature Control: Initiate your reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to the desired temperature. For larger-scale reactions, consider slow addition of the fluorinating agent.
-
Reagent Selection: Choose a fluorinating agent with reactivity appropriate for your substrate. For sensitive substrates, a milder reagent like N-fluorobenzenesulfonimide (NFSI) might be preferable to a more powerful one like Selectfluor®.[7]
-
Inert Atmosphere: While many modern N-F reagents are stable in air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially with sensitive substrates.
Q2: After my reaction, I still have a significant amount of starting material. How can I improve the conversion?
A2: Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. For monofluorination, 1.0 to 1.1 equivalents of the fluorinating agent is typically recommended to avoid difluorinated byproducts.[8]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR spectroscopy.[3][8] If the reaction has stalled, a gentle increase in temperature or extended reaction time may be necessary.
-
Solvent Choice: The solubility of both the substrate and the fluorinating agent is crucial. Reagents like Selectfluor® are soluble in polar solvents such as acetonitrile, DMF, and water.[9] Ensure your reaction medium can dissolve all components adequately.
-
Base Strength (for deprotonation): If your protocol involves deprotonation prior to fluorination, the choice and amount of base are critical. Incomplete deprotonation will result in unreacted starting material. However, a large excess of a strong base can lead to side reactions.[10]
Q3: I'm struggling to remove the spent fluorinating agent and its byproducts from my product. What are the best purification strategies?
A3: The byproducts of N-F reagents are typically the conjugate acids of the nitrogen base from which they are derived.[11] For example, the use of N-fluoropyridinium salts will generate pyridinium salt byproducts.[1] Here are some effective removal strategies:
-
Aqueous Wash: Many byproducts are water-soluble salts. A simple aqueous workup can effectively remove a significant portion of these impurities.
-
Acidic Wash: For basic byproducts, such as those derived from pyridine, washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the base, forming a water-soluble salt that partitions into the aqueous layer.[12][13][14]
-
Copper Sulfate Wash: If your product is acid-sensitive, a wash with an aqueous solution of copper (II) sulfate can be used to remove pyridine-based impurities. The pyridine coordinates with the copper, forming a complex that is extracted into the aqueous phase.[13][14]
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds. However, basic fluorinated compounds can sometimes interact strongly with acidic silica gel, leading to tailing.[12] In such cases, consider using deactivated silica gel (by adding a small amount of a neutral or basic solvent like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Azeotropic Removal: For volatile impurities like pyridine, co-evaporation with a higher-boiling point solvent such as toluene can help remove the final traces.[12][13]
Q4: I'm observing the formation of a difluorinated byproduct. How can I favor monofluorination?
A4: The formation of difluorinated products occurs when the monofluorinated product is reactive enough to undergo a second fluorination.[8] To minimize this:
-
Control Stoichiometry: Carefully control the amount of fluorinating agent used. An excess of the reagent will promote difluorination.[6][8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for monofluorination by slowing down the rate of the second fluorination.[6]
-
Monitor the Reaction: Closely monitor the reaction progress and quench it as soon as the starting material is consumed to prevent over-fluorination.[8]
Section 2: Troubleshooting Guides
This section provides step-by-step protocols for addressing specific experimental problems.
Guide 1: Managing Pyridine-Based Byproduct Removal
Pyridine and its derivatives are common components of some N-F fluorinating agents. Their removal is a frequent challenge.
Problem: You have a fluorinated product contaminated with pyridine or a pyridinium salt.
Solution Workflow:
Caption: Decision workflow for pyridine byproduct removal.
Protocol 1: Dilute Acid Wash (for acid-stable products) [12][13][14]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous HCl.
-
Separation: Separate the aqueous layer. The pyridinium hydrochloride salt will be in the aqueous phase.
-
Repeat: Repeat the acid wash one to two more times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Copper Sulfate Wash (for acid-sensitive products) [13][14]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Extraction: Wash the organic solution with a saturated aqueous solution of copper (II) sulfate. A color change to deep blue or violet in the aqueous layer indicates the formation of the pyridine-copper complex.
-
Separation: Separate the layers.
-
Repeat: Repeat the wash until no further color change is observed.
-
Final Steps: Proceed with a standard aqueous workup (water and brine washes), followed by drying and concentration.
Guide 2: Addressing Amination as a Side Reaction
With certain electron-rich substrates, amination can compete with fluorination, where the nitrogen of the N-F reagent acts as an electrophile.[6]
Problem: Formation of an aminated byproduct instead of or in addition to the desired fluorinated product.
Causality: This side reaction is thought to proceed through a single-electron transfer (SET) mechanism, forming a radical cation of the substrate.[6]
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Less coordinating solvents may favor fluorination. Experiment with different solvents, such as moving from acetonitrile to a less polar solvent, if your substrate and reagent solubility allows.
-
Reagent Modification: Consider using a fluorinating agent with a more sterically hindered nitrogen atom, which can disfavor the amination pathway.
-
Temperature Reduction: Lowering the reaction temperature can sometimes suppress the SET pathway in favor of the desired fluorination.
Data Presentation: Common Electrophilic Fluorinating Reagents
| Reagent Name | Common Acronym | Structure | Key Characteristics |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | F-TEDA-BF₄ | Powerful, versatile, and easy to handle electrophilic fluorinating agent.[9][15] |
| N-Fluorobenzenesulfonimide | NFSI | Milder and highly selective reagent, often used for substrates prone to side reactions.[5][7] | |
| N-Fluoropyridinium salts | Reactivity can be tuned by changing the substituents on the pyridine ring.[1] |
Section 3: Mechanistic Insights and Best Practices
A deeper understanding of the reaction mechanism can guide your experimental design and troubleshooting efforts.
The Sₙ2 versus SET Debate
The precise mechanism of electrophilic fluorination is still a topic of discussion and may be substrate-dependent.[5]
-
Sₙ2 Pathway: In this mechanism, the nucleophilic carbon of the substrate directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single step.
-
Single-Electron Transfer (SET) Pathway: This pathway involves the transfer of a single electron from the electron-rich substrate to the N-F reagent, forming a radical cation and a radical anion. These intermediates then recombine to form the fluorinated product. The SET pathway is often invoked to explain side reactions like amination.[6]
Caption: Simplified overview of potential mechanistic pathways.
Best Practices for Successful Electrophilic Fluorination
-
Reagent Purity: Use high-purity fluorinating agents. Impurities can lead to unpredictable side reactions.
-
Anhydrous Conditions: While many N-F reagents are water-tolerant, moisture can still lead to hydrolysis and other unwanted reactions, especially if your substrate or other reagents are sensitive.[8]
-
Reaction Monitoring: Do not rely solely on literature reaction times. Actively monitor your reaction to determine the optimal endpoint and avoid over-reaction or decomposition.[3][8]
-
Safety First: Electrophilic fluorinating agents are strong oxidizing agents.[15] Always consult the Safety Data Sheet (SDS) and handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12]
References
- ACS Green Chemistry Institute.
- Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]
- ACS Green Chemistry Institute.
- Rozatian, N., et al. (2018).
- Wikipedia.
- Prakash, G. K. S., & Yudin, A. K. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
- YouTube.
- Wikipedia. Selectfluor. [Link]
- ResearchGate.
- Wiley Online Library.
- Reddit.
- PubMed.
- Bryn Mawr College.
- ACS Publications.
- Royal Society of Chemistry.
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- Organic-Chemistry.org. Selectfluor. [Link]
- Royal Society of Chemistry.
- ResearchGate.
- ResearchGate.
- The Safety Zone. Selectfluor. [Link]
- Royal Society of Chemistry.
- ResearchG
- ResearchGate.
- YouTube.
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. brynmawr.edu [brynmawr.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SelectFluor - Enamine [enamine.net]
- 10. reddit.com [reddit.com]
- 11. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Selectfluor [commonorganicchemistry.com]
Validation & Comparative
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) vs Selectfluor reactivity
An In-Depth Comparative Guide to Electrophilic Fluorinating Agents: 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) vs. Selectfluor
Authored by: A Senior Application Scientist
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical development, capable of profoundly enhancing metabolic stability, binding affinity, and lipophilicity. The choice of a fluorinating agent is therefore a critical decision in any synthetic campaign. This guide provides an in-depth, objective comparison between two powerful N-F class electrophilic fluorinating agents: the widely adopted Selectfluor and the highly reactive 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often sold under the trade name SynFluor®.
This analysis moves beyond a simple cataloging of features to explore the causal relationships between structure, reactivity, and application, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions.
Reagent Overview: Structural and Physicochemical Properties
At a glance, both reagents are stable, crystalline solids that serve as sources of "electrophilic fluorine" (F⁺). However, their underlying structures dictate significant differences in their reactivity, stability, and handling.
Selectfluor , with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a derivative of diazabicyclo[2.2.2]octane (DABCO).[1] Its defining feature is the fluorine atom attached to a quaternary nitrogen within a rigid, cage-like structure. Developed in the early 1990s, it has become the world's most widely adopted electrophilic fluorinating agent due to its exceptional stability and ease of handling.[2]
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is an N-fluorinated salt of 2,2'-bipyridine. Unlike the sp³-hybridized nitrogen in Selectfluor's core, the nitrogen atoms here are part of an aromatic pyridinium system. This structural difference is fundamental to its reactivity profile. Each nitrogen atom in the bipyridyl system acts as an electron-withdrawing group for the other, significantly enhancing the electrophilicity of both N-F bonds.[3]
Caption: Chemical structures of the two electrophilic fluorinating agents.
The table below summarizes their key physicochemical properties.
| Property | Selectfluor | 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) |
| CAS Number | 140681-55-6[1][4] | 178439-26-4[5][6] |
| Molecular Formula | C₇H₁₄B₂ClF₉N₂ | C₁₀H₈B₂F₁₀N₂[5][6] |
| Molecular Weight | 354.26 g/mol [4] | 367.79 g/mol [6] |
| Appearance | Colorless / white solid[1][4] | White to light yellow powder/crystal |
| Stability | Highly stable, non-hygroscopic crystalline solid.[7] Tolerates air and water.[1] | Unsubstituted salt is a stable, nonhygroscopic crystal.[8] |
| Solubility | Soluble in polar solvents (acetonitrile, DMF, water, nitromethane).[7] | Soluble in polar solvents like acetonitrile. |
| Effective F Content | One fluorine atom is delivered per molecule. | Both N-F moieties are effective for fluorination, offering a high effective fluorine content.[3][8] |
Comparative Analysis of Reactivity and Performance
The choice between these reagents often hinges on the required fluorinating power for a given substrate. While empirical testing remains crucial, a clear hierarchy of reactivity has been established through mechanistic and kinetic studies.
Fluorinating Power: A Quantitative Perspective
Kinetic studies provide the most reliable measure of a reagent's intrinsic electrophilicity. Research has established a quantitative reactivity scale for various N-F reagents, demonstrating that Selectfluor is a potent fluorinating agent.[9]
Direct comparative kinetic data for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) on the same scale is less common, but extensive studies by Umemoto et al. provide a clear and authoritative picture. Their work demonstrates that the fluorinating capability of N,N'-difluorobipyridinium salts follows the order: 2,2'-isomer ≫ 2,4'- > 3,3'- ≈ 4,4'-isomer ≫ N-fluoropyridinium salt .[3][8]
The key insight is that the 2,2'-bipyridinium structure is significantly more reactive than a simple N-fluoropyridinium salt.[3] Given that even basic N-fluoropyridinium salts can be highly reactive, this places the 2,2'-bipyridinium reagent at the upper end of the reactivity spectrum, likely exceeding that of Selectfluor for many substrates. This heightened reactivity stems from the powerful inductive effect where each N-fluoropyridinium moiety acts as an electron-withdrawing group for the other, enhancing the electrophilicity of the fluorine atom.[3]
| Reagent | Relative Reactivity | Key Structural Driver |
| Selectfluor | High | Fluorine on a quaternary nitrogen within a DABCO cage. |
| 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Very High | Mutual electron-withdrawing effect between two N-fluoropyridinium rings.[3] |
Substrate Scope and Selectivity
Both reagents are effective for a wide range of transformations, including the fluorination of enolates, silyl enol ethers, enamines, aromatics, and sulfides.[3][7][10]
-
Selectfluor is exceptionally versatile and has been successfully applied to a vast array of substrates, from simple dicarbonyls to complex steroid scaffolds.[2][11] Its moderate-to-high reactivity makes it a reliable choice for general-purpose fluorination. Beyond fluorination, it also serves as a powerful oxidant, mediating reactions such as oxidative halogenations.[1][12]
-
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) , with its heightened reactivity, is particularly advantageous for fluorinating less reactive substrates that may be sluggish or unresponsive with other reagents.[10] It has also been effectively employed as a terminal oxidant in catalytic fluorination cycles, for example, in the iodoarene-catalyzed difluorination of alkenes.[13]
A crucial distinction lies in the delivery of fluorine. The bipyridinium salt can deliver both fluorine atoms, giving it a very high effective fluorine content by mass (103.3 g/kg).[3][8] This is in contrast to difluoro-DABCO variants, where the second N-F moiety decomposes after the first fluorination event.[3][14]
Mechanistic Considerations: SN2 vs. Single-Electron Transfer (SET)
The precise mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing study and is highly dependent on the substrate and reaction conditions.[15][16] Two primary pathways are generally considered:
-
SN2-type Pathway: A direct nucleophilic attack by the substrate (e.g., an enolate) on the electrophilic fluorine atom, with the nitrogen-containing moiety acting as the leaving group. Kinetic studies on the fluorination of enamines and carbanions suggest this direct attack mechanism is operative.[17]
-
Single-Electron Transfer (SET) Pathway: An initial electron transfer from the electron-rich substrate to the N-F reagent, generating a radical cation and a radical intermediate. This pathway is often invoked to explain the fluorination of electron-rich aromatic compounds and certain alkenes.[1][10]
Caption: The two primary mechanistic pathways proposed for N-F electrophilic fluorination.
For practitioners, the key takeaway is that the operative mechanism can influence selectivity and side reactions. The higher oxidizing potential of more reactive reagents may favor SET pathways with certain substrates.
Practical Considerations: Safety, Handling, and Reagent Selection
While both are benchtop-stable solids, their handling requirements differ, primarily due to the reactivity and hazards associated with the bipyridinium salt.
Caption: A decision workflow for selecting the appropriate fluorinating agent.
Selectfluor:
-
Safety: Considered a user-friendly, mild, and non-volatile reagent.[4][15] It is a moderately strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or the respiratory tract.[4]
-
Handling: Can be handled on the benchtop with standard personal protective equipment (PPE), including gloves and safety glasses.[15][18] It should be stored in a cool, dry place.[19]
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate):
-
Safety: This reagent is classified as more hazardous. Safety data sheets indicate it is harmful if swallowed and causes severe skin burns and eye damage.[5]
-
Handling: Requires more stringent handling procedures. Use in a well-ventilated area or fume hood is essential. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[20] Avoid generating dust.[18]
Experimental Protocol: α-Fluorination of a 1,3-Dicarbonyl Compound
This protocol provides a representative procedure for the monofluorination of a β-ketoester, a common transformation for which both reagents are highly effective.
Objective: To synthesize Ethyl 2-fluoro-3-oxo-3-phenylpropanoate from ethyl benzoylacetate.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Electrophilic Fluorinating Agent (Selectfluor or 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) (1.1 equivalents for monofluorination)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl benzoylacetate (1 eq.) in anhydrous acetonitrile (approx. 0.1 M solution).
-
Reagent Addition: Add the fluorinating agent (1.1 eq.) to the solution in one portion at room temperature. Causality Note: Adding the solid reagent to the substrate solution ensures immediate mixing and prevents localized heating. Acetonitrile is a common solvent due to its polarity, which aids in dissolving the reagents, and its relative inertness under these conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-12 hours, depending on the specific substrate and reagent).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This step neutralizes any acidic byproducts.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure fluorinated product.
Conclusion and Recommendations
Both Selectfluor and 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) are formidable tools for electrophilic fluorination. The choice is not about which is "better," but which is fitter for the purpose.
-
Choose Selectfluor for:
-
Choose 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for:
-
Fluorination of challenging, electron-poor, or sterically hindered substrates that are unreactive towards milder reagents.
-
Applications where maximizing the delivery of fluorine per mole of reagent is economically or practically important.
-
Specific catalytic applications where it can serve as a highly effective terminal oxidant.[13]
-
By understanding the fundamental relationship between the distinct structures of these reagents and their resulting reactivity and safety profiles, researchers can more effectively harness the transformative power of fluorine in their synthetic endeavors.
References
- A Comparative Guide to Electrophilic Fluorinating Agents: Trifluoromethyl Hypofluorite vs. Selectfluor. (n.d.). BenchChem.
- Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6432-6464.
- Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6432-64.
- Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. ResearchGate.
- Selectfluor - Common Organic Chemistry. (n.d.).
- Selectfluor. (n.d.). In Wikipedia.
- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). (n.d.). BenchChem.
- A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor. (n.d.). BenchChem.
- Champagne, P. A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Chemistry, 10(1), 93-99.
- Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11445-11459.
- A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. (n.d.). BenchChem.
- The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies.
- Electrophilic fluorination. (n.d.). In Wikipedia.
- Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 110001.
- Umemoto, T., et al. (1998). Synthesis, Properties, and Reactivity of N,N′-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 63(10), 3379-3385.
- O'Malley, T., et al. (2020). N,N'‐Difluoro‐2,2'‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – An Asian Journal, 15(19), 3041-3045.
- Umemoto, T., et al. (1998). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry, 63(10), 3379–3385. Retrieved from [https://pubs.acs.org/doi/10.1021/jo972288+
- Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal.
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). (n.d.). PubChem.
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. REF Case study search [impact.ref.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. SelectFluor - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 12. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. molcore.com [molcore.com]
- 19. echemi.com [echemi.com]
- 20. aksci.com [aksci.com]
A Comparative Guide to Electrophilic Fluorinating Agents: N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) vs. NFSI
Executive Summary
The strategic incorporation of fluorine into organic molecules is a pivotal technique in modern drug discovery and materials science, capable of profoundly altering a compound's metabolic stability, bioavailability, and physicochemical properties.[1][2] The choice of a fluorinating agent is therefore a critical decision in synthetic design. This guide provides an in-depth, objective comparison between two prominent electrophilic "F+" sources: the highly reactive cationic reagent, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), and the widely used neutral reagent, N-Fluorobenzenesulfonimide (NFSI). We will explore their structural differences, mechanistic nuances, performance in key synthetic applications, and operational handling, providing researchers with the data-driven insights needed to select the optimal reagent for their specific objectives.
Introduction to the Reagents
Electrophilic fluorination has largely superseded older methods that used hazardous reagents like elemental fluorine, offering a safer and more selective approach to forming C-F bonds.[3][4] Reagents featuring a nitrogen-fluorine (N-F) bond have become the industry standard due to their stability, ease of handling, and tunable reactivity.[3][4][5]
-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate): Often referred to as a "Umemoto-type" reagent, this compound is a cationic salt characterized by two electrophilic N-F moieties on a bipyridinium core.[6] Its cationic nature significantly enhances its electrophilicity, making it a powerful fluorinating agent.[3] It is a stable, crystalline solid.[7]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a neutral, crystalline solid belonging to the N-fluorosulfonimide class of reagents.[3][8] It is one of the most common and versatile electrophilic fluorinating agents, valued for its broad substrate scope and relatively mild nature compared to cationic alternatives.[9][10] It is bench-stable and easy to handle.[8]
Structural and Physicochemical Properties
The fundamental differences in the chemical structures of these two reagents dictate their reactivity, solubility, and handling characteristics.
Caption: Chemical structures of the cationic N,N'-Difluoro-2,2'-bipyridinium salt and the neutral NFSI.
| Property | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | N-Fluorobenzenesulfonimide (NFSI) |
| CAS Number | 178439-26-4[11][12][13][14] | 133745-75-2 |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂[15] | C₁₂H₁₀FNO₄S₂ |
| Molecular Weight | 367.79 g/mol | 315.34 g/mol |
| Appearance | White to light yellow crystalline powder | Colorless/white crystalline powder[8] |
| Reagent Class | Cationic N-F Salt[3] | Neutral N-F Imide[3] |
| Melting Point | 175 °C (decomposes) | 110-116 °C[8] |
| Solubility | Soluble in polar solvents like acetonitrile. | Soluble in many common organic solvents (e.g., CH₂Cl₂, THF, MeCN).[16] |
| Stability | Stable, non-hygroscopic solid.[7] | Stable, non-hygroscopic crystalline solid.[8][16] |
The key differentiator is the cationic charge on the bipyridinium scaffold. This charge inductively withdraws electron density from the nitrogen atoms, subsequently weakening the N-F bond and increasing the electrophilicity ("F+" character) of the fluorine atom. NFSI, while possessing strong electron-withdrawing sulfonyl groups, is overall a neutral molecule, rendering it a milder fluorinating agent.[3]
Mechanism of Electrophilic Fluorination
The precise mechanism of electrophilic fluorination remains a topic of discussion, with evidence supporting both a two-electron (Sₙ2-type) pathway and a single-electron transfer (SET) pathway.[3][17] The operative mechanism is highly dependent on the substrate's nature (specifically its nucleophilicity and reduction potential) and the reagent used.
Caption: Plausible mechanistic pathways for electrophilic fluorination.
For highly activated, carbon-centered nucleophiles like enolates, the reaction is generally believed to proceed via an Sₙ2-type mechanism. The nucleophile directly attacks the electrophilic fluorine atom, leading to the formation of the C-F bond and displacement of the nitrogen-containing byproduct. The higher reactivity of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be attributed to a more polarized N-F bond and a lower activation energy barrier for this pathway.
Performance Comparison in Key Applications
The choice of reagent is often dictated by the specific transformation required.
| Application | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | N-Fluorobenzenesulfonimide (NFSI) | Rationale & Insights |
| α-Fluorination of Carbonyls | Excellent yields, often faster reactions.[18] | Widely used, excellent yields for activated substrates (e.g., β-ketoesters).[8][19] | For less reactive ketones or esters, the higher power of the bipyridinium salt may be necessary to achieve good conversion. NFSI is often sufficient and more cost-effective for highly activated dicarbonyls. |
| Fluorination of Alkenes | Effective for vicinal difluorination, often in conjunction with a catalyst.[18] | Can be used for fluorination, but often requires activation or specific catalytic systems. | The bipyridinium reagent has been specifically reported as a terminal oxidant in iodoarene-catalyzed fluorination of alkenes, showcasing its utility in more complex catalytic cycles.[18] |
| Fluorination of Aromatics | Capable of fluorinating some electron-rich aromatics. | Generally requires highly activated aromatic rings (e.g., phenols, anilines) or metal catalysis.[8] | Direct C-H fluorination of aromatics is challenging. The greater electrophilicity of the cationic reagent gives it an advantage, but regioselectivity can be an issue. Both reagents often benefit from directing groups or catalysts. |
| Asymmetric Fluorination | Can be used with chiral catalysts. | Extensively used in both metal- and organo-catalyzed enantioselective fluorinations.[19] | NFSI is arguably the more established reagent in asymmetric catalysis due to its extensive documentation and proven performance with a wide array of chiral ligands and organocatalysts. |
Expert Insight: While raw power is advantageous for challenging substrates, it can be a detriment when working with sensitive molecules prone to side reactions or degradation. NFSI's milder nature often provides a wider window for optimization and better selectivity. Furthermore, NFSI has shown versatility beyond fluorination, acting as a source of amidation or as an oxidant, which can be a factor in complex syntheses.[10][20]
Experimental Protocols
To ensure reproducibility, detailed experimental procedures are paramount. The following are representative protocols for a common transformation.
Workflow: α-Fluorination of a β-Ketoester
Caption: General experimental workflow for electrophilic fluorination.
Protocol 1: Fluorination using N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Objective: Synthesis of an α-fluoro-β-ketoester.
-
Methodology:
-
To a stirred solution of the β-ketoester (1.0 mmol, 1.0 equiv) in dry acetonitrile (5 mL) under a nitrogen atmosphere, add N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol, 1.1 equiv) portion-wise at room temperature. Causality: The use of a dry, aprotic solvent prevents reaction with water. Portion-wise addition helps to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the desired α-fluorinated product.
-
Protocol 2: Fluorination using NFSI (Adapted from a procedure for β-ketoacids)[21]
-
Objective: Synthesis of an α-fluoro-β-ketoester.
-
Methodology:
-
To a stirred solution of the β-ketoester (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL), add a mild base such as K₂CO₃ (1.5 mmol, 1.5 equiv) followed by NFSI (1.1 mmol, 1.1 equiv). Causality: The base facilitates the formation of the enolate, which is the active nucleophile for the fluorination reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove inorganic salts, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL), wash with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.
-
Safety and Operational Considerations
While significantly safer than F₂ gas, all electrophilic fluorinating agents are highly reactive and must be handled with care.[22][23]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[24]
-
Handling: Both reagents are crystalline solids and are not particularly hygroscopic, making them easy to weigh and handle in air.[7][8][16] However, they are powerful oxidizers. Avoid contact with combustible materials. Store in a cool, dry, well-ventilated area away from incompatible substances.[24]
-
Waste Disposal: Unused reagents and contaminated materials should be treated as hazardous chemical waste and disposed of according to institutional guidelines. Do not attempt to neutralize large quantities without a validated procedure.[24]
Conclusion and Recommendations
Both N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and NFSI are powerful, indispensable tools for modern organic synthesis. The optimal choice is not a matter of which is "better," but which is more "fit for purpose."
-
Choose N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) when:
-
Working with less reactive substrates that require a highly powerful electrophilic fluorine source.
-
Reaction speed is a primary concern.
-
A cationic reagent is required for a specific catalytic cycle.
-
-
Choose N-Fluorobenzenesulfonimide (NFSI) when:
-
Working with sensitive substrates where milder conditions and higher selectivity are desired.
-
A well-established, versatile, and cost-effective reagent is preferred.
-
The project involves asymmetric catalysis, leveraging the extensive literature available for NFSI.
-
Ultimately, empirical evaluation is key. We recommend screening both reagents during reaction development to determine which provides the optimal balance of reactivity, selectivity, and yield for the specific substrate and transformation at hand.
References
Click to expand
- Electrophilic fluorin
- Electrophilic Fluorin
- Frija, L. M. L., et al. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry. 2022. [Link]
- N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]
- Rozatian, N., & Hodgson, D. R. W. Reactivities of electrophilic N–F fluorinating reagents.
- Rozatian, N., & Hodgson, D. R. W. Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar. 2020. [Link]
- King, A. D., et al. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. 2020. [Link]
- Stavber, S., & Zupan, M. Electrophilic NF Fluorinating Agents. Chemical Reviews. 1996. [Link]
- Wang, C., et al. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. 2024. [Link]
- Iskra, J. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. 2005. [Link]
- Rahman, M., et al. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry. 2020. [Link]
- Shainyan, B. A., & Kornelli, M. E. Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry. 2006. [Link]
- Lal, G. S. Electrophilic Fluorination with N-F Reagents. Organic Reactions. 2007. [Link]
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sushmita, et al. Exploring the behavior of the NFSI reagent as a nitrogen source. Organic & Biomolecular Chemistry. 2020. [Link]
- Umemoto, T., & Nagayoshi, M. N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent.
- Pultar, M., et al. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022. [Link]
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
- Wang, G., et al. Decarboxylative fluorination of β-Ketoacids with NFSI. Organic & Biomolecular Chemistry. 2017. [Link]
- Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. 2018. [Link]
- Asymmetric Preparation of α-Quaternary Fluorin
- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) Hexafluorophosphate and 2,2ʹ-bipyridine[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-κN]phenyl-κC]iridium(III)
- N,N′‐Difluoro‐2,2′‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions.
- DAIKIN FLUORIN
- 178439-26-4 | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluorobor
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluorobor
Sources
- 1. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brynmawr.edu [brynmawr.edu]
- 10. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 11. N,N'-DIFLUORO-2,2'-BIPYRIDINIUM BIS(TETRAFLUOROBORATE) | 178439-26-4 [chemicalbook.com]
- 12. 178439-26-4 Cas No. | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | Apollo [store.apolloscientific.co.uk]
- 13. 178439-26-4 | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) - Fluoropharm [fluoropharm.com]
- 14. echemi.com [echemi.com]
- 15. 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Exploring the behavior of the NFSI reagent as a nitrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. sioc.cas.cn [sioc.cas.cn]
- 22. Fluorination - Wordpress [reagents.acsgcipr.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N-Fluoropyridinium Salts in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selective introduction of fluorine into organic molecules is a critical step in designing novel compounds with enhanced metabolic stability, binding affinity, and lipophilicity.[1] The choice of a fluorinating agent is therefore a pivotal decision in any synthetic strategy. Among the arsenal of modern electrophilic fluorinating reagents, N-fluoropyridinium salts have emerged as a versatile and widely applicable class of compounds.[1][2]
This guide provides an in-depth comparative analysis of various N-fluoropyridinium salts, offering insights into their synthesis, stability, reactivity, and applications. By presenting experimental data and explaining the mechanistic rationale behind their reactivity, this document aims to equip scientists with the knowledge to select the optimal N-fluoropyridinium salt for their specific synthetic challenges.
The Rise of N-Fluoropyridinium Salts: A Safer, More Tunable Approach to Electrophilic Fluorination
Historically, electrophilic fluorination was fraught with challenges due to the hazardous nature of reagents like elemental fluorine (F₂), trifluoromethyl hypofluorite (CF₃OF), and xenon difluoride (XeF₂). These reagents often require specialized equipment and handling procedures, limiting their widespread use.[3] The development of stable, crystalline, and easy-to-handle N-fluoro compounds, particularly N-fluoropyridinium salts, represented a significant breakthrough in the field.[1]
Pioneered by Teruo Umemoto and his co-workers, these reagents offered a solution to the handling issues of their predecessors while providing a platform for tunable reactivity.[1] The fluorinating power of N-fluoropyridinium salts can be systematically adjusted by modifying the electronic properties of the pyridine ring and by varying the counterion.[3] This tunability allows for the selective fluorination of a wide array of substrates, from highly reactive carbanions to less reactive aromatic compounds.[1]
The Anatomy of an N-Fluoropyridinium Salt: Understanding the Levers of Reactivity
The reactivity of an N-fluoropyridinium salt is primarily governed by two key factors: the substituents on the pyridine ring and the nature of the counteranion.
The Influence of Pyridine Ring Substituents
Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the fluorine atom, thereby enhancing the fluorinating power of the reagent. Conversely, electron-donating groups decrease the reactivity. This principle allows for the rational design of reagents with a wide spectrum of fluorinating capabilities.
A qualitative reactivity order for some common N-fluoropyridinium triflates is as follows:
Caption: Relative reactivity of substituted N-fluoropyridinium triflates.
This trend has been quantified through kinetic studies, providing a more precise understanding of their relative reactivities.
The Role of the Counteranion
While the cation is the primary determinant of reactivity, the counteranion also plays a significant role. Non-nucleophilic and weakly coordinating anions, such as triflate (OTf⁻) and tetrafluoroborate (BF₄⁻), are commonly employed to ensure the stability and reactivity of the N-fluoropyridinium cation.
-
Triflate (OTf⁻): Salts with the triflate anion are generally more soluble in organic solvents, which can be advantageous for achieving homogeneous reaction conditions.
-
Tetrafluoroborate (BF₄⁻): Tetrafluoroborate salts are often more crystalline and less expensive than their triflate counterparts. However, they can exhibit lower solubility in some organic solvents, which may affect reaction rates.[4]
In many cases, the choice between a triflate and a tetrafluoroborate salt comes down to a balance of solubility, cost, and ease of handling for a specific application.
A Comparative Look at Common N-Fluoropyridinium Salts
This section provides a head-to-head comparison of some of the most widely used N-fluoropyridinium salts, with supporting experimental data to illustrate their performance in common synthetic transformations.
N-Fluoropyridinium Triflate and Tetrafluoroborate: The Workhorses
N-Fluoropyridinium triflate and its tetrafluoroborate analog are among the most frequently used electrophilic fluorinating agents due to their commercial availability and broad applicability.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| N-Fluoropyridinium triflate | Estrone 3-methyl ether silyl enol ether | 16α-fluoroestrone 3-methyl ether | 87 | CH₂Cl₂, 20-25 °C, 8 h | |
| N-Fluoropyridinium tetrafluoroborate | 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | Not specified, but noted as less satisfactory than triflate in CH₂Cl₂ due to solubility | CH₂Cl₂ | |
| N-Fluoropyridinium triflate | Anisole | o-Fluoroanisole / p-Fluoroanisole | 45 / 23 | Neat, 80 °C, 24 h | [1] |
Key Insights:
-
N-Fluoropyridinium triflate is a versatile reagent for the fluorination of silyl enol ethers, demonstrating high yields and selectivity.[3]
-
The solubility of the N-fluoropyridinium salt can significantly impact reaction efficiency, as seen in the comparison of the triflate and tetrafluoroborate salts in dichloromethane.[4]
-
Fluorination of electron-rich aromatic compounds often requires more forcing conditions.
Halogenated N-Fluoropyridinium Salts: The Power Players
For less reactive substrates, the increased electrophilicity of halogenated N-fluoropyridinium salts is often necessary to achieve efficient fluorination.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| N-Fluoro-2,6-dichloropyridinium triflate | Diethyl malonate | Diethyl fluoromalonate | 95 | NaH, THF, 0 °C to rt | [1] |
| N-Fluoro-2,4,6-trichloropyridinium triflate | Benzene | Fluorobenzene | 54 | Neat, 80 °C, 24 h | [1] |
| N-Fluoropentachloropyridinium triflate | Toluene | o/p-Fluorotoluene | 68 (total) | Neat, 80 °C, 5 h | [1] |
Key Insights:
-
The presence of chloro substituents dramatically increases the reactivity of the N-fluoropyridinium salt, enabling the fluorination of less nucleophilic substrates like benzene and toluene.[1]
-
These highly reactive reagents are particularly effective for the fluorination of active methylene compounds.[1]
Zwitterionic N-Fluoropyridinium Sulfonates: The Selective Specialists
For applications requiring high selectivity, zwitterionic N-fluoropyridinium sulfonates, also developed by Umemoto, offer a unique solution. The internal counteranion can influence the regioselectivity of the fluorination, particularly in substrates with directing groups.
| Reagent | Substrate | Product | o:p ratio | Conditions | Reference |
| N-Fluoropyridinium-2-sulfonate | Phenol | Fluorophenol | >20:1 | CH₂Cl₂, rt | [1] |
Key Insights:
-
N-Fluoropyridinium-2-sulfonate exhibits excellent ortho-selectivity in the fluorination of phenols, likely due to a hydrogen-bonding interaction between the sulfonate group and the hydroxyl group of the substrate.[1]
Reaction Mechanisms: Sₙ2 versus Single-Electron Transfer (SET)
The mechanism of electrophilic fluorination by N-fluoropyridinium salts has been a subject of debate, with evidence supporting both a direct nucleophilic attack on the fluorine atom (Sₙ2-type) and a single-electron transfer (SET) pathway.
Caption: Proposed Sₙ2-type and SET mechanisms for electrophilic fluorination.
Recent kinetic studies on the reactions of enamines and carbanions with various N-F reagents suggest that these reactions proceed via a direct attack of the nucleophile on the fluorine atom, consistent with an Sₙ2-type mechanism, rather than an SET process.[5] However, the operative mechanism can be substrate-dependent, and for certain aromatic fluorinations, evidence for an SET pathway has been presented.
Experimental Protocols
To provide practical guidance, this section details the synthesis of a common N-fluoropyridinium salt and a representative fluorination procedure.
Synthesis of N-Fluoropyridinium Triflate
This procedure is adapted from the method reported by Umemoto and co-workers.
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Electrochemical Comparison of Bipyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Bipyridinium Salts in Redox Chemistry
Bipyridinium salts, commonly known as viologens, are a class of organic compounds that have garnered significant attention across diverse scientific disciplines, from agriculture to materials science. Their defining characteristic is a remarkable ability to undergo reversible one-electron reduction steps, making them exceptional electron acceptors and mediators.[1] The most prominent members of this family, paraquat (1,1'-dimethyl-4,4'-bipyridinium) and diquat (1,1'-ethylene-2,2'-bipyridinium), are widely recognized for their use as herbicides.[2] Their biological activity is intrinsically linked to their redox properties; they interfere with the electron transport chain in plants by forming stable free radicals.[1] Beyond their agricultural applications, the unique electrochemical and electrochromic properties of bipyridinium salts have led to their investigation in advanced materials, including electrochromic devices ("smart windows"), molecular machines, and as anolytes in aqueous organic redox flow batteries.[3][4]
This guide provides a comprehensive electrochemical comparison of various bipyridinium salts. As a senior application scientist, my objective is to not only present comparative data but also to elucidate the underlying structure-property relationships that govern their electrochemical behavior. Understanding these nuances is critical for the rational design of novel bipyridinium derivatives with tailored redox potentials for specific applications, be it in the development of new agrochemicals or the engineering of next-generation energy storage systems. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of the findings.
The Foundational Electrochemistry of Bipyridinium Salts: A Two-Step Redox Dance
The electrochemical signature of bipyridinium salts is characterized by two distinct and typically reversible one-electron reductions. The dicationic form (V²⁺) first accepts an electron to form a deeply colored radical cation (V•⁺), and a subsequent electron transfer yields a neutral quinoid species (V⁰).[3]
V²⁺ + e⁻ ⇌ V•⁺ (First Reduction) V•⁺ + e⁻ ⇌ V⁰ (Second Reduction)
The stability and accessibility of these redox states are highly dependent on the molecular architecture of the bipyridinium salt. Key structural features that influence their electrochemical properties include:
-
Isomerism of the Bipyridine Core: The relative positions of the nitrogen atoms in the bipyridine rings (e.g., 4,4'-, 2,2'-, or 3,3'-) significantly impact the planarity and conjugation of the molecule, which in turn affects the stability of the reduced species.[3]
-
N-Substituents: The nature of the alkyl or aryl groups attached to the nitrogen atoms can modulate the redox potentials through inductive and steric effects.[5]
-
Counter-ions: The associated anion can influence the solubility, ion-pairing, and overall electrochemical response of the bipyridinium salt.[6][7]
The following sections will provide a detailed experimental protocol for comparing the electrochemical properties of bipyridinium salts, present quantitative data for a selection of these compounds, and discuss the structure-property relationships in greater detail.
Experimental Protocol: Cyclic Voltammetry for the Comparative Analysis of Bipyridinium Salts
To ensure the trustworthiness and reproducibility of the electrochemical data, a standardized and self-validating protocol for cyclic voltammetry (CV) is paramount. The following methodology is based on established practices for the analysis of bipyridinium salts.[3]
Objective:
To determine and compare the first and second reduction potentials (E¹red and E²red) of various bipyridinium salts.
Materials and Reagents:
-
Bipyridinium Salts: Paraquat dichloride, diquat dibromide, and other synthesized or commercially available bipyridinium salts of interest.
-
Supporting Electrolyte: 1 M Sodium Sulfate (Na₂SO₄) in deionized water. A neutral pH electrolyte is chosen to avoid protonation effects that can alter the redox behavior of some bipyridinium isomers.[3]
-
Working Electrode: Glassy carbon electrode (GCE). A GCE is selected for its wide potential window and relatively inert surface.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Solvent: Deionized water.
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode setup.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 1 M solution of Na₂SO₄ in deionized water.
-
Prepare stock solutions of the bipyridinium salts to be analyzed at a concentration of approximately 10 mM in deionized water.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the GCE as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.
-
Add the supporting electrolyte solution to the electrochemical cell.
-
-
Deoxygenation:
-
Purge the electrolyte solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction processes. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Data Acquisition:
-
Add a small volume of the bipyridinium salt stock solution to the electrochemical cell to achieve a final concentration of approximately 1 mM.
-
Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window for bipyridinium salts is from approximately +0.5 V to -1.2 V vs. SCE.
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for both reduction waves.
-
Calculate the half-wave potential (E₁/₂) for each redox couple as (Epa + Epc) / 2. This provides an approximation of the formal reduction potential.
-
Measure the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, the theoretical ΔEp is approximately 59 mV at 25 °C.[8]
-
Causality Behind Experimental Choices:
-
Choice of Supporting Electrolyte: A high concentration (1 M) of a non-reactive salt like Na₂SO₄ is used to minimize the solution resistance and ensure that the measured current is primarily due to the faradaic processes of the analyte.
-
Deoxygenation: Oxygen is electroactive and its reduction can obscure the reduction peaks of the bipyridinium salts. Therefore, its removal is crucial for obtaining clean and interpretable voltammograms.
-
Scan Rate: A scan rate of 100 mV/s is a good starting point to ensure that the electron transfer kinetics are sufficiently fast relative to the voltage sweep, allowing for the observation of reversible or quasi-reversible behavior.
Visualization of the Experimental Workflow
Caption: Workflow for the electrochemical comparison of bipyridinium salts using cyclic voltammetry.
Comparative Electrochemical Data of Bipyridinium Salts
The following table summarizes the key electrochemical data for a selection of bipyridinium salts, including paraquat, diquat, and other structural isomers. The data is compiled from a systematic study by Bystron et al. (2021) and is presented to facilitate a direct comparison of their redox properties.[3] All potentials are reported versus the Standard Hydrogen Electrode (SHE).
| Compound Name | Bipyridine Core | N-Substituent | E¹red (V vs. SHE) | E²red (V vs. SHE) | Reversibility |
| Paraquat Derivative | 4,4'-bipyridine | 3-sulfonatopropyl | -0.42 | -0.82 | Reversible |
| Diquat | 2,2'-bipyridine | Ethylene bridge | -0.56 | -0.93 | Quasi-reversible |
| 3,3'-Bipyridinium Derivative | 3,3'-bipyridine | 3-sulfonatopropyl | -0.67 | -1.04 | Irreversible |
| 2,2'-Bipyridinium Derivative | 2,2'-bipyridine | 3-sulfonatopropyl | -0.73 | -0.97 | Irreversible |
Data sourced from Bystron et al. (2021).[3]
Discussion: Unraveling the Structure-Property Relationships
The data presented in the table above clearly demonstrates the profound impact of molecular structure on the electrochemical properties of bipyridinium salts.
The Influence of Bipyridine Isomerism:
The planarity of the bipyridine core is a critical factor governing the reversibility of the redox processes. The 4,4'-bipyridinium derivative, which can adopt a planar conformation, exhibits two reversible one-electron reductions. This planarity allows for efficient delocalization of the unpaired electron in the radical cation, thereby stabilizing it.[3]
In contrast, the 2,2'- and 3,3'-bipyridinium derivatives show irreversible reduction processes. For the 2,2'-isomer, steric hindrance between the N-substituents can force the pyridine rings out of planarity, disrupting conjugation and destabilizing the reduced species.[3] The 3,3'-isomer's non-conjugated arrangement of nitrogen atoms leads to the formation of a less stable diradical upon two-electron reduction.[3]
Diquat, with its ethylene bridge, represents an interesting case. The bridge enforces a degree of planarity, resulting in quasi-reversible electrochemistry.[3]
Redox Mechanism Visualization:
Caption: General two-step redox mechanism of bipyridinium salts.
Implications for Applications:
The observed differences in redox potentials and reversibility have significant implications for the practical applications of these compounds. For instance, in the context of herbicidal activity , the ability to undergo redox cycling and generate reactive oxygen species is key. Diquat is a more potent generator of superoxide radicals than paraquat, which correlates with its more negative first reduction potential.[9]
For redox flow batteries , highly reversible electrochemistry is essential for long-term cycling stability. The 4,4'-bipyridinium derivatives, with their stable and reversible redox couples, are therefore more promising candidates for anolytes in these energy storage systems.[3] The tunability of the redox potential through N-substitution also allows for the optimization of the battery's output voltage.[3]
The counter-ion also plays a crucial role. For example, exchanging iodide for bistriflimide ([NTf₂]⁻) in some bipyridinium salts has been shown to increase transition times and coloration efficiencies in electrochromic devices.[10] The size and mobility of the counter-ion can affect the kinetics of the electron transfer process.[11]
Conclusion: A Framework for a Priori Design
This guide has provided a comprehensive overview of the electrochemical properties of bipyridinium salts, emphasizing the critical interplay between molecular structure and redox behavior. The detailed experimental protocol and comparative data serve as a valuable resource for researchers in the field. By understanding the principles of how bipyridine isomerism, N-substitution, and the electrochemical environment influence redox potentials and reversibility, scientists are better equipped to rationally design and synthesize novel bipyridinium salts with precisely tailored properties for a wide range of applications, from sustainable agriculture to advanced energy storage.
References
- Viologen - Wikipedia. [Link]
- Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 9, 628889. [Link]
- Bauer, R., et al. (1984). On the Synthesis and Electrochemical Properties of Some New Bipyridinium and Related Compounds.
- Ghosh, A., et al. (2020). Exploring the role of counterions in the electrochromic performance of redox-active viologen. Physical Chemistry Chemical Physics, 22(45), 26365-26373. [Link]
- Li, H., et al. (2021). Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment. Journal of the American Chemical Society, 143(40), 16676-16684. [Link]
- Pande, G. K., et al. (2019). Effects of counter ions on electrochromic behaviors of asymmetrically substituted viologens. Solar Energy Materials and Solar Cells, 197, 25-31. [Link]
- Sandy, J. R., & Moldeus, P. (1986). Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system. Biochemical Pharmacology, 35(18), 3081-3087. [Link]
- On the Synthesis and Electrochemical Properties of Some New Bipyridinium and Related Compounds.
- Wang, C., et al. (2017). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications.
- Park, M., et al. (2021). Methyl Viologen Anolyte Introducing Nitrate as Counter-Anion for an Aqueous Redox Flow Battery. Journal of The Electrochemical Society, 168(10), 100532. [Link]
- Alesanco, Y., et al. (2017). Bis(bipyridinium) Salts as Multicolored Electrochromic Devices. Chemistry – A European Journal, 23(33), 8036-8045. [Link]
- Amazawa, T., et al. (1998). Effect of structures of bipyridinium salts on redox potential and its application to CO2 fixation. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-15. [Link]
- Li, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 684. [Link]
- Highly Sensitive Electrochemical Detection of Paraquat in Environmental Water Samples Using a Vertically Ordered Mesoporous Silica Film and a Nanocarbon Composite. MDPI. [Link]
- Chemical structures of bipyridyl herbicides: PQ, DQ, and BV.
- Electrochemical Detection of Paraquat Using Fe3O4 Nanoparticles Coated with Silica Shells and Modeling of Its Adsorption by Molecular Dynamics.
- Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates.
- Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstr
- Effects of herbicidal chemicals on redox potentials of Arabidopsis thaliana root tip cells based on mt-roGFP1 probe. Journal of Agro-Environment Science. [Link]
- Protocol for cyclic voltammetry. iGEM. [Link]
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
Sources
- 1. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 2. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the role of counterions in the electrochromic performance of redox-active viologen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(bipyridinium) Salts as Multicolored Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.uos.ac.kr [pure.uos.ac.kr]
A Comparative Benchmarking Guide to 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) for Electrophilic Fluorination
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern synthesis. The profound impact of fluorine on a molecule's pharmacokinetic and physicochemical properties—including metabolic stability, lipophilicity, and binding affinity—necessitates a deep understanding of the available fluorinating reagents. This guide provides an in-depth, evidence-based comparison of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), commonly known as SynFluor™, against other widely used electrophilic N-F fluorinating agents, namely Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Our analysis is grounded in peer-reviewed experimental data, focusing on reaction efficiency, scope, and handling characteristics. We aim to equip you with the critical insights required to select the optimal reagent for your specific synthetic challenge.
The Landscape of Electrophilic N-F Fluorinating Reagents: A Brief Overview
The development of stable, easy-to-handle electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond revolutionized the synthesis of organofluorine compounds, offering a safer and more selective alternative to hazardous reagents like elemental fluorine.[1] This class of reagents, which includes SynFluor™, Selectfluor®, and NFSI, has become indispensable in both academic and industrial research.[2]
The reactivity of these reagents is primarily governed by the electron density at the nitrogen atom bonded to fluorine; a more electron-deficient nitrogen center leads to a more electrophilic fluorine atom and, consequently, a more powerful fluorinating agent.[1] This principle is the basis for the varying reactivity profiles of the reagents discussed herein.
Quantitative Benchmarking: A Reactivity Scale
To move beyond anecdotal evidence and trial-and-error, a quantitative reactivity scale for ten common N-F fluorinating reagents was established by Hodgson and colleagues.[3][4] This seminal work utilized the fluorination of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile to determine the relative and absolute rate constants of fluorination.[3][4] This provides a robust framework for comparing the intrinsic electrophilicity of these reagents.
| Reagent | Structure | Relative Rate Constant (krel) vs. Selectfluor® |
| SynFluor™ | 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | 0.2 |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 |
| NFSI | N-Fluorobenzenesulfonimide | 0.00003 |
| Table 1: Relative fluorination rate constants of SynFluor™, Selectfluor®, and NFSI as determined by Hodgson et al.[4] |
As the data indicates, Selectfluor® is a significantly more reactive fluorinating agent than both SynFluor™ and NFSI under the studied conditions.[4] SynFluor™ exhibits a reactivity that is roughly one-fifth that of Selectfluor®, while NFSI is considerably milder.[4] This quantitative data is crucial for initial reagent selection. A highly reactive substrate may benefit from a milder reagent like NFSI to avoid side reactions or over-fluorination, whereas a less reactive substrate will likely require the power of Selectfluor® or the balanced reactivity of SynFluor™.
Comparative Performance in Key Transformations
While the quantitative reactivity scale provides a valuable baseline, the performance of a fluorinating agent can be highly substrate-dependent. Below, we compare the efficiency of SynFluor™, Selectfluor®, and NFSI in the context of common and pharmaceutically relevant transformations.
α-Fluorination of Carbonyl Compounds: A Benchmark Reaction
The α-fluorination of β-ketoesters is a classic benchmark reaction for evaluating the efficacy of electrophilic fluorinating agents.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor® | Acetonitrile, room temp. | >95 | BenchChem |
| Ethyl 2-oxocyclohexanecarboxylate | NFSI | Pd catalyst, THF, room temp. | 72 | BenchChem |
| 1,3-Dicarbonyl Compounds | SynFluor™ | Acetonitrile, room temp. | (Qualitative) | [3] |
| Table 2: Comparison of yields for the α-fluorination of a β-ketoester. |
Selectfluor® generally provides excellent yields in the fluorination of active methylene compounds under mild conditions.[5] NFSI is also effective, though in some cases it may require catalysis to achieve comparable efficiency.[5] While specific yield data for SynFluor™ in this direct comparison is not as readily available in the literature, its established reactivity suggests it would be an effective reagent for this transformation, potentially offering a balance between the high reactivity of Selectfluor® and the mildness of NFSI.
Fluorination of Complex Molecules: Steroids and Heterocycles
In drug discovery, the late-stage fluorination of complex molecules is a critical application. The choice of reagent can significantly impact yield and stereoselectivity.
Steroids: The fluorination of steroids is of great interest to the pharmaceutical industry.[6] In the fluorination of progesterone enol acetate, Selectfluor® has been shown to be a highly efficient reagent, yielding a mixture of 6α- and 6β-fluoro isomers.[6] The stereoselectivity of these reactions can be influenced by the specific steroid structure and reaction conditions.[6] While direct comparative data with SynFluor™ on the same steroid substrate is limited in the literature, the development of various N-fluoropyridinium salts, the class of compounds to which SynFluor™ belongs, was driven by the need for reagents with tunable reactivity for such complex applications.[2]
Heterocycles: The fluorination of electron-rich heterocyclic compounds is another important transformation. NFSI has been successfully employed in the palladium-catalyzed C-H fluorination of various nitrogen-containing heterocycles.[7] Selectfluor® is also widely used for the fluorination of heterocycles, such as indoles. The choice between these reagents often depends on the specific heterocyclic system and the desired regioselectivity. The reactivity of SynFluor™ positions it as a viable candidate for these transformations, particularly in cases where the high reactivity of Selectfluor® might lead to undesired side reactions.
Experimental Protocols: A Guide to Benchmarking in Your Lab
To facilitate the direct comparison of these reagents in your own research, we provide a detailed, standardized protocol for the α-fluorination of a model β-ketoester, ethyl 2-oxocyclohexanecarboxylate.
General Considerations
Safety: All N-F fluorinating agents are strong oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reactions should be performed in a well-ventilated fume hood.
Reagent Purity: The purity of the fluorinating agent, substrate, and solvent can significantly impact reaction efficiency and reproducibility. Ensure all reagents are of high purity and solvents are anhydrous where specified.
Experimental Workflow
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
A Comparative Review of Modern Electrophilic Fluorinating Agents: A Guide for Researchers
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemical development.[1][2] The unique physicochemical properties imparted by fluorine can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, the development of safe, selective, and efficient methods for introducing fluorine has been a major focus of synthetic chemistry. This guide provides an in-depth, data-driven comparison of modern electrophilic fluorinating agents, with a focus on the widely used N-F class of reagents, to assist researchers in making informed decisions for their synthetic challenges.
The Rise of Electrophilic N-F Reagents: A Paradigm Shift in Fluorination Chemistry
Historically, the use of elemental fluorine (F₂) for fluorination was fraught with challenges due to its extreme reactivity, toxicity, and corrosive nature, necessitating specialized equipment and handling protocols.[3][5] The advent of electrophilic N-F reagents revolutionized the field by providing stable, solid, and easy-to-handle sources of "electrophilic" fluorine.[6][7][8] These reagents have enabled the precise and selective fluorination of a wide range of organic substrates under milder conditions.[2][9]
This guide will focus on a comparative analysis of the most prominent and synthetically useful electrophilic fluorinating agents, including the cationic reagent Selectfluor™ and the neutral reagent N-Fluorobenzenesulfonimide (NFSI). We will delve into their reactivity, selectivity, substrate scope, and practical handling considerations, supported by experimental data and established protocols.
At the Forefront: A Head-to-Head Comparison of Selectfluor™ and NFSI
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) have emerged as the workhorses for electrophilic fluorination in both academic and industrial laboratories.[1][10] While both are effective fluorinating agents, they exhibit key differences in their reactivity and applications.
| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive, often considered the more powerful fluorinating agent.[1] | Generally less reactive, offering milder and sometimes more selective fluorinations.[1] |
| Structure | Cationic, quaternary ammonium salt.[1] | Neutral, sulfonimide.[1] |
| Solubility | Soluble in polar solvents like acetonitrile, water, and DMF.[1] | Soluble in a broader range of common organic solvents such as THF, CH₂Cl₂, and acetonitrile.[1] |
| Stability | Highly stable, non-hygroscopic solid.[1] | Stable, non-hygroscopic crystalline solid.[1] |
| Handling | Easy to handle and can be used in aqueous conditions.[1] | Easy to handle, typically used under anhydrous conditions.[1] |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate).[1] | Benzenesulfonimide.[1] |
The choice between Selectfluor™ and NFSI is often dictated by the nature of the substrate and the desired outcome. The higher reactivity of Selectfluor™ makes it the reagent of choice for less reactive substrates.[1] Conversely, the milder nature of NFSI can be advantageous for substrates prone to over-fluorination or side reactions.[1]
Performance Data: A Quantitative Comparison
The following table summarizes representative yields for the fluorination of various common substrate classes using Selectfluor™ and NFSI, highlighting their relative efficacy in key transformations.
| Substrate Class | Reagent | Product | Yield (%) | Reference |
| α-Fluorination of Carbonyls | Selectfluor™ | 2-Fluoro-1,3-diphenylpropane-1,3-dione | High | [11] |
| α-Fluorination of Carbonyls | NFSI | 2-Carbethoxy-2-fluorocyclohexanone | 95 | [11] |
| Fluorination of Enol Ethers | Selectfluor™ | 2-Fluorocyclohexanone | Good | [11] |
| Fluorination of Aromatics | Selectfluor™ | Fluoroarenes | Effective | [11] |
| Fluorination of Organometallics | NFSI | Fluorobenzene (from Phenylmagnesium bromide) | 80 | [11] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Mechanistic Considerations: Understanding the "How" and "Why"
The mechanism of electrophilic fluorination with N-F reagents is complex and can be substrate-dependent, with evidence supporting both single-electron transfer (SET) and SN2-type pathways.[12][13] Kinetic studies have suggested that many fluorinations by N-F reagents proceed through a bimolecular, SN2-type mechanism involving the direct attack of the nucleophile on the electrophilic fluorine atom.[14][15]
Caption: A generalized Sₙ2-type mechanism for electrophilic fluorination.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, detailed step-by-step protocols for representative fluorination reactions are provided below. The rationale behind key experimental choices is also explained to provide a deeper understanding of the process.
Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor™
This protocol describes the fluorination of a β-ketoester, a common transformation in the synthesis of biologically active molecules.
Workflow Diagram:
Caption: Workflow for the α-fluorination of a β-ketoester.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the β-ketoester (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add Selectfluor™ (1.1 mmol, 1.1 equiv) portion-wise at room temperature. Rationale: Acetonitrile is a common polar solvent for Selectfluor™ reactions. Portion-wise addition helps to control any potential exothermicity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Rationale: The aqueous work-up removes the water-soluble byproducts of the Selectfluor™ reagent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-fluoro-β-ketoester.[1]
Protocol 2: Fluorination of an Electron-Rich Aromatic Compound using NFSI
This protocol details the direct fluorination of an activated aromatic ring, a challenging yet highly valuable transformation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-rich aromatic substrate (1.0 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (10 mL). Add NFSI (1.2 mmol, 1.2 equiv). Rationale: Anhydrous conditions are often preferred for NFSI reactions to prevent potential hydrolysis of the reagent or substrate.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitor by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the fluorinated aromatic compound.[1]
Safety and Handling: A Critical Consideration
While modern electrophilic fluorinating agents are significantly safer to handle than elemental fluorine, they are still reactive chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][16][17] It is crucial to consult the Safety Data Sheet (SDS) for each reagent before use and to be aware of potential incompatibilities.[17] Quenching of reactions containing these reagents should be performed with care, as it can be exothermic.[17]
Expanding the Arsenal: Other Notable Electrophilic Fluorinating Agents
Beyond Selectfluor™ and NFSI, a variety of other N-F reagents have been developed, each with its own unique reactivity profile and applications.[9][18] These include N-fluoropyridinium salts and N-fluoro-o-benzenedisulfonimide (NFOBS).[6][11] The development of new and more selective fluorinating agents remains an active area of research.[19]
Conclusion: Making the Right Choice for Your Research
The selection of an appropriate electrophilic fluorinating agent is a critical decision that can significantly impact the success of a synthetic route. This guide has provided a comparative overview of the most widely used modern reagents, with a focus on the practical aspects of their application. By understanding the relative reactivity, selectivity, and handling requirements of agents like Selectfluor™ and NFSI, researchers can make more informed choices to achieve their synthetic goals efficiently and safely. The continued development of novel fluorinating agents promises to further expand the toolbox of synthetic chemists, enabling the creation of increasingly complex and valuable fluorinated molecules.
References
- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health.
- Electrophilic fluorination. Grokipedia.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate.
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Role of Electrophilic Fluorination in Modern Pharmaceutical Development. C&EN.
- Electrophilic fluorination. Wikipedia.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI.
- Electrophilic Fluorination with N-F Reagents. Organic Reactions.
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
- New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology.
- Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
- Fluorination Methods for Drug Discovery and Development. ResearchGate.
- The three generations of reagents for radical fluorination. ResearchGate.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- Electrophilic Fluorination. Bryn Mawr College.
- Fluorinating agents. ACS GCI Pharmaceutical Roundtable.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Electrophilic fluorination power: selectfluor vs NFSI. Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Fluorinating Reagents: An Economic and Performance Assessment of Synfluor vs. The Field
Introduction: The Strategic Imperative of Fluorination in Modern Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate the pharmacokinetic and physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, the demand for efficient, selective, and safe fluorinating reagents has surged.[2][3]
Historically, the use of elemental fluorine (F₂) presented formidable safety and handling challenges, restricting its application.[4][5] This led to the development of a diverse arsenal of chemical reagents designed to deliver fluorine in a more controlled manner. These reagents are broadly categorized into electrophilic sources, which deliver an "F⁺" equivalent, and nucleophilic sources, which deliver an "F⁻" equivalent.
This guide provides an in-depth, objective comparison of Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)), a powerful electrophilic reagent, against other prevalent alternatives. We will dissect the economic viability, performance, safety, and operational practicality of these reagents to empower researchers, chemists, and process development professionals to make informed decisions for their specific synthetic challenges.
The Contenders: A Profile of Key Fluorinating Reagents
Our analysis focuses on Synfluor and its primary competitors, segmented by their mode of action.
Electrophilic N-F Reagents
This class of reagents, characterized by a relatively weak Nitrogen-Fluorine bond, are typically bench-stable crystalline solids that are safer and easier to handle than gaseous fluorine.[4][5] They are the reagents of choice for fluorinating electron-rich substrates like enolates, silyl enol ethers, and activated aromatic rings.
-
Synfluor (MEC-31): A highly reactive N-F reagent known for its high fluorine content.[6] It is effective for the fluorination of a range of substrates, including β-diketones and steroids, under mild conditions.[7]
-
Selectfluor® (F-TEDA-BF₄): Arguably the most widely used commercial electrophilic fluorinating agent.[8] It is a versatile, powerful, and bench-stable solid used in both academic research and large-scale industrial processes, including the synthesis of fluorinated corticosteroids.[8][9]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used, stable crystalline solid. Unlike Selectfluor, which can sometimes act as an oxidant, NFSI is often considered a "purer" source of electrophilic fluorine, prized for its selectivity.[10]
Nucleophilic Deoxyfluorinating Reagents
These reagents excel at converting alcohols and carbonyl compounds into their corresponding fluorinated analogues via nucleophilic substitution.
-
DAST (Diethylaminosulfur Trifluoride): A long-standing reagent for deoxyfluorination. However, its utility is severely hampered by its thermal instability and potential for explosive decomposition, making it unsuitable for large-scale applications.[11]
-
Deoxo-Fluor®: Developed as a thermally more stable alternative to DAST, offering a significant improvement in safety.[11]
-
PyFluor®: A more recent, low-cost, and highly stable deoxyfluorination reagent that often shows improved selectivity and minimizes elimination side products compared to DAST.[12][13]
Part 1: The Economic Viability Assessment
A reagent's true cost extends beyond its catalog price. It encompasses factors like molecular weight, the number of active fluorine atoms, required stoichiometry, safety infrastructure, and downstream purification expenses. To provide a standardized metric, we have calculated an approximate Cost per Mole of Active Fluorine , based on publicly available supplier pricing for research quantities.
| Reagent | Supplier & Quantity (g) | Price (USD) | Molecular Weight ( g/mol ) | Active F Atoms | Approx. Cost per Mole F (USD) |
| Selectfluor® | Strem, 25g | $97.00[10] | 354.26 | 1 | ~$9,650 |
| NFSI | Apollo Sci, 100g | £15.00 (~$19)[14] | 315.34 | 1 | ~$600 |
| DAST | Sigma-Aldrich, 25g | $292.00 | 161.19 | 1 | ~$18,800 |
| Deoxo-Fluor® | Apollo Sci, 25g (50% sol) | £98.00 (~$124)[15] | 221.24 | 1 | ~$11,100 |
| PyFluor® | Chem-Impex, 5g | $105.20[16] | 161.15 | 1 | ~$21,000 |
Analysis of Economic Viability:
-
NFSI emerges as the most cost-effective reagent on a per-mole basis for research quantities, offering a significant economic advantage.
-
Selectfluor , despite its higher molar cost compared to NFSI, remains a dominant reagent. Its economic viability on an industrial scale is proven by its use in manufacturing blockbuster drugs, where factors like reaction efficiency, reliability, and well-established process safety protocols can outweigh the raw material cost.[8] Annual worldwide production is estimated at 25 tonnes.[8]
-
Synfluor's limited commercial availability is a major economic drawback. While it was developed for its low production cost and high fluorine content, a lack of consistent supply chain makes it a high-risk choice for long-term drug development projects.[6]
-
Nucleophilic reagents, particularly DAST and PyFluor , appear expensive at this scale. However, their cost must be weighed against the value of the specific chemical transformation (e.g., deoxyfluorination) which cannot be achieved with electrophilic reagents. PyFluor's key advantage is not just price, but its enhanced safety and stability profile over DAST, which reduces indirect costs associated with risk mitigation.[12]
Part 2: Performance and Reactivity Comparison
The choice of reagent is fundamentally dictated by the substrate and the desired transformation. A quantitative reactivity scale for electrophilic N-F reagents has been experimentally determined, providing a powerful tool for comparison.[5][17]
| Feature | Synfluor | Selectfluor® | NFSI | DAST / Deoxo-Fluor® / PyFluor® |
| Reagent Class | Electrophilic (N-F) | Electrophilic (N-F) | Electrophilic (N-F) | Nucleophilic (Deoxyfluorination) |
| Relative Reactivity | High[7] | High (Slightly less reactive than Synfluor)[17] | Moderate[18] | N/A (Different Mechanism) |
| Primary Substrates | Enolates, β-dicarbonyls, phenols, aromatics[7] | Enolates, β-dicarbonyls, C-H bonds, alkenes[10][19] | Enolates, carbanions, aromatics[18] | Alcohols, Aldehydes, Ketones, Carboxylic Acids |
| Common Solvents | Acetonitrile (MeCN) | Acetonitrile (MeCN), Water[10][18] | THF, CH₂Cl₂, MeCN | CH₂Cl₂, THF |
| Key Advantages | High reactivity, high fluorine content per molecule.[6] | Versatile, powerful, well-documented, water-tolerant.[10] | High selectivity, less prone to oxidation side reactions.[10] | Unique transformation of alcohols to fluorides. |
| Key Limitations | Limited commercial availability. | Can act as an oxidant, potentially leading to side products.[10] | Lower reactivity than Selectfluor.[18] | DAST: Thermally unstable. All: Sensitive to moisture. |
Expert Insights on Causality: The higher reactivity of reagents like Synfluor and Selectfluor stems from the greater polarization of the N-F bond, making the fluorine atom more electrophilic. This is influenced by the electron-withdrawing nature of the reagent's scaffold.[20] NFSI's two sulfonyl groups provide significant stabilization, rendering it less reactive but often more selective. The choice between high reactivity and high selectivity is a classic chemical trade-off; for complex molecules with multiple sensitive functional groups, the milder conditions and higher selectivity of NFSI may be preferable, whereas for less reactive substrates, the power of Selectfluor or Synfluor might be necessary to drive the reaction to completion.[20]
Part 3: Safety and Handling Profile
In process development and manufacturing, safety and handling are paramount economic considerations. The costs associated with specialized equipment, training, and hazard mitigation are significant.
| Reagent | Physical Form | Stability | Key Hazards | Handling Requirements |
| Synfluor | White Powder | Stable at RT; exothermic decomposition >160°C.[7] | Corrosive, toxic. | Handle in a dry atmosphere.[7] Standard PPE. |
| Selectfluor® | Crystalline Solid | High, bench-stable, tolerates air and water.[18] | Oxidizer, skin/eye irritant. | Easy to handle, non-volatile solid.[18] Standard PPE. |
| NFSI | Crystalline Solid | Stable, non-hygroscopic.[18] | Skin/eye irritant. | Easy to handle crystalline powder.[18] Standard PPE. |
| DAST | Liquid | Thermally unstable, potentially explosive. [11] | Toxic, corrosive, water-reactive. | Requires specialized handling , storage at 2-8°C, and cannot be heated above ~50°C. |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST.[11][15] | Corrosive, water-reactive. | Safer than DAST for scale-up, but still requires caution. Storage at 2-8°C. |
| PyFluor® | Solid | Thermally stable, not air/moisture sensitive.[12] | Corrosive.[21] | Safer and more stable than DAST, does not require refrigeration.[12] |
Authoritative Grounding: The extreme hazard associated with DAST cannot be overstated. Its tendency for exothermic, explosive decomposition, particularly in the presence of impurities or upon heating, has led to serious laboratory accidents. For this reason, reagents like Deoxo-Fluor® and PyFluor® were specifically designed as safer alternatives.[11] PyFluor's status as a stable solid that does not require refrigeration represents a significant logistical and safety advantage, reducing both risk and operational costs.[12]
Experimental Protocols: A Head-to-Head Case Study
To provide a practical comparison, we present a representative protocol for the α-fluorination of a β-ketoester, a common transformation for which both Synfluor and Selectfluor are well-suited.[7][22]
Workflow: Electrophilic Fluorination of a β-Ketoester
Caption: General workflow for electrophilic fluorination.
Protocol 1: Fluorination using Selectfluor®
This protocol is adapted from literature procedures for the monofluorination of β-ketoesters.[20][22]
Self-Validating System:
-
Objective: To synthesize Ethyl 2-fluoro-3-oxo-3-phenylpropanoate from Ethyl benzoylacetate.
-
Expected Outcome: Formation of the desired product in high yield (>85%), verifiable by ¹H, ¹⁹F NMR, and MS.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (1.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (10 mL). Stir until the substrate is fully dissolved.
-
Causality: Acetonitrile is a common polar aprotic solvent that effectively solubilizes both the substrate and Selectfluor, facilitating the reaction.[18]
-
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 eq.) portion-wise over 5 minutes. An exotherm may be observed.
-
Causality: A slight excess of the fluorinating agent ensures complete consumption of the starting material. Portion-wise addition helps control the reaction rate and temperature.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Causality: Reaction times can vary significantly based on the nucleophilicity of the substrate. Without a base, the reaction can be slow (up to 120 hours for some substrates), while the addition of a mild base can accelerate it but may risk difluorination.[20]
-
-
Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Hypothetical Adaptation for Synfluor
Based on the known reactivity of Synfluor, the protocol would be nearly identical, with potential adjustments to reaction time.
Methodology:
-
Setup and Dissolution: Follow steps 1 and 2 from the Selectfluor protocol.
-
Reagent Addition: Add Synfluor (1.1 mmol, 1.1 eq.) portion-wise.
-
Causality: Synfluor is known to be highly reactive; therefore, careful, portion-wise addition is critical to manage the reaction rate.[7]
-
-
Reaction: Stir at room temperature and monitor. Given Synfluor's higher reactivity, the reaction may proceed faster than with Selectfluor.
-
Workup and Purification: Follow steps 5 and 6 from the Selectfluor protocol. The byproduct of Synfluor is 2,2'-bipyridine, which is typically removed during the aqueous workup and chromatography.
Decision-Making Framework: Choosing the Right Reagent
The optimal reagent choice is context-dependent. This decision tree, rendered in DOT language, provides a logical framework for selection.
Caption: Decision tree for selecting a fluorinating reagent.
Conclusion and Recommendations
The economic and practical viability of a fluorinating reagent is a multi-faceted issue where catalog price is only the beginning of the story.
-
Synfluor , while a powerful and highly reactive electrophilic fluorinating agent, suffers from a critical flaw in today's market: a lack of consistent, widespread commercial availability. For any project with long-term goals, particularly in pharmaceutical development, relying on a reagent with a fragile supply chain introduces unacceptable risk. Therefore, despite its performance, Synfluor cannot be recommended for new process development.
-
Selectfluor® remains the industry workhorse for electrophilic fluorination. Its proven scalability, extensive documentation, and robust supply chain provide a level of trust and reliability that justifies its cost. It is the go-to reagent for challenging fluorinations where high reactivity is required.
-
NFSI presents the most compelling case for routine electrophilic fluorination from a direct cost perspective. Its high selectivity and excellent safety profile make it an ideal first choice for the fluorination of sensitive, complex molecules, and its low cost per mole is a significant advantage for budget-conscious labs.
-
For deoxyfluorination, the landscape has shifted decisively towards safety. DAST should be considered a legacy reagent, used only on a small scale with extreme caution. PyFluor® and Deoxo-Fluor® are the superior choices, with PyFluor's solid state and thermal stability making it an exceptionally attractive and economically sensible option for modern synthesis by reducing the indirect costs of hazard mitigation.
Ultimately, the "best" reagent does not exist in a vacuum. The optimal choice lies at the intersection of the specific chemical transformation, the required scale, the project's budget, and, most importantly, an uncompromising commitment to safety.
References
- Shabalin, A. A., & Krasavin, M. (2021). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Cardiff University ORCA.[Link]
- Al-Azzawi, A. R., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.[Link]
- Rozatian, N., et al. (2018).
- Cruces, J., et al. (2010). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
- Market Research Future. (2025). Growth Strategies in Electrophilic Fluorinating Reagents Market: 2025-2033 Outlook. LinkedIn.[Link]
- Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Organic Chemistry Portal.[Link]
- Daggett, J. (2012). Simpler fluorine chemistry. SCI.[Link]
- IndiaMART. (2025). N-Fluorobenzenesulfonimide (NFSI) CAS 133745-75-2. IndiaMART.[Link]
- Ielo, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]
- REF Impact Case Studies. (2014). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.[Link]
- Organic Chemistry Portal. (2025). Selectfluor. Organic Chemistry Portal.[Link]
- Umemoto, T., & Singh, R. P. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.[Link]
- REF Impact Case Studies. (2014). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.[Link]
- Rozatian, N., et al. (2018).
- Precedence Research. (2024). Fluorination Reagents Sales Market Report. Precedence Research.[Link]
Sources
- 1. A11992.14 [thermofisher.com]
- 2. marketreportanalytics.com [marketreportanalytics.com]
- 3. dataintelo.com [dataintelo.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SynFluor - Enamine [enamine.net]
- 8. REF Case study search [impact.ref.ac.uk]
- 9. indiamart.com [indiamart.com]
- 10. strem.com [strem.com]
- 11. Selectfluor Price at Chemsrc [chemsrc.com]
- 12. mdpi.com [mdpi.com]
- 13. PyFluor - Enamine [enamine.net]
- 14. 133745-75-2 Cas No. | N-Fluorobenzenesulfonimide | Apollo [store.apolloscientific.co.uk]
- 15. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 16. chemimpex.com [chemimpex.com]
- 17. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 18. N-Fluorobenzenesulfonimide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. PyFluor | Sigma-Aldrich [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
A Mechanistic Showdown: Synfluor vs. Selectfluor in Electrophilic Fluorination
For the Modern Chemist: A Guide to Choosing Your N-F Reagent
The strategic incorporation of fluorine into organic molecules is a paramount pursuit in the development of pharmaceuticals, agrochemicals, and advanced materials. Electrophilic fluorination, a key methodology for forging carbon-fluorine bonds, has been revolutionized by the advent of stable, easy-to-handle N-F reagents. Among the most prominent of these are N-fluorobenzenesulfonimide (NFSI), commercially known as Synfluor, and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely recognized by its trade name, Selectfluor.
While both reagents serve the same fundamental purpose—delivering an electrophilic fluorine atom—their distinct structural and electronic properties give rise to significant differences in reactivity, selectivity, and mechanistic pathways. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of Synfluor and Selectfluor, supported by experimental data, to inform the rational selection of the optimal reagent for a given synthetic challenge.
At a Glance: Key Distinctions
| Feature | Synfluor (NFSI) | Selectfluor (F-TEDA-BF₄) |
| Structure | Neutral, sulfonimide | Cationic, quaternary ammonium salt |
| Reactivity | Generally less reactive | Generally more reactive |
| Solubility | Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile) | Soluble in polar solvents (acetonitrile, water, DMF) |
| Stability | Stable, non-hygroscopic crystalline solid | Highly stable, non-hygroscopic solid |
| Handling | Easy to handle, typically used under anhydrous conditions | Easy to handle, can be used in aqueous conditions |
| Byproducts | Benzenesulfonimide | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) |
The Heart of the Matter: A Mechanistic Comparison
The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion, with evidence supporting both a polar, two-electron (SN2-type) pathway and a single-electron transfer (SET) mechanism. The operative pathway is highly dependent on the substrate, the reagent, and the reaction conditions.
The Structural and Electronic Landscape
The fundamental difference between Synfluor and Selectfluor lies in their structures. Synfluor is a neutral molecule where the fluorine atom is bonded to a nitrogen atom flanked by two electron-withdrawing sulfonyl groups. This arrangement polarizes the N-F bond, rendering the fluorine atom electrophilic.
In contrast, Selectfluor possesses a cationic cage-like structure where the fluorine atom is attached to a quaternary nitrogen atom within a diazabicyclo[2.2.2]octane (DABCO) framework.[1] The positive charge on the nitrogen atom strongly withdraws electron density from the N-F bond, making the fluorine atom significantly more electrophilic than in Synfluor.
Caption: Structural comparison of Synfluor (NFSI) and Selectfluor.
The SN2 vs. SET Dichotomy
The debate over an SN2 versus a SET mechanism is central to understanding the reactivity of these reagents.
-
SN2-type Mechanism: In this pathway, the nucleophilic substrate directly attacks the electrophilic fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of the C-F bond. This mechanism is favored for less easily oxidized substrates. Kinetic studies on the fluorination of enamines and carbanions with various N-F reagents, including NFSI and Selectfluor, have shown second-order kinetics, which is consistent with a direct attack of the nucleophile on the fluorine atom.[2]
-
Single-Electron Transfer (SET) Mechanism: This pathway involves the initial transfer of an electron from the nucleophilic substrate to the N-F reagent, forming a radical cation of the substrate and a radical anion of the reagent. The radical anion then fragments to release a fluoride anion and a nitrogen-centered radical. The substrate radical cation and the fluoride anion then combine to form the fluorinated product. The SET mechanism is more likely with electron-rich, easily oxidized substrates. For instance, theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that the SET mechanism is preferred over the SN2 pathway.[3]
Sources
A Comparative Guide to the Performance of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Potent Fluorinating Agent
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of electrophilic fluorinating agents, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often referred to as SynFluor™ or MEC-31, has emerged as a reagent of significant interest.[1] It is a stable, nonhygroscopic crystalline solid, valued for its high reactivity and substantial effective fluorine content.[1]
This guide will delve into the critical, yet often overlooked, aspect of solvent effects on the performance of this reagent. The choice of solvent can profoundly influence the solubility, stability, and reactivity of the fluorinating agent, ultimately dictating the success and efficiency of a fluorination reaction.
Physicochemical Properties and Structural Features
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a salt consisting of a difluorobipyridinium dication and two tetrafluoroborate anions. Its chemical structure is key to its reactivity; the electron-withdrawing nature of the bipyridinium core enhances the electrophilicity of the fluorine atoms.
| Property | Value |
| Molecular Formula | C₁₀H₈B₂F₁₀N₂ |
| Molecular Weight | 367.79 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 175 °C (decomposes) |
| CAS Number | 178439-26-4 |
Note: The reagent should be stored at 2-8°C, away from moisture.
Comparative Performance in Different Solvent Systems: A Synthesized Analysis
Acetonitrile (CH₃CN): The Workhorse Solvent
Acetonitrile is the most commonly employed solvent for fluorination reactions with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). Its polar aprotic nature provides good solubility for the reagent and many organic substrates. A landmark study established a kinetic reactivity scale for various N-F fluorinating agents in acetonitrile, providing a quantitative measure of their fluorinating power. In this study, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) was found to be a highly reactive agent.
Key Advantages in Acetonitrile:
-
Good Solubility: Facilitates a homogeneous reaction environment.
-
High Reactivity: The polar nature of acetonitrile can stabilize charged intermediates, often leading to high reaction rates.
-
Inertness: Generally does not compete with the substrate for the fluorinating agent.
Dichloromethane (CH₂Cl₂): A Less Polar Alternative
Dichloromethane is another frequently used solvent. Being less polar than acetonitrile, the solubility of the ionic 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) can be a limiting factor. This reduced solubility can sometimes lead to slower reaction rates compared to those in acetonitrile. However, for certain substrates, the lower polarity of dichloromethane can offer advantages in terms of selectivity.
Considerations for Dichloromethane:
-
Moderate Solubility: May require longer reaction times or higher temperatures.
-
Selectivity: Can be beneficial for reactions where over-fluorination or side reactions are a concern in more polar solvents.
Protic Solvents (e.g., Methanol, Water): A Word of Caution
The use of protic solvents with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is generally discouraged. The reagent can be sensitive to moisture and may be hydrolyzed in boiling water to give 3,3'-dihydroxy-2,2'-bipyridyl.[1] While some highly robust N-F reagents like Selectfluor® can be used in aqueous media, the reactivity of the N-F bond in the bipyridinium salt towards nucleophilic attack by protic solvents is a significant concern.
Potential Issues with Protic Solvents:
-
Reagent Decomposition: Hydrolysis or reaction with the solvent can consume the fluorinating agent.
-
Reduced Reactivity: Solvation of the fluoride leaving group can be less effective, potentially slowing down the desired reaction.
Other Aprotic Solvents (DMF, THF): Potential for Reactivity
Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are common in organic synthesis. However, their use with highly reactive electrophilic fluorinating agents requires caution. For instance, Selectfluor® is known to react exothermically with DMF.[2] While specific data for 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is scarce, the possibility of undesired side reactions with these solvents, particularly at elevated temperatures, should be considered.
Comparison with Alternative Electrophilic Fluorinating Agents
The choice of a fluorinating agent is a critical decision in synthetic planning. Below is a comparison of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) with two other widely used N-F reagents.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor™) | High reactivity, high effective fluorine content, stable solid. | Moisture sensitive, limited data in a wide range of solvents. | |
| Selectfluor® | Bench-stable, easy to handle, can be used in water, well-documented reactivity. | Lower effective fluorine content compared to SynFluor™. | |
| N-Fluorobenzenesulfonimide (NFSI) | Milder reagent, good for selective fluorinations. | Less reactive than SynFluor™ and Selectfluor®. |
Experimental Protocols
The following are representative protocols for the use of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate). Note: These are general guidelines and may require optimization for specific substrates.
General Protocol for the α-Fluorination of a β-Keto Ester
Caption: General workflow for the α-fluorination of a β-keto ester.
Detailed Steps:
-
To a solution of the β-keto ester (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as 1,8-bis(dimethylamino)naphthalene (proton sponge) (1.1 mmol).
-
Stir the resulting solution at room temperature for 15 minutes to ensure complete enolate formation.
-
Add 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (1.1 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.
Mechanistic Considerations
The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. The operative mechanism is likely dependent on the substrate, the specific N-F reagent, and the solvent.
Caption: Simplified representation of plausible SN2 and SET pathways.
The choice of solvent can influence which pathway is favored. Polar solvents may better stabilize charged intermediates in an SN2-like mechanism, while less polar solvents might favor radical pathways in some cases.
Conclusion and Future Outlook
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a highly effective and reactive electrophilic fluorinating agent. Its performance is significantly influenced by the choice of solvent, with polar aprotic solvents like acetonitrile generally providing the best balance of solubility and reactivity. While direct comparative data across a broad range of solvents is limited, the available information suggests that careful consideration of the solvent's properties is crucial for optimizing fluorination reactions with this reagent. Further systematic studies on the solvent effects would be highly beneficial to the scientific community, enabling more rational and efficient applications of this potent fluorinating agent in the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.
References
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2001). N,N'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Sources
A Comparative Guide to Electrophilic Fluorinating Agents: Cross-Reactivity Profile of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular architectures is a paramount strategy for fine-tuning physicochemical and biological properties. The choice of a fluorinating agent is therefore a critical determinant of synthetic success, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive analysis of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), often referred to as SynFluor, and objectively compares its performance against other common electrophilic N-F fluorinating agents. By delving into experimental data and the underlying mechanistic principles, this document aims to equip researchers with the necessary insights for rational reagent selection.
Introduction: The Quest for Selective Electrophilic Fluorination
Electrophilic fluorination has emerged as a powerful and direct method for the formation of carbon-fluorine bonds.[1] Reagents with an N-F bond have become the workhorses in this field, offering greater stability, safety, and ease of handling compared to earlier reagents like elemental fluorine.[1][2] These reagents, which can be neutral or cationic, deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[1]
Among the plethora of N-F reagents, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a notable member of the N-fluoropyridinium salt class.[3] Understanding its reactivity and cross-reactivity is crucial for its effective deployment in complex synthetic campaigns. The central challenge in electrophilic fluorination is achieving high selectivity for the target C-F bond formation while preserving other sensitive functionalities within the molecule. This necessitates a deep understanding of the inherent reactivity of the fluorinating agent and its interplay with the substrate.
Unveiling the Reactivity Landscape: A Quantitative Comparison
The choice of an electrophilic fluorinating agent has historically been guided by empirical screening. However, recent kinetic studies have enabled the construction of a quantitative reactivity scale for various N-F reagents, providing a more rational basis for selection.[4][5] This scale, which spans eight orders of magnitude, is invaluable for predicting the outcome of a fluorination reaction and for minimizing side reactions by matching the reagent's reactivity to the nucleophilicity of the substrate.[5][6]
A seminal study established a quantitative reactivity scale for ten common electrophilic fluorinating agents by measuring their reaction rates with a series of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[4][5] This work provides a direct comparison of the kinetic performance of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor) against other widely used reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
Table 1: Relative Reactivity of Common Electrophilic Fluorinating Agents [4][5]
| Reagent | Abbreviation | Relative Reactivity (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.8 x 105 | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.2 | |
| Selectfluor™ | F-TEDA-BF₄ | 1.0 (Reference) |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 0.9 | |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | SynFluor | 0.1 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2.2 x 10-2 | |
| N-Fluorobenzenesulfonimide | NFSI | 1.8 x 10-3 |
| N-Fluoro-2-pyridone | 1.0 x 10-8 |
Relative rate constants were determined in CH₃CN with para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles.
From this data, it is evident that N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is approximately ten times less reactive than Selectfluor™ .[5] This lower reactivity can be a significant advantage, potentially leading to higher selectivity and better tolerance of sensitive functional groups. While highly reactive agents are necessary for less nucleophilic substrates, they are also more prone to side reactions with more reactive substrates.[6] The ability to choose a reagent with appropriate reactivity is key to a successful fluorination.[6]
Cross-Reactivity and Functional Group Tolerance: A Comparative Analysis
The true utility of a fluorinating agent in complex molecule synthesis is dictated by its functional group compatibility. A reagent that selectively fluorinates the target site while leaving other functionalities such as esters, amides, or sensitive heterocycles untouched is highly desirable.
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor)
While extensive, systematic cross-reactivity studies for SynFluor are less common in the literature compared to Selectfluor, its moderated reactivity suggests a favorable profile for selective fluorinations. A key application that highlights its selectivity is its use as a terminal oxidant in iodoarene-catalyzed fluorination reactions. In this role, SynFluor was found to be superior to other oxidants like m-chloroperoxybenzoic acid (mCPBA), which can lead to undesired side reactions such as epoxidation of alkenes.[4][7] This suggests that SynFluor is less prone to oxidizing alkene functionalities compared to other oxidizing systems.
Key observations on SynFluor's cross-reactivity:
-
Avoids Epoxidation: In iodoarene-catalyzed difluorination of alkenes, SynFluor acts as both the fluorine source and the terminal oxidant, avoiding the epoxidation side products often seen with mCPBA.[4][7]
-
Moisture Sensitivity: It is important to note that SynFluor is reported to be very moisture-sensitive, which can lead to competing decomposition reactions.[5] This necessitates the use of anhydrous reaction conditions for optimal performance.
Selectfluor™ (F-TEDA-BF₄)
Selectfluor is arguably the most widely used and studied electrophilic fluorinating agent, known for its bench-top stability and broad functional group tolerance.[4][8][9]
Table 2: General Functional Group Tolerance of Selectfluor™
| Functional Group | Tolerance |
| Esters, Amides, Carbamates | Generally well-tolerated.[10][11] |
| Ketones, Aldehydes | Generally well-tolerated, though enolizable ketones can be fluorinated at the α-position.[4][12] |
| Alcohols, Phenols | Can be oxidized by Selectfluor.[2][8] Phenols can undergo fluorination on the aromatic ring.[9] |
| Alkenes, Alkynes | Can undergo fluorination or other addition reactions.[8] The outcome is often dependent on the substrate and reaction conditions. |
| Halogens (Cl, Br, I) | Generally well-tolerated.[10][11] |
| Cyano, Nitro groups | Generally well-tolerated.[10][11][13] |
| Sulfonamides, Sulfones | Generally well-tolerated.[10][11] |
| Thioethers | Can be oxidized to sulfoxides or sulfones.[8] |
| Electron-rich aromatics | Can be fluorinated.[8][9] |
N-Fluorobenzenesulfonimide (NFSI)
NFSI is a neutral N-F reagent with significantly lower reactivity than the cationic reagents like Selectfluor and SynFluor.[5] This makes it a good choice for the fluorination of highly reactive nucleophiles where more powerful reagents might lead to overreaction or decomposition.
Key features of NFSI's cross-reactivity:
-
High Selectivity: Due to its lower reactivity, NFSI often exhibits excellent selectivity for the desired fluorination.
-
Compatibility with Organometallics: It is frequently used for the fluorination of organometallic species, such as Grignard reagents and organolithiums, where it provides good yields of the corresponding fluoroarenes.[13]
Experimental Protocols: A Practical Guide
The successful application of these reagents hinges on the use of appropriate experimental protocols. The following sections provide representative procedures for electrophilic fluorination and for the determination of reagent reactivity.
General Protocol for Electrophilic Fluorination of an Active Methylene Compound
This protocol is a generalized procedure and may require optimization for specific substrates and fluorinating agents.
Materials:
-
Active methylene compound (1.0 equiv)
-
Electrophilic fluorinating agent (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the active methylene compound and the anhydrous solvent.
-
Stir the solution at the desired temperature (typically ranging from room temperature to gentle heating).
-
Add the electrophilic fluorinating agent in one portion or portion-wise.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Upon completion, quench the reaction (e.g., with saturated aqueous sodium thiosulfate or water).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is particularly crucial for moisture-sensitive reagents like SynFluor to prevent decomposition.[5]
-
Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the starting material.
-
Monitoring: Careful reaction monitoring is essential to prevent over-fluorination or the formation of byproducts.
Workflow for Determining the Relative Reactivity of Fluorinating Agents
The following workflow is based on the kinetic studies used to establish the quantitative reactivity scale of N-F reagents.[4][5]
Caption: Workflow for the kinetic determination of N-F reagent reactivity.
Mechanistic Considerations: SN2 versus Single-Electron Transfer (SET)
The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion and is believed to be substrate-dependent. Two primary pathways are generally considered: a direct SN2-type nucleophilic attack on the fluorine atom and a single-electron transfer (SET) process.[1]
Caption: Proposed mechanisms for electrophilic fluorination.
The operative mechanism can influence the stereochemical outcome and the formation of byproducts. For instance, radical probe experiments with certain substrates have failed to show rearranged products, supporting an SN2-type mechanism in those cases.[1] However, for other substrates, evidence for an SET pathway has been observed.[2]
Conclusion: A Guide to Rational Reagent Selection
The selection of an electrophilic fluorinating agent is a critical decision in the synthesis of fluorinated molecules. This guide has provided a comparative analysis of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and other common N-F reagents, grounded in quantitative reactivity data and observed cross-reactivity.
Key Takeaways:
-
Reactivity is a Key Parameter: N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (SynFluor) is a moderately reactive electrophilic fluorinating agent, roughly ten times less reactive than Selectfluor™.[5]
-
Selectivity through Moderated Reactivity: The lower reactivity of SynFluor can be advantageous for achieving higher selectivity and avoiding side reactions, particularly with sensitive substrates. Its successful use in iodoarene-catalyzed fluorinations without causing epoxidation is a testament to this.[4][7]
-
Selectfluor™: The Versatile Workhorse: Selectfluor remains a highly versatile and user-friendly reagent with a broad and well-documented functional group tolerance.[8][9]
-
NFSI for Highly Reactive Nucleophiles: For very reactive nucleophiles, the less reactive NFSI is often the reagent of choice to prevent overreaction.[13]
-
Experimental Conditions are Crucial: The choice of solvent and the exclusion of moisture are critical for the successful application of moisture-sensitive reagents like SynFluor.[5]
By considering the quantitative reactivity data and the specific functional groups present in the substrate, researchers can make a more informed and rational choice of fluorinating agent, ultimately leading to more efficient and successful synthetic outcomes.
References
- Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(44), 8460-8467. [Link]
- Rozatian, N., & Hodgson, D. R. W. (2019). Reactivities of electrophilic N–F fluorinating reagents. Organic & Biomolecular Chemistry, 17(30), 7113-7124. [Link]
- Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents. (2010). Angewandte Chemie International Edition, 49(12), 2215-2218. [Link]
- Chen, K., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20954–20962. [Link]
- Wikipedia.
- Chen, K., et al. (2023).
- Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]
- Scheme 11: Fluorination power order of N-fluoropyridinium salts.
- Kiselyov, A. S. (2005). Preparation, Reactivity, and Applications of N -Fluoropyridinium Salts. Chemical Reviews, 105(1), 8-24. [Link]
- Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]
- Scheme 2. Representative electrophilic fluorination reactions.
- Kitamura, T., et al. (2023). N,N′‐Difluoro‐2,2′‐bipyridinium Bis(tetrafluoroborate): a New Terminal Oxidant for Iodoarene‐catalyzed Fluorination Reactions. Chemistry – An Asian Journal, 18(13), e202300293. [Link]
- Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Harvard). [Link]
- Umemoto, T. (1996).
- Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(44), 8460-8467. [Link]
- Wikipedia. Selectfluor. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44. [Link]
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluorobor
- n,n'-difluoro-2,2'-bipyridinium bis(tetrafluorobor
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SelectFluor - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate): A Comprehensive Guide for Laboratory Professionals
Welcome to your essential guide for the responsible and safe disposal of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), a powerful electrophilic fluorinating agent. This document provides an in-depth, procedural framework designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, your commitment to safety extends beyond the synthesis to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just a set of instructions, but a thorough understanding of the chemical principles underpinning these essential procedures.
Core Safety Directives: Understanding the Hazard Profile
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a potent chemical that demands rigorous safety protocols. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage .[1][2][3] The primary hazards stem from its corrosive nature and its reactivity as an electrophilic fluorinating agent.
Table 1: Hazard Identification and Safety Recommendations
| Hazard Classification | GHS Pictograms | Precautionary Statements (Selected) | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4)[1][3] | Danger | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Corrosion (Category 1B)[1][3] | Danger | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5] | Chemical-resistant gloves (e.g., nitrile), lab coat, face shield. |
| Serious Eye Damage (Category 1)[1] | Danger | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Chemical splash goggles and a face shield are mandatory. |
Before initiating any disposal procedure, ensure that a current Safety Data Sheet (SDS) for the specific product in use is readily available and has been reviewed by all personnel involved.
Strategic Disposal Planning: A Multi-Faceted Approach
The disposal of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) should not be a mere afterthought. A well-defined plan is crucial for safety and environmental stewardship. The recommended approach involves a chemical neutralization (degradation) step to mitigate the reactivity of the N-fluoro bipyridinium cation, followed by the proper disposal of the resulting waste streams.
This guide presents two primary methods for the chemical neutralization of small quantities of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) typically encountered in a research setting.
Method 1: Controlled Hydrolysis
This method leverages the known reactivity of the compound with water, particularly at elevated temperatures, to hydrolyze the N-F bonds and the bipyridinium ring system. Research has shown that the hydrolysis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) in boiling water yields 3,3'-dihydroxy-2,2'-bipyridyl.[6]
Experimental Protocol: Controlled Hydrolysis
Objective: To safely hydrolyze 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) into less reactive components.
Materials:
-
Waste 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Large beaker or flask
-
Stir plate and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Appropriate waste containers
Step-by-Step Procedure:
-
Preparation: In a well-ventilated fume hood, place a large beaker or flask containing a stir bar on a stir plate with a heating mantle.
-
Dilution: For every 1 gram of the waste compound, add at least 100 mL of deionized water to the beaker. This high dilution is crucial to manage any potential exotherm.
-
Neutralization of Acidity: Slowly and with constant stirring, add sodium bicarbonate or sodium carbonate to the solution until the pH is neutral to slightly basic (pH 7-8). This is to neutralize any acidic byproducts that may form.
-
Heating: Gently heat the solution to a low boil. Maintain a gentle boil with continuous stirring for a minimum of 2 hours to ensure complete hydrolysis.
-
Cooling: Turn off the heat and allow the solution to cool to room temperature.
-
Final pH Adjustment: Check the pH of the cooled solution and adjust to neutral (pH 6-8) with sodium bicarbonate or a dilute acid (e.g., 1M HCl) if necessary.
-
Waste Collection: The resulting solution, containing 3,3'-dihydroxy-2,2'-bipyridyl, sodium tetrafluoroborate, and other salts, should be transferred to a clearly labeled hazardous waste container.
Diagram: Controlled Hydrolysis Workflow
Caption: Workflow for the controlled hydrolysis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Method 2: Reductive Quenching at Room Temperature
Experimental Protocol: Reductive Quenching
Objective: To safely neutralize the electrophilic reactivity of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) at room temperature.
Materials:
-
Waste 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
-
Deionized water
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker or flask
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste containers
Step-by-Step Procedure:
-
Preparation: In a well-ventilated fume hood, place a large beaker or flask containing a stir bar on a stir plate.
-
Dilution and Buffering: Dissolve the waste compound in a large volume of water (at least 100 mL per gram of waste). Add sodium bicarbonate to the solution to maintain a neutral to slightly basic pH (pH 7-8) throughout the quenching process.
-
Quenching: Slowly and in small portions, add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate to the stirred solution of the waste compound. A molar excess of the quenching agent (approximately 1.5 to 2 equivalents) should be used. Monitor the temperature of the solution; if a significant exotherm is observed, slow down the addition rate and/or cool the beaker in an ice bath.
-
Stirring: After the addition is complete, continue stirring the solution at room temperature for at least 1 hour to ensure the reaction is complete.
-
Final pH Adjustment: Check the pH of the solution and adjust to neutral (pH 6-8) with sodium bicarbonate or a dilute acid if necessary.
-
Waste Collection: Transfer the quenched solution to a clearly labeled hazardous waste container.
Diagram: Reductive Quenching Decision Tree
Caption: Decision-making workflow for the reductive quenching of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate).
Management of Waste Streams: Post-Neutralization
The chemical neutralization procedures described above will generate aqueous waste streams containing the degradation products of the bipyridinium cation and tetrafluoroborate anions.
-
Bipyridyl Derivatives: The hydrolysis product, 3,3'-dihydroxy-2,2'-bipyridyl, and other potential bipyridyl derivatives are organic compounds that should be treated as hazardous waste. Bipyridinium compounds, such as the herbicide paraquat, are known for their toxicity.[7][8][9]
-
Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) can hydrolyze to form boric acid and hydrofluoric acid (HF), particularly under acidic conditions.[2] Neutralizing the solution helps to minimize the formation of HF. The resulting solution containing borates and fluorides must be disposed of as hazardous waste.
All waste generated from these procedures must be collected in properly labeled hazardous waste containers and disposed of through your institution's environmental health and safety (EHS) office. Do not discharge any of this waste down the drain.
Emergency Procedures: Preparedness is Paramount
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Conclusion: A Culture of Safety
The responsible disposal of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is a critical component of laboratory safety and environmental protection. By understanding the inherent hazards and implementing the controlled degradation and disposal procedures outlined in this guide, you contribute to a safer research environment. Always prioritize a conservative approach to safety, and when in doubt, consult with your institution's EHS professionals.
References
- 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
- 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
- Sodium tetrafluoroborate Safety D
- 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate) | C10H8B2F10N2 | CID 2733931. PubChem. [Link]
- Proper Disposal of Silver Tetrafluoroborate: A Step-by-Step Guide for Labor
- Sodium tetrafluoroborate Safety D
- Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry. [Link]
- Paraqu
- SAFETY D
- Bio-Based Pectin-Calcium Film and Foam Adsorbents with Immobilized Fe–BTC MOF for W
- How do you avoid sulfur production during a sodium thiosulfate quench process?.
- Synthesis of various N-fluoropyridinium salts.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Juniper Publishers. [Link]
- Toxicity of dipyridyl compounds and rel
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paraquat - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
